Solvent Yellow 72
Description
Structure
3D Structure
Properties
CAS No. |
4645-07-2 |
|---|---|
Molecular Formula |
C17H16N4O2 |
Molecular Weight |
308.33 g/mol |
IUPAC Name |
4-[(2-methoxyphenyl)diazenyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C17H16N4O2/c1-12-16(19-18-14-10-6-7-11-15(14)23-2)17(22)21(20-12)13-8-4-3-5-9-13/h3-11,20H,1-2H3 |
InChI Key |
DXOYLNFZQAGRCF-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C1N=NC2=CC=CC=C2OC)C3=CC=CC=C3 |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=CC=CC=C3OC |
Other CAS No. |
4645-07-2 61813-98-7 |
physical_description |
DryPowde |
Pictograms |
Irritant; Environmental Hazard |
solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Chemical Properties and Structure of Solvent Yellow 72
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solvent Yellow 72, a monoazo dye, is a synthetic organic colorant recognized for its vibrant yellow hue and solubility in nonpolar solvents. Chemically identified as 4-((2-methoxyphenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-one, it is utilized across various industrial applications, including the coloration of plastics, waxes, oils, and printing inks. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, synthesis, and analytical methodologies. All quantitative data is presented in structured tables for clarity and comparative analysis.
Chemical Structure and Identification
This compound is characterized by a central pyrazolone (B3327878) ring coupled with a methoxy-substituted phenylazo group. This structure is responsible for its characteristic color and solubility profile.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 4-((2-methoxyphenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-one |
| CAS Number | 61813-98-7[1] |
| C.I. Name | This compound[1] |
| C.I. Number | 127450[1] |
| Molecular Formula | C₁₇H₁₆N₄O₂[1] |
| Molecular Weight | 308.33 g/mol [1] |
| Chemical Class | Monoazo Dye[1] |
digraph "this compound Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];// Atom nodes N1 [label="N", pos="0,1.5!"]; N2 [label="N", pos="0.866,1!"]; C1 [label="C", pos="0.866,0!"]; C2 [label="C", pos="0,-0.5!"]; C3 [label="N", pos="-0.866,0!"]; C4 [label="C", pos="-0.866,1!"]; C5 [label="O", pos="1.732,-0.5!"]; C6 [label="C", pos="-1.732,1.5!"]; C7 [label="H3", pos="-2.598,1!"]; N3 [label="N", pos="-1.732,-0.5!"]; N4 [label="N", pos="-2.598,0!"]; C8 [label="C", pos="-3.464,-0.5!"]; C9 [label="C", pos="-3.464,-1.5!"]; C10 [label="C", pos="-4.33,-2!"]; C11 [label="C", pos="-5.196,-1.5!"]; C12 [label="C", pos="-5.196,-0.5!"]; C13 [label="C", pos="-4.33,0!"]; O1 [label="O", pos="-4.33,1!"]; C14 [label="C", pos="-5.196,1.5!"]; H1[label="H3", pos="-6.062,1!"]; C15 [label="N", pos="0,-1.5!"]; C16 [label="C", pos="0.866,-2!"]; C17 [label="C", pos="0.866,-3!"]; C18 [label="C", pos="0,-3.5!"]; C19 [label="C", pos="-0.866,-3!"]; C20 [label="C", pos="-0.866,-2!"];
// Bonds N1 -- N2; N2 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- N1; C1 -- C5 [style=double]; C4 -- C6; C6 -- C7; C3 -- N3; N3 -- N4 [style=double]; N4 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C8; C13 -- O1; O1 -- C14; C14 -- H1; C2 -- C15; C15 -- C16; C16 -- C17; C17 -- C18; C18 -- C19; C19 -- C20; C20 -- C15;
// Aromatic rings C8 -- C13 [style=dotted]; C15 -- C20 [style=dotted]; }
Caption: Chemical structure of this compound.
Physicochemical Properties
This compound is a bright yellow powder with good heat stability and lightfastness. A summary of its key physicochemical properties is provided below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Physical Appearance | Bright yellow powder | |
| Melting Point | 160-166 °C | Multiple sources |
| >180 °C | [2] | |
| Heat Resistance | Up to 200 °C | |
| Light Fastness | 5-6 (on a scale of 1-8) | |
| Solubility in Water | Insoluble (<0.2 µg/mL at pH 7.4) | |
| Solubility in Organic Solvents | Soluble |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step diazotization and coupling reaction.[1]
Step 1: Diazotization of o-Anisidine
A detailed experimental protocol for the diazotization of an aromatic amine, which is the first step in the synthesis of this compound, is as follows:
-
A primary aromatic amine (in this case, o-anisidine) is dissolved in an acidic solution, typically hydrochloric acid and water.
-
The solution is cooled to a low temperature (0-5 °C) in an ice bath to ensure the stability of the resulting diazonium salt.
-
A solution of sodium nitrite (B80452) in water is then added dropwise to the cooled amine solution with constant stirring.
-
The reaction is monitored for the presence of excess nitrous acid using starch-iodide paper. A slight excess is maintained to ensure complete diazotization.
-
The resulting diazonium salt solution is kept cold and used immediately in the subsequent coupling reaction.
Step 2: Azo Coupling with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one
The second step involves the electrophilic substitution of the diazonium salt onto the coupling component:
-
The coupling agent, 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one, is dissolved in a suitable solvent, often in a weakly alkaline solution to facilitate the reaction.
-
The cold diazonium salt solution from Step 1 is added slowly to the solution of the coupling agent with vigorous stirring, while maintaining a low temperature.
-
The reaction mixture is stirred for a period to ensure complete coupling, during which the azo dye precipitates out of the solution.
-
The precipitated this compound is then collected by filtration.
-
The crude product is washed with water to remove any unreacted starting materials and inorganic salts.
-
Further purification can be achieved by recrystallization from a suitable organic solvent to yield the final product.
Caption: Synthesis pathway of this compound.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
Table 3: General HPLC Parameters for Azo Dye Analysis
| Parameter | Typical Conditions |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) |
| Flow Rate | 0.8 - 1.2 mL/min |
| Detection | UV-Vis Diode Array Detector (DAD) at the λmax of the dye |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 25-40 °C) |
Sample Preparation:
-
A stock solution of this compound is prepared by accurately weighing the standard and dissolving it in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Working standards of varying concentrations are prepared by serial dilution of the stock solution with the mobile phase.
-
Samples containing this compound are extracted with a suitable solvent, filtered through a 0.45 µm syringe filter, and diluted as necessary before injection into the HPLC system.
Caption: General workflow for HPLC analysis of this compound.
Spectroscopic Data
Detailed spectral data is crucial for the unambiguous identification and characterization of this compound. While complete, assigned spectra are not widely published, the expected spectral features are outlined below based on its chemical structure.
UV-Visible Spectroscopy: Azo dyes typically exhibit strong absorption bands in the visible region of the electromagnetic spectrum due to π → π* transitions within the conjugated azo system. The λmax for this compound in a given solvent would be a key parameter for its quantification.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups.
Table 4: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N=N stretch (azo group) | ~1400-1450 |
| C=O stretch (pyrazolone ring) | ~1650-1700 |
| C=N stretch (pyrazolone ring) | ~1590-1620 |
| C-O-C stretch (ether) | ~1250 (asymmetric), ~1050 (symmetric) |
| Aromatic C-H stretch | ~3000-3100 |
| Aliphatic C-H stretch | ~2850-3000 |
| Aromatic C=C stretch | ~1450-1600 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming its structure. The expected chemical shifts would be influenced by the aromatic rings and the various functional groups.
Conclusion
This technical guide has provided a detailed overview of the core chemical properties and structure of this compound. The information presented, including its identification, physicochemical properties, synthesis, and analytical methodologies, serves as a valuable resource for researchers and scientists. The provided tables and diagrams facilitate a clear understanding of this important industrial dye. Further research to establish a validated, publicly available HPLC method and to publish fully assigned spectral data would be beneficial for the scientific community.
References
Solvent Yellow 72: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solvent Yellow 72, identified by the Colour Index number 127450, is a monoazo dye recognized for its vibrant yellow hue and solubility in organic solvents.[1] This technical guide provides an in-depth analysis of its chemical and physical properties, synthesis protocol, and common industrial applications. The information is intended for professionals in research and development who require detailed technical data on this compound.
Chemical Identity and Properties
This compound is a versatile dye with a well-defined chemical structure. Its primary identification and key physicochemical properties are summarized in the table below, offering a clear overview of its characteristics.
| Property | Value | Reference |
| Molecular Formula | C17H16N4O2 | [1][2][3][4][5] |
| Molecular Weight | 308.33 g/mol | [1][2][3][5] |
| CAS Registry Number | 61813-98-7 | [1][2] |
| Colour Index | C.I. 127450 | [1][3] |
| Chemical Class | Monoazo | [1][2] |
| Appearance | Bright yellow powder | [1][3] |
| Heat Resistance | Up to 200°C | [1][6] |
| Light Fastness | 5-6 | [1][6] |
| Solubility | Insoluble in water; Soluble in organic solvents | [1][3] |
Synthesis of this compound
The synthesis of this compound is a standard two-step process common for azo dyes, involving diazotization followed by a coupling reaction.[1][2]
Experimental Protocol
Step 1: Diazotization of o-Anisidine
-
o-Anisidine is dissolved in an acidic solution, typically hydrochloric acid, and cooled to a low temperature (0-5°C).
-
A solution of sodium nitrite, also cooled, is added dropwise to the o-Anisidine solution.
-
The reaction is stirred continuously, maintaining the low temperature to ensure the stability of the resulting diazonium salt.
Step 2: Azo Coupling
-
In a separate vessel, 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one is dissolved in an alkaline solution.
-
The freshly prepared diazonium salt solution from Step 1 is then slowly added to the pyrazolone (B3327878) solution.
-
The coupling reaction occurs, leading to the formation of this compound as a precipitate.
-
The product is then filtered, washed with water to remove any unreacted starting materials and salts, and dried.
Synthesis Workflow Diagram
The following diagram illustrates the chemical workflow for the synthesis of this compound.
Applications
Due to its solubility in non-polar media and robust performance characteristics, this compound finds extensive use in various industrial applications.[1] Its primary function is as a colorant for a wide range of materials, including:
-
Plastics and Polymers: It is used to impart a vibrant yellow color to various plastics and resins.[1][6]
-
Fibers and Textiles: The dye is also employed in the coloration of synthetic fibers.[1][6]
-
Waxes, Oils, and Lubricants: Its oil-soluble nature makes it an ideal colorant for waxes, lubricants, and fuels.[1][6]
-
Paints and Inks: this compound is a common component in the formulation of paints and printing inks.[1][6]
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling this compound. It is intended for research and development purposes by qualified professionals.[1] Direct contact with skin and eyes should be avoided, and appropriate personal protective equipment, such as gloves and safety glasses, should be worn. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. sdinternational.com [sdinternational.com]
- 4. chembk.com [chembk.com]
- 5. Solvent yellow 72 - SOLVENT YELLOW - L COLOR [l-color.com]
- 6. China this compound / CAS 2481-94-9 factory and manufacturers | Precise Color [precisechem.com]
An In-depth Technical Guide to Solvent Yellow 72 (CAS No. 61813-98-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solvent Yellow 72, identified by CAS number 61813-98-7, is a monoazo dye of the pyrazolone (B3327878) class.[1][2] It presents as a bright yellow powder and is characterized by its solubility in organic solvents and insolubility in water.[1][3] This property makes it a versatile colorant in a wide range of industrial applications, including the coloring of plastics, polymers, synthetic fibers, rubbers, waxes, oils, lubricants, fuels, candles, paints, and printing inks.[1][4][5][6] From a research perspective, this compound serves as a significant subject for studies on monoazo dyes, particularly concerning their synthesis, analytical characterization, and metabolic pathways.[1] This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, analytical methodologies for its characterization, and an exploration of its metabolic fate and toxicological profile.
Chemical and Physical Properties
This compound is a well-characterized organic dye. Its fundamental properties are summarized in the tables below, compiled from various sources.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Reference(s) |
| CAS Number | 61813-98-7 | [2] |
| C.I. Number | 127450 | [1][2] |
| Molecular Formula | C₁₇H₁₆N₄O₂ | [1][2][7] |
| Molecular Weight | 308.33 g/mol | [1][2] |
| IUPAC Name | 4-[(2-methoxyphenyl)diazenyl]-5-methyl-2-phenyl-1H-pyrazol-3-one | [1] |
| Synonyms | S.Y72, OilyellowOAP, C.I. This compound, Transparent Yellow 2GH, Oil Yellow G, Yellow 2GH | [2][3][7] |
| Chemical Class | Monoazo dye | [1][2] |
Table 2: Physical and Chemical Properties
| Property | Value | Reference(s) |
| Appearance | Bright yellow powder | [1][4][6] |
| Solubility | Insoluble in water; Soluble in organic solvents. | [1][3][8] |
| Heat Resistance | 200 °C | [1][4][6] |
| Light Fastness | 5-6 | [1][4][6] |
| Acid Resistance | 4 | [4][6] |
| Alkali Resistance | 5 | [4][6] |
| Density | 1.24 g/cm³ | [4][6] |
| Water Soluble Content | ≤ 1.0% | [4][6] |
| Volatile Matter at 105°C | ≤ 1.0% | [4] |
Synthesis of this compound
The synthesis of this compound is a classic example of a diazotization-coupling reaction, a cornerstone of azo dye chemistry.[1][2] The process involves two main stages: the diazotization of an aromatic amine, o-anisidine (B45086), followed by its coupling with a pyrazolone derivative, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.[1][2]
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methods for diazotization and azo coupling reactions.
Materials:
-
o-Anisidine
-
3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Sodium acetate (B1210297)
-
Ethanol
-
Distilled water
-
Ice
Procedure:
Part 1: Diazotization of o-Anisidine
-
In a beaker, dissolve a specific molar equivalent of o-anisidine in a solution of hydrochloric acid and water, cooled to 0-5°C in an ice bath.
-
Slowly add a concentrated aqueous solution of sodium nitrite dropwise to the o-anisidine solution while maintaining the temperature between 0-5°C and stirring continuously.
-
Continue stirring for an additional 30 minutes after the addition of sodium nitrite is complete to ensure the full formation of the diazonium salt. The resulting solution should be kept cold for the subsequent coupling reaction.
Part 2: Azo Coupling
-
In a separate beaker, dissolve an equimolar amount of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in an aqueous solution of sodium hydroxide (B78521) or ethanol.
-
Cool this solution to 0-5°C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part 1 to the solution of the coupling agent with vigorous stirring.
-
Maintain the temperature below 5°C and adjust the pH of the reaction mixture to slightly acidic (pH 5-6) by adding a solution of sodium acetate to facilitate the coupling reaction.
-
A yellow precipitate of this compound will form.
-
Continue stirring the mixture for 1-2 hours to ensure the completion of the reaction.
Part 3: Isolation and Purification
-
Filter the precipitated this compound using vacuum filtration.
-
Wash the crude product with cold water to remove any unreacted salts and other water-soluble impurities.
-
Recrystallize the crude product from a suitable organic solvent, such as ethanol, to obtain the purified this compound.
-
Dry the purified product in a vacuum oven at a moderate temperature.
Diagram of Synthesis Workflow
Caption: Synthesis workflow for this compound.
Analytical Methods
The identification and quantification of this compound in various matrices are crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose.[4]
Experimental Protocol: HPLC Analysis of this compound
This protocol outlines a general method for the analysis of this compound using reverse-phase HPLC.
Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV-Vis or Photodiode Array (PDA) detector.
-
Reverse-phase C18 column.
-
Acetonitrile (B52724) (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid or Formic acid (for MS compatibility).
-
This compound standard.
-
Sample containing this compound.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile). From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water, with a small amount of acid (e.g., phosphoric acid or formic acid) to improve peak shape. A typical mobile phase could be acetonitrile:water (e.g., 80:20 v/v).[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Detection Wavelength: Determined by measuring the UV-Vis spectrum of the standard solution (typically the wavelength of maximum absorbance).
-
Injection Volume: 10-20 µL.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Diagram of Analytical Workflow
Caption: Analytical workflow for this compound.
Metabolism and Toxicology
The metabolic fate of azo dyes is of significant interest to researchers and toxicologists. The primary metabolic pathway for azo dyes involves the reductive cleavage of the azo bond (-N=N-).[1] This biotransformation can be carried out by intestinal microorganisms and hepatic enzymes.[9]
The reductive cleavage of this compound is expected to yield two aromatic amines: o-anisidine and an aminopyrazolone (B8391566) derivative. The toxicological profile of the parent dye and its metabolites is a critical consideration. o-Anisidine, a known precursor in the synthesis of this compound, is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[1] Acute exposure to o-anisidine can cause skin irritation, while chronic exposure has been associated with effects on the blood.[1] The toxicological properties of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one have not been as thoroughly investigated.
Diagram of Metabolic Pathway
Caption: Metabolic pathway of this compound.
Safety and Handling
Given the potential hazards associated with the precursor o-anisidine and the general nature of azo dyes, proper safety precautions are essential when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or under a fume hood to minimize inhalation of dust.
-
Handling: Avoid creating dust. Use non-sparking tools.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a commercially important monoazo dye with a well-defined chemical structure and properties. Its synthesis via diazotization and azo coupling is a standard and scalable process. Analytical methods, particularly HPLC, are well-suited for its identification and quantification. The metabolic pathway of this compound, involving the reductive cleavage of the azo bond, leads to the formation of aromatic amines, one of which, o-anisidine, has known toxicological concerns. Therefore, a thorough understanding of its chemical, analytical, and toxicological profile is essential for its safe handling and for the assessment of its environmental and health impacts. This technical guide provides a foundational resource for professionals working with or conducting research on this compound.
References
- 1. epa.gov [epa.gov]
- 2. nj.gov [nj.gov]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. This compound|Research Chemical [benchchem.com]
- 5. o-Anisidine - Hazardous Agents | Haz-Map [haz-map.com]
- 6. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Azo Dye Metabolism → Area → Sustainability [pollution.sustainability-directory.com]
- 9. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Solvent Yellow 72
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solvent Yellow 72, a monoazo pyrazolone (B3327878) dye, is recognized for its vibrant yellow hue and applications in coloring various materials, including plastics, polymers, and inks. Its synthesis is a classic example of diazo coupling, a fundamental reaction in the production of azo dyes. This technical guide provides a comprehensive overview of the synthesis pathway of this compound, including detailed experimental protocols, quantitative data, and characterization methods. The synthesis involves a two-step process: the diazotization of o-anisidine (B45086) and the subsequent azo coupling with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. While specific quantitative data for this exact dye is limited in published literature, this guide consolidates typical procedures and expected outcomes based on the synthesis of analogous pyrazolone azo dyes.
Introduction
This compound, with the Colour Index name C.I. 127450 and CAS number 61813-98-7, is a significant member of the azo dye family.[1][2] Its molecular structure, featuring a pyrazolone ring coupled to an o-anisidine derivative through an azo linkage (-N=N-), is responsible for its characteristic color and properties. The synthesis of such dyes is of great interest due to their wide range of applications and the versatility of the synthetic route, which allows for the generation of a diverse palette of colors through the selection of different aromatic amines and coupling components. This guide will focus on the core synthesis pathway of this compound, providing a detailed, practical framework for its laboratory-scale preparation.
Synthesis Pathway
The synthesis of this compound is achieved through a two-stage reaction process:
-
Diazotization of o-Anisidine: o-Anisidine is converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, such as hydrochloric acid (HCl). This reaction is highly temperature-sensitive and is carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.
-
Azo Coupling: The resulting diazonium salt of o-anisidine is then reacted with the coupling component, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. This electrophilic substitution reaction occurs at the active methylene (B1212753) group of the pyrazolone ring, leading to the formation of the azo dye, this compound. The coupling reaction is typically performed in a neutral to slightly alkaline medium to facilitate the reaction.
Experimental Protocols
The following protocols are representative of the synthesis of pyrazolone azo dyes and can be adapted for the preparation of this compound.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) |
| o-Anisidine | C₇H₉NO | 123.15 |
| Sodium Nitrite | NaNO₂ | 69.00 |
| Hydrochloric Acid (conc.) | HCl | 36.46 |
| 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | C₁₀H₁₀N₂O | 174.19 |
| Sodium Acetate (B1210297) | CH₃COONa | 82.03 |
| Ethanol (B145695) | C₂H₅OH | 46.07 |
| Distilled Water | H₂O | 18.02 |
Step 1: Diazotization of o-Anisidine
-
In a 250 mL beaker, dissolve a specific molar equivalent of o-anisidine in a mixture of concentrated hydrochloric acid and distilled water.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Prepare a solution of sodium nitrite in distilled water.
-
Add the sodium nitrite solution dropwise to the cooled o-anisidine solution over a period of 30 minutes, ensuring the temperature remains below 5 °C.
-
Continue stirring the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full diazotization. The resulting solution contains the diazonium salt of o-anisidine.
Step 2: Azo Coupling Reaction
-
In a separate 500 mL beaker, dissolve an equimolar amount of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in an aqueous solution of sodium hydroxide (B78521) or in a solvent like ethanol.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the solution of the coupling component with vigorous stirring.
-
Maintain the pH of the reaction mixture between 5 and 7 by the portion-wise addition of a saturated sodium acetate solution.
-
Continue stirring the reaction mixture for 2-3 hours, allowing the temperature to gradually rise to room temperature.
-
The precipitated solid, this compound, is then collected by filtration.
Purification
-
Wash the crude product thoroughly with cold distilled water to remove any unreacted starting materials and inorganic salts.
-
Recrystallize the solid from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain the purified this compound.
-
Dry the purified product in a vacuum oven at a moderate temperature.
Quantitative Data
| Property | Value |
| Molecular Formula | C₁₇H₁₆N₄O₂ |
| Molecular Weight | 308.33 g/mol |
| Appearance | Bright Yellow Powder |
| Heat Resistance | 200 °C |
| Light Fastness | 5-6 |
| Water Solubility | 1% max |
| Tinting Strength | 95% - 105% |
Characterization
The synthesized this compound can be characterized using various spectroscopic techniques to confirm its structure and purity.
-
UV-Visible Spectroscopy: In a suitable solvent like ethanol, this compound is expected to exhibit a strong absorption band in the visible region, which is characteristic of the extended π-conjugation of the azo dye. The λmax is typically observed in the range of 400-450 nm for similar pyrazolone yellow dyes.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule. Expected peaks would include N=N stretching of the azo group, C=O stretching of the pyrazolone ring, C-H stretching and bending from the aromatic and methyl groups, and C-N stretching vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would display signals corresponding to the aromatic protons of the phenyl and anisidine rings, the methyl protons, and the methoxy (B1213986) protons. The chemical shifts of these protons would provide valuable information about the electronic environment of the molecule.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for all the carbon atoms in the molecule, including the carbonyl carbon of the pyrazolone ring and the carbons of the aromatic rings.
-
Visualizations
Synthesis Pathway of this compound
Caption: Synthesis of this compound via diazotization and azo coupling.
Experimental Workflow
References
An In-depth Technical Guide to the Solubility of Solvent Yellow 72 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Solvent Yellow 72 (C.I. 127450; CAS 61813-98-7), a monoazo dye utilized in various industrial applications. Understanding the solubility of this compound in different organic solvents is critical for its effective use in formulations, manufacturing processes, and research applications. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Physicochemical Properties of this compound
This compound is a bright yellow powder that is known to be soluble in organic solvents and insoluble in water.[1] It is used in the coloring of plastics, polymers, fibers, rubber, waxes, oils, lubricants, fuels, candles, paints, and printing inks.[1][2][3]
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound in various organic solvents at 20°C.
| Organic Solvent | Solubility (g/L) at 20°C |
| Dichloromethane | 93 |
| Methylbenzene (Toluene) | 30 |
| Butyl acetate | 18 |
| Acetone | 8.9 |
| Ethanol | 2.5 |
Data sourced from pigment-dye.com[4]
Additionally, qualitative solubility information indicates that this compound is slightly soluble in linseed oil, mineral oil, oleic acid, paraffin (B1166041) wax, stearic acid, and turpentine, and soluble in chloroform (B151607) and benzene.[5] It is also reported to be insoluble in water.[1][5]
Experimental Protocol for Solubility Determination: Flask Method
The following is a detailed protocol for determining the solubility of this compound in organic solvents, based on the widely accepted flask method. This method is suitable for generating precise and reproducible solubility data.
1. Materials and Apparatus:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Volumetric flasks
-
Erlenmeyer flasks with stoppers
-
Constant temperature bath or incubator with shaker
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
UV-Vis Spectrophotometer
-
Cuvettes
2. Procedure:
-
Preparation of Standard Solutions and Calibration Curve:
-
Accurately prepare a stock solution of this compound in the chosen solvent at a known concentration.
-
Perform serial dilutions of the stock solution to create a series of standard solutions with known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. The solvent should be used as a blank.
-
Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.
-
-
Equilibration:
-
Add an excess amount of this compound to a known volume of the organic solvent in an Erlenmeyer flask. The excess solid is crucial to ensure that a saturated solution is formed.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a constant temperature shaker bath (e.g., 20°C ± 0.5°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary test can help determine the optimal equilibration time.
-
-
Sample Preparation:
-
After equilibration, allow the flask to stand in the constant temperature bath for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter (0.45 µm) into a clean vial to remove any undissolved particles.
-
-
Analysis:
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample using the UV-Vis spectrophotometer at the same λmax used for the calibration curve.
-
-
Calculation:
-
Use the linear regression equation from the calibration curve to calculate the concentration of this compound in the diluted sample.
-
Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the organic solvent at the specified temperature.
-
-
Replication:
-
Repeat the experiment at least three times to ensure the reproducibility of the results and report the average solubility with the standard deviation.
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility using the flask method.
Caption: Workflow for determining the solubility of this compound.
References
Spectroscopic Profile of Solvent Yellow 72: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Solvent Yellow 72 (C.I. 127450), a monoazo dye with the chemical formula C₁₇H₁₆N₄O₂ and a molecular weight of 308.33 g/mol .[1][2] This document is intended to serve as a core resource for researchers and professionals involved in the analysis, characterization, and application of this compound.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, facilitating easy comparison and reference.
UV-Visible Spectroscopy
The electronic absorption spectrum of this compound is characterized by an absorption maximum (λmax) in the visible region, which is typical for azo dyes and is responsible for its yellow color.[1] The exact position of the λmax can be influenced by the solvent used.
| Parameter | Value | Solvent |
| λmax | ~400-500 nm (expected) | Ethanol (B145695) |
Note: The specific experimental λmax value in ethanol was not found in the available search results. The provided range is based on the typical absorption of azo dyes.[1]
Infrared (IR) Spectroscopy
The infrared spectrum of this compound reveals characteristic absorption bands corresponding to its various functional groups. The data presented below is based on a KBr pellet sample.
| Wavenumber (cm⁻¹) | Assignment |
| ~1450–1600 | N=N stretching (azo group) |
| Data not available | C-H stretching (aromatic) |
| Data not available | C-H stretching (aliphatic -CH₃) |
| Data not available | C=O stretching (pyrazolone ring) |
| Data not available | C-N stretching |
| Data not available | C-O stretching (methoxy group) |
Note: A detailed experimental IR peak list was not available in the search results. The N=N stretching frequency is a characteristic feature of azo compounds.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the this compound molecule. The following are predicted chemical shifts in CDCl₃.
¹H NMR (CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available | s | 3H | -CH₃ (methyl on pyrazolone (B3327878) ring) |
| Data not available | s | 3H | -OCH₃ (methoxy group) |
| Data not available | m | 4H | Aromatic protons (methoxyphenyl ring) |
| Data not available | m | 5H | Aromatic protons (phenyl ring on pyrazolone) |
¹³C NMR (CDCl₃)
| Chemical Shift (ppm) | Assignment |
| Data not available | -CH₃ (methyl on pyrazolone ring) |
| Data not available | -OCH₃ (methoxy group) |
| Data not available | Aromatic carbons |
| Data not available | C=O (pyrazolone ring) |
| Data not available | Quaternary carbons in pyrazolone ring |
Note: Experimental ¹H and ¹³C NMR data with specific chemical shifts and coupling constants for this compound were not found in the search results. The assignments are based on the known structure of the molecule.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The data below is based on Electron Ionization (EI) mass spectrometry.
| m/z | Ion Identity |
| 308.13 | [M]⁺ (Molecular Ion) |
| Data not available | Fragment ions |
Note: While the molecular ion peak corresponding to the molecular weight of this compound is expected at m/z 308, a detailed experimental mass spectrum with a list of fragment ions was not available in the search results. Predicted m/z values for various adducts can be found in public databases.[3]
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization for specific instrumentation and sample characteristics.
UV-Visible Spectroscopy
Objective: To determine the maximum absorption wavelength (λmax) of this compound.
Materials:
-
This compound
-
Ethanol (spectroscopic grade)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in ethanol at a concentration of approximately 1 mg/mL. From the stock solution, prepare a dilute solution (e.g., 10 µg/mL) in ethanol.
-
Instrument Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range to scan from 300 to 700 nm.
-
Blank Measurement: Fill a quartz cuvette with the solvent (ethanol) and place it in the spectrophotometer. Record the baseline spectrum.
-
Sample Measurement: Rinse the cuvette with the dilute this compound solution and then fill it with the solution. Place the cuvette in the spectrophotometer and record the absorption spectrum.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax) from the recorded spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials:
-
This compound (powder)
-
Potassium bromide (KBr, spectroscopic grade)
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous mixture is obtained.
-
Transfer the mixture to a pellet press die.
-
Apply pressure to the die to form a transparent or semi-transparent pellet.
-
-
Instrument Setup: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Data Acquisition: Record the infrared spectrum over the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the detailed molecular structure of this compound.
Materials:
-
This compound
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of CDCl₃ in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum.
-
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants. Assign the signals in both ¹H and ¹³C spectra to the respective nuclei in the molecule.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound
-
Mass spectrometer with an Electron Ionization (EI) source
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer. For a solid sample, a direct insertion probe may be used.
-
Ionization: Ionize the sample using a beam of high-energy electrons (typically 70 eV).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection and Data Acquisition: Detect the ions and record the mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak ([M]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound like this compound.
Relationship of Spectroscopic Data in Structural Elucidation
This diagram illustrates how different spectroscopic techniques provide complementary information for the complete structural elucidation of this compound.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. 4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione [mdpi.com]
- 3. PubChemLite - 2,4-dihydro-4-[(2-methoxyphenyl)azo]-5-methyl-2-phenyl-3h-pyrazol-3-one (C17H16N4O2) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to the Photophysical Properties of Monoazo Dyes: A Focus on Solvent Yellow 72
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoazo dyes, characterized by the presence of a single azo group (-N=N-), represent a significant class of organic colorants with widespread applications in various industries, including textiles, plastics, and printing inks.[1] Their vibrant colors and robust performance characteristics stem from their unique electronic structure and the resulting photophysical properties.[2] Solvent Yellow 72 (C.I. 127450), a representative monoazo dye, is valued for its bright yellow hue and solubility in organic solvents and non-polar media.[1][3] This technical guide provides a comprehensive overview of the core photophysical properties of monoazo dyes, with a specific focus on this compound, detailing the experimental methodologies used for their characterization and the underlying photophysical principles.
Core Photophysical Properties
The interaction of monoazo dyes with light is governed by a series of photophysical processes, including absorption, fluorescence, and non-radiative decay. A fundamental understanding of these processes is crucial for optimizing their performance in various applications.
Tautomerism in Pyrazolone (B3327878) Azo Dyes
It is important to note that pyrazolone azo dyes, such as this compound, can exist in different tautomeric forms, primarily the azo-enol and the hydrazo-keto forms. The equilibrium between these tautomers can be influenced by the solvent and the solid-state packing. Spectroscopic studies on related pyrazolone azo dyes have shown that the hydrazo-keto form is often predominant in solution. This tautomerism plays a significant role in the observed photophysical properties.
Solvatochromism
Azo dyes often exhibit solvatochromism, where their absorption and emission spectra shift in response to the polarity of the solvent.[3] This phenomenon arises from the differential stabilization of the ground and excited electronic states of the dye molecule by the surrounding solvent molecules. While specific data for this compound is limited in the available literature, a study on a structurally similar sterically crowded triangular azo dye demonstrated significant solvatochromic effects, with absorption maxima shifting to shorter wavelengths (a blue shift) as solvent polarity increased.[3]
Quantitative Photophysical Data
A comprehensive search of scientific literature did not yield a complete set of experimentally determined photophysical parameters specifically for this compound. However, to provide a representative example of the data typically collected for such dyes, the following table summarizes the solvent-dependent spectroscopic features of a related sterically crowded triangular azo dye.
| Solvent | Polarity | Absorption Maxima (λmax, nm) | Solution Color |
| N,N-Dimethylformamide (DMF) | High | ~442 | Yellow |
| Tetrahydrofuran (THF) | Intermediate | ~381, ~504 | - |
| Toluene | Low | ~384, ~515 | Pink-Red |
| Data based on a sterically crowded triangular azo dye similar in structure to this compound.[3] |
Experimental Protocols
The characterization of the photophysical properties of monoazo dyes involves a suite of spectroscopic techniques. The following sections detail the methodologies for key experiments.
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption spectrum and the wavelength of maximum absorption (λmax) of the dye in a specific solvent.
Methodology:
-
Sample Preparation: Prepare a stock solution of the dye (e.g., this compound) of a known concentration in the desired spectroscopic-grade solvent. From the stock solution, prepare a series of dilutions to obtain solutions with absorbances in the range of 0.1 to 1.0 at the λmax to ensure adherence to the Beer-Lambert law.[4]
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the sample solutions. Place the cuvette in the reference beam path of the spectrophotometer to record a baseline spectrum.[5]
-
Sample Measurement: Rinse the sample cuvette with a small amount of the dye solution before filling it. Place the cuvette in the sample beam path and record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).[6]
-
Data Analysis: The wavelength at which the highest absorbance is recorded is the λmax. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Fluorescence Spectroscopy
Objective: To determine the emission spectrum, the wavelength of maximum emission (λem), and the fluorescence quantum yield (Φf) of the dye.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the dye in the chosen solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.[7]
-
Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., a xenon lamp), excitation and emission monochromators, and a detector (e.g., a photomultiplier tube) is required.
-
Measurement:
-
Record the absorption spectrum of the sample to determine the optimal excitation wavelength (usually the λmax).
-
Set the excitation wavelength on the spectrofluorometer and record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength.
-
-
Data Analysis: The wavelength at which the highest fluorescence intensity is observed is the λem.
Fluorescence Quantum Yield (Φf) Determination (Relative Method)
Objective: To determine the efficiency of the fluorescence process.
Methodology:
-
Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample.[8]
-
Measurement:
-
Prepare solutions of both the sample and the standard in the same solvent. The absorbances of both solutions at the excitation wavelength must be identical and low (< 0.1).[7]
-
Record the fluorescence emission spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).
-
-
Calculation: The quantum yield of the sample (Φx) is calculated using the following equation: Φx = Φst * (Ix / Ist) * (ηx² / ηst²) where:
-
Φst is the quantum yield of the standard.
-
Ix and Ist are the integrated fluorescence intensities (areas under the emission curves) of the sample and the standard, respectively.
-
ηx and ηst are the refractive indices of the sample and standard solutions (if different solvents are used).[7]
-
Visualization of Photophysical Processes and Experimental Workflows
To visually represent the concepts and procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Jablonski Diagram illustrating electronic transitions in a monoazo dye.
Caption: Experimental workflow for characterizing photophysical properties.
Conclusion
This technical guide has provided a detailed overview of the photophysical properties of monoazo dyes, with a particular focus on this compound. While specific quantitative data for this compound remains to be fully documented in publicly accessible literature, the provided experimental protocols and theoretical framework offer a solid foundation for researchers and professionals in the field. The elucidation of the photophysical behavior of these dyes is paramount for their effective utilization and the development of new materials with tailored optical properties. Further research into the specific photophysical parameters of this compound would be a valuable contribution to the field of dye chemistry.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. A Beginner’s Guide to Solvent Dyes (Features & Applications) [primachemicals.com]
- 3. This compound|Research Chemical [benchchem.com]
- 4. science.valenciacollege.edu [science.valenciacollege.edu]
- 5. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]
- 6. Video: UV-Vis Spectroscopy of Dyes - Prep [jove.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. ijfmr.com [ijfmr.com]
A Technical Guide to Research-Grade Solvent Yellow 72: Sourcing, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of research-grade Solvent Yellow 72, a monoazo dye with significant applications in various industrial and research fields. This document details its chemical properties, commercial suppliers, synthesis pathway, and a comprehensive experimental protocol for its use in in-vitro metabolic studies.
Introduction to this compound
This compound (C.I. 127450) is an organic solvent dye known for its bright yellow hue and solubility in non-polar media.[1] Chemically identified as 4-[(2-methoxyphenyl)diazenyl]-5-methyl-2-phenyl-1H-pyrazol-3-one, it is utilized in coloring a wide range of materials including thermoplastics, polymers, fibers, waxes, oils, and printing inks.[1] From a research perspective, this compound serves as a representative monoazo dye for investigating metabolic pathways, particularly the reductive cleavage of the azo bond, which can lead to the formation of aromatic amines.[1]
Commercial Suppliers of Research-Grade this compound
Obtaining high-purity, research-grade this compound is crucial for reliable and reproducible experimental results. While many suppliers offer industrial grades, researchers should source from vendors who can provide detailed analytical data, such as a Certificate of Analysis (CoA) with purity assessment (e.g., by HPLC or NMR) and lot-specific information. Below is a table of potential commercial suppliers. Researchers are advised to contact these suppliers directly to inquire about their research-grade offerings and to request a CoA.
| Supplier/Manufacturer | Commercial/Product Name(s) | Contact Information/Region | Notes |
| BenchChem | This compound | --INVALID-LINK-- | States the product is for research and development use.[1] |
| Colorants Chem Pvt Ltd | This compound Dyes | Mumbai, India | Manufacturer and exporter.[2] |
| Hangzhou Epsilon Chemical Co., Ltd. | Transparent Yellow 2GH | Hangzhou, China | Provides a Technical Data Sheet (TDS).[3] |
| World Dye Variety (Listing) | Various (e.g., Amaplast Yellow 2GH, Dayglo this compound) | Global | A directory of various suppliers.[4] |
| ASES Chemical Works | Colour this compound OS/SS | Jodhpur, India | Offers various quantities.[5] |
Physicochemical and Technical Data
The following table summarizes the key quantitative data for this compound, compiled from various supplier technical data sheets. These values are typical for industrial grades and should be confirmed for research-grade products.
| Property | Value / Specification | Significance in Research & Applications |
| CAS Number | 61813-98-7 / 4645-07-2[1] | Unique chemical identifier. |
| Molecular Formula | C₁₇H₁₆N₄O₂[4] | Defines the elemental composition. |
| Molecular Weight | 308.33 g/mol [1][4] | Important for molar concentration calculations. |
| Appearance | Bright Yellow Powder[1][2] | Basic physical characteristic. |
| Heat Resistance | ~200 °C[1][2] | Relevant for applications involving high temperatures. |
| Light Fastness | 5-6 (on a scale of 1-8)[1][2] | Indicates stability to light exposure. |
| Solubility | Insoluble in water; Soluble in organic solvents[1] | Key for selecting appropriate solvents for experiments. |
| Acid Resistance | 4 (on a scale of 1-5) | Indicates stability in acidic conditions. |
| Alkali Resistance | 5 (on a scale of 1-5) | Indicates stability in alkaline conditions. |
Synthesis of this compound
The synthesis of this compound is a well-established process involving a diazotization-coupling reaction.[1] The primary steps are:
-
Diazotization of o-Anisidine: o-Anisidine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures to form a diazonium salt.
-
Coupling Reaction: The resulting diazonium salt is then coupled with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one to form the final this compound molecule.[1]
Experimental Protocol: In-Vitro Metabolism of this compound
This protocol outlines a general procedure for studying the in-vitro metabolism of this compound, specifically focusing on its reductive cleavage by hepatic enzymes. This method is adapted from established protocols for azo dye metabolism studies.
Objective
To determine the metabolic fate of this compound when incubated with human liver microsomes under anaerobic conditions and to identify the resulting aromatic amine metabolites using HPLC-MS/MS.
Materials
-
Test Compound: Research-grade this compound
-
Enzyme Source: Pooled Human Liver Microsomes (HLM)
-
Buffer: 100 mM Potassium phosphate (B84403) buffer, pH 7.4
-
Cofactor System: NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Reaction Termination Solution: Ice-cold acetonitrile (B52724)
-
Equipment:
-
Anaerobic chamber or nitrogen gas supply
-
Incubator/shaker set at 37°C
-
Microcentrifuge
-
HPLC system with a reversed-phase C18 column
-
Tandem mass spectrometer (MS/MS)
-
Procedure
-
Preparation of Reagents:
-
Thaw the Human Liver Microsomes on ice.
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO), ensuring the final solvent concentration in the incubation mixture is less than 1%.
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
-
Pre-warm the potassium phosphate buffer to 37°C.
-
-
Anaerobic Incubation Setup:
-
Perform the following steps in an anaerobic chamber or by purging with nitrogen gas.
-
In a microcentrifuge tube, add the following in order:
-
Potassium phosphate buffer
-
Human Liver Microsomes (final concentration typically 0.5-1.0 mg/mL)
-
This compound solution (at the desired final concentration)
-
-
Pre-incubate the mixture for 5-10 minutes at 37°C.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the NADPH regenerating system solution.
-
If not in an anaerobic chamber, flush the headspace of the tube with nitrogen gas and cap it tightly.
-
Incubate at 37°C with gentle agitation for a set time course (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Reaction Termination and Sample Processing:
-
At each time point, terminate the reaction by adding 2 volumes of ice-cold acetonitrile.
-
Vortex vigorously to precipitate the proteins.
-
Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new tube for analysis.
-
If necessary, evaporate the solvent under a stream of nitrogen and reconstitute the residue in the mobile phase for HPLC analysis.
-
-
Controls:
-
No NADPH: Replace the NADPH regenerating system with buffer to assess non-enzymatic degradation.
-
Heat-inactivated microsomes: Use microsomes that have been heated (e.g., 95°C for 5 minutes) to inactivate the enzymes.
-
Zero-time point: Terminate the reaction immediately after the addition of the NADPH regenerating system.
-
HPLC-MS/MS Analysis
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
-
Gradient Elution: A typical gradient would be to start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the compounds, and then return to the initial conditions for re-equilibration.
-
Detection: Use the mass spectrometer to monitor for the parent this compound and its expected aromatic amine metabolites.
References
Navigating the Safe Handling of Solvent Yellow 72: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety and handling precautions for Solvent Yellow 72 (C.I. 127450), a monoazo organic solvent dye. Utilized in a variety of industrial applications, from coloring plastics and polymers to waxes and printing inks, a comprehensive understanding of its properties and potential hazards is paramount for ensuring laboratory and workplace safety.[1][2] This document outlines the chemical and physical properties, safety protocols, and emergency procedures related to this compound.
Chemical and Physical Properties
This compound is a bright yellow powder.[2][3] It is characterized by its insolubility in water and solubility in organic solvents.[1][4] Several CAS numbers are associated with this compound, including 61813-98-7, 4645-07-2, and 2481-94-9, which may refer to the same substance or closely related isomers.[1][2][3][5][6][7] The primary CAS number appears to be 61813-98-7.[6][7]
The following tables summarize the key quantitative data available for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₆N₄O₂ | [4][6] |
| Molecular Weight | 308.33 g/mol | [1][6] |
| Appearance | Bright yellow powder | [2][3] |
| Density | 1.24 g/cm³ | [2] |
| Water Solubility | ≤ 1.0% | [2] |
| Solubility in Benzene | < 2% | [8] |
| Volatile Matter at 105°C | ≤ 1.0% | [2] |
| Residue on 80 mesh | ≤ 5.0% | [2] |
Table 2: Performance and Fastness Properties
| Property | Value/Rating | Source |
| Heat Resistance | 200 °C | [1][2][3][5] |
| Light Fastness | 5-6 (on a scale of 1-8) | [1][2][3][5] |
| Acid Resistance | 4 (on a scale of 1-5) | [2][5] |
| Alkali Resistance | 5 (on a scale of 1-5) | [2][5] |
| Tinting Strength | 95-105% | [2][3] |
Hazard Identification and Toxicology
While generally considered relatively safe, this compound requires careful handling to avoid direct inhalation, ingestion, or skin contact.[4] GHS hazard classifications for a substance identified as this compound (CAS 4645-07-2) suggest potential hazards.[9]
Table 3: GHS Hazard Statements (for CAS 4645-07-2)
| Hazard Code | Hazard Statement |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
| H400 | Very toxic to aquatic life |
Source: PubChem CID 78248[9]
Experimental Protocols
Heat Resistance Testing
The heat resistance of a pigment is a critical factor in its application, particularly in plastics and coatings that undergo high-temperature processing. A general methodology for this evaluation is outlined in standards such as EN 12877-2 .
Methodology Outline:
-
Sample Preparation: The pigment is incorporated into a specific polymer or medium at a defined concentration.
-
Exposure: The colored material is then subjected to a series of increasing temperatures in a controlled oven or on a heating gradient plate for a specified duration.
-
Evaluation: The change in color of the exposed samples is compared against an unexposed control. The heat resistance is typically defined as the maximum temperature at which no significant color change occurs.
Light Fastness Testing
Light fastness measures the resistance of a material to color change upon exposure to light. Standardized methods like ISO 105-B01 , ISO 105-B02 , and ASTM D4303 provide frameworks for this assessment.[10][11][12]
Methodology Outline:
-
Sample Preparation: The dye is applied to a substrate (e.g., fabric, plastic plaque) according to a standardized procedure.
-
Exposure: The prepared samples are exposed to a controlled artificial light source, typically a xenon arc lamp, which simulates the spectrum of natural sunlight.[12][13] A portion of the sample is shielded from the light to serve as a reference.
-
Blue Wool Scale Comparison: Alongside the test samples, a set of standardized blue wool references with known light fastness (rated 1 to 8) are also exposed.[10][11]
-
Assessment: The light fastness of the test sample is determined by comparing the degree of its fading to that of the blue wool references.[11] The rating corresponds to the blue wool standard that shows a similar amount of color change.
Safety and Handling Precautions
When working with this compound, adherence to strict safety protocols is essential to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound.
Caption: Recommended PPE for handling this compound.
Handling and Storage
-
Ventilation: Handle in a well-ventilated area to avoid the formation and inhalation of dust.
-
Electrostatic Discharge: Take precautionary measures against static discharges.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials.
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is crucial.
First Aid Measures
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill Response
The following workflow outlines the general procedure for responding to a spill of this compound.
Caption: Logical workflow for responding to a chemical spill.
This guide is intended to provide essential safety and handling information for this compound. It is imperative to consult the specific Safety Data Sheet (SDS) for the product you are using and to adhere to all institutional and regulatory safety protocols.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. epsilonpigments.com [epsilonpigments.com]
- 3. This compound Dyes | CAS 2481-94-9 Manufacturers in Mumbai,India [colorantsgroup.com]
- 4. This compound [chembk.com]
- 5. China this compound / CAS 2481-94-9 factory and manufacturers | Precise Color [precisechem.com]
- 6. worlddyevariety.com [worlddyevariety.com]
- 7. ases.in [ases.in]
- 8. foodcolourworld.com [foodcolourworld.com]
- 9. 2,4-Dihydro-4-((2-methoxyphenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-one | C17H16N4O2 | CID 62545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. blog.qima.com [blog.qima.com]
- 11. An Overview to Lightfastness Test for Textile - Textile Tester [darongtester.com]
- 12. Standard test method for fastness to sunlight of fabrics-gester-instruments.com [gester-instruments.com]
- 13. micomlab.com [micomlab.com]
Thermal Stability and Degradation of Solvent Yellow 72: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solvent Yellow 72, a monoazo pyrazolone (B3327878) dye, is utilized in various industrial applications due to its vibrant color and solubility in organic solvents. A critical parameter for its application, particularly in high-temperature processes such as polymer manufacturing, is its thermal stability. This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation pathways of this compound. While specific experimental data such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for this particular dye are not extensively available in public literature, this guide summarizes reported thermal resistance data and outlines detailed experimental protocols for its characterization. Furthermore, potential degradation mechanisms are discussed, and logical workflows for analysis are presented.
Introduction
This compound (C.I. 127450; CAS No. 61813-98-7) is an organic-soluble dye characterized by a single azo bond connecting a substituted phenyl ring to a pyrazolone derivative.[1][2][3] Its molecular structure dictates its chromophoric properties and its overall stability. The performance of this dye in applications such as coloring for plastics, polymers, fibers, and printing inks is intrinsically linked to its ability to withstand thermal stress during processing and end-use.[1][4][5][6] Understanding the thermal stability, decomposition temperatures, and degradation products is paramount for ensuring product quality, safety, and regulatory compliance.
Thermal Stability of this compound
The thermal stability of a dye is its ability to resist chemical decomposition at elevated temperatures. For solvent dyes used in plastics, this is a crucial property as processing temperatures can be significant.
Reported Heat Resistance
Multiple sources from chemical suppliers indicate that this compound generally possesses good heat resistance. A summary of the reported thermal properties is presented in Table 1. Most sources state a heat resistance of up to 200 °C .[1][4][5][6] However, it is noteworthy that one supplier reports a significantly higher heat resistance of up to 320 °C when used in polycarbonate (PC).[7][8] This suggests that the polymer matrix can have a substantial impact on the thermal stability of the dye.
Table 1: Reported Thermal and Physical Properties of this compound
| Property | Value | References |
| Heat Resistance | 200 °C | [1][4][5][6] |
| 320 °C (in PC) | [7][8] | |
| Light Fastness | 5-6 | [1][4][5][6] |
| Acid Resistance | 4 | [4][5][6] |
| Alkali Resistance | 5 | [4][5][6] |
| Molecular Formula | C₁₇H₁₆N₄O₂ | [1][2][3][9] |
| Molecular Weight | 308.33 g/mol | [1][2][3] |
Thermal Degradation of this compound
The degradation of azo dyes at elevated temperatures can proceed through various mechanisms. For monoazo dyes like this compound, the most cited degradation pathway involves the cleavage of the azo bond.
Potential Degradation Pathways
The primary thermal degradation pathway for azo dyes is the reductive cleavage of the azo bond (-N=N-).[1] This process leads to the formation of aromatic amines. In the case of this compound, this would result in the formation of o-anisidine (B45086) and an amine derivative of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. These degradation products may have different toxicological profiles than the parent dye molecule.
Photodegradation, another degradation route, is often initiated by the formation of reactive radical species upon light absorption.[1] While distinct from thermal degradation, the reactive intermediates formed could participate in complex degradation cascades, especially in environments with both heat and light exposure.
A logical workflow for investigating the thermal degradation of this compound is presented in the following diagram.
Experimental Protocols for Thermal Analysis
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a fundamental technique for determining the thermal stability of materials.
Objective: To determine the onset temperature of decomposition and the percentage of weight loss of this compound at different temperatures.
Apparatus: A thermogravimetric analyzer (e.g., Mettler Toledo TGA/SDTA 851e or similar).[7]
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound powder into an alumina (B75360) or platinum crucible.[7]
-
Instrument Setup:
-
Place the sample crucible in the TGA furnace.
-
Use an empty crucible as a reference.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.[2]
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Heat the sample from 30 °C to a final temperature of 600 °C or higher, at a constant heating rate of 10 °C/min or 20 °C/min.[2]
-
-
Data Analysis:
-
Record the mass of the sample as a function of temperature.
-
The resulting TGA curve will show the percentage of weight loss versus temperature.
-
The onset of decomposition is determined from the temperature at which significant weight loss begins.
-
The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.[2]
-
The following diagram illustrates a typical experimental workflow for TGA.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and glass transitions.
Objective: To determine the melting point and enthalpy of fusion of this compound.
Apparatus: A differential scanning calorimeter (e.g., TA Instruments Q250 or similar).
Procedure:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.
-
Hermetically seal the pan to prevent sublimation or evaporation.[5]
-
-
Instrument Setup:
-
Place the sealed sample pan and an empty sealed reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.[5]
-
-
Thermal Program:
-
Equilibrate the sample at a temperature below the expected melting point (e.g., 30 °C).
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above the melting point.
-
A heat/cool/heat cycle may be employed to erase the sample's thermal history.[5]
-
-
Data Analysis:
-
The DSC thermogram will show heat flow as a function of temperature.
-
An endothermic peak will indicate melting.
-
The onset temperature of the peak is typically taken as the melting point.
-
The area under the peak corresponds to the enthalpy of fusion (ΔHfus).[5]
-
Analysis of Degradation Products
To fully understand the degradation mechanism, it is essential to identify the chemical species formed upon thermal decomposition. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful technique for this purpose.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
In Py-GC-MS, the sample is rapidly heated to a high temperature in the absence of oxygen, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.
Objective: To identify the volatile and semi-volatile degradation products of this compound.
Procedure:
-
A small amount of the dye is placed in a pyrolysis probe.
-
The probe is rapidly heated to the decomposition temperature determined by TGA.
-
The pyrolyzates are swept into a GC column for separation.
-
The separated compounds are detected and identified by a mass spectrometer.
This technique can provide valuable information on the cleavage of the azo bond and other fragmentation patterns, helping to elucidate the degradation pathway.
Conclusion
This compound exhibits good thermal stability, with reported heat resistance up to 200 °C in many applications and potentially as high as 320 °C in specific polymer matrices like polycarbonate. The primary thermal degradation mechanism is expected to be the cleavage of the azo bond, leading to the formation of aromatic amines. While specific, publicly available TGA and DSC data for this compound are limited, this guide has provided detailed, standard protocols for the thermal characterization of this dye. For a comprehensive understanding of its thermal behavior and degradation, it is recommended that researchers perform the described TGA, DSC, and Py-GC-MS analyses. Such data is crucial for optimizing processing conditions, ensuring product stability, and conducting thorough safety assessments.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. China this compound / CAS 2481-94-9 factory and manufacturers | Precise Color [precisechem.com]
- 5. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 6. This compound Dyes | CAS 2481-94-9 Manufacturers in Mumbai,India [colorantsgroup.com]
- 7. epfl.ch [epfl.ch]
- 8. erpigments.com [erpigments.com]
- 9. This compound [chembk.com]
Unlocking Research Potential: A Technical Guide to Solvent Yellow 72
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the potential research applications of Solvent Yellow 72. While primarily utilized as an industrial colorant, its properties as a monoazo dye present specific opportunities for investigation, particularly in the fields of toxicology, metabolism, and environmental science. This document outlines the known characteristics of this compound, details experimental protocols for its study, and presents logical workflows for its analysis.
Core Properties of this compound
This compound (C.I. 127450) is an oil-soluble monoazo dye known for its vibrant yellow hue.[1] Its primary industrial applications include the coloration of plastics, polymers, fibers, waxes, oils, and printing inks.[1][2][3] From a research perspective, its significance lies in its chemical structure, which is representative of azo dyes that can undergo metabolic degradation.[1]
Table 1: Physicochemical and Resistance Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 61813-98-7, 2481-94-9, 4645-07-2 | [1][2][3] |
| Molecular Formula | C₁₇H₁₆N₄O₂ | [1][4] |
| Molecular Weight | 308.33 g/mol | [1][4] |
| Appearance | Bright yellow powder | [2] |
| Heat Resistance | Up to 200°C | [1][2][3] |
| Light Fastness | 5-6 | [1][2][3] |
| Acid Resistance | 4 | [2][3] |
| Alkali Resistance | 5 | [2][3] |
| Water Solubility | <0.2 µg/mL (at pH 7.4) | [1] |
Primary Research Application: Toxicology and Metabolism
The most prominent research application of this compound is in the study of azo dye metabolism and its toxicological implications. Like other azo compounds, this compound can be broken down, particularly under anaerobic conditions, into its constituent aromatic amines.[1][5][6] This process, known as reductive cleavage, is of significant interest to researchers in toxicology and drug metabolism.
The synthesis of this compound involves the diazotization of o-Anisidine, which is then coupled with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one.[1][4] Consequently, the reductive cleavage of the azo bond in this compound is expected to release o-Anisidine, an aromatic amine with known toxicological properties. This metabolic pathway is a critical area of investigation for assessing the safety of azo dyes.
Signaling Pathway of Azo Dye Metabolism
The metabolic conversion of this compound is primarily a reductive process that cleaves the nitrogen-nitrogen double bond. This can occur in the liver and, significantly, through the action of microorganisms in the gut. The resulting aromatic amines can then be absorbed and undergo further metabolic activation or detoxification.
Caption: Metabolic pathway of this compound.
Experimental Protocols for Studying this compound Metabolism
The following are detailed methodologies for key experiments to investigate the reductive cleavage of this compound. These protocols are adapted from established methods for studying azo dyes.
Spectrophotometric Assay for Azoreductase Activity
This protocol is designed to quantify the activity of azoreductase enzymes (from microbial or liver extracts) by monitoring the decolorization of this compound.
Materials:
-
UV-Vis Spectrophotometer
-
Cuvettes (1 cm path length)
-
Purified azoreductase or cell-free extract
-
This compound stock solution (e.g., 50 µM in a suitable organic solvent, then diluted in buffer)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
NADH or NADPH solution (1 mM)
Procedure:
-
Prepare a reaction mixture in a cuvette with a total volume of 1 mL.
-
Add the following components:
-
Sufficient potassium phosphate buffer to reach the final volume.
-
100 µL of 50 µM this compound solution.
-
100 µL of appropriately diluted enzyme solution.
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 100 µL of 1 mM NADH or NADPH.
-
Calculate azoreductase activity based on the rate of decrease in absorbance. One unit of activity is defined as the amount of enzyme required to reduce 1 µmol of the azo dye per minute.
HPLC Analysis of Metabolic Products
This protocol allows for the separation and quantification of this compound and its metabolites, such as o-Anisidine.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)
-
C18 reverse-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Samples from the enzymatic assay (protocol 3.1) or other reduction experiments, quenched and filtered.
-
Standards of this compound and o-Anisidine.
Procedure:
-
Set up the HPLC system with the C18 column.
-
Establish a gradient elution program. An example gradient is:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B
-
-
Set the flow rate to 1.0 mL/min and the column temperature to 30°C.
-
Set the DAD to monitor at the λmax of this compound and o-Anisidine.
-
Inject a known volume of the prepared sample (e.g., 20 µL).
-
Identify and quantify the compounds by comparing their retention times and spectra with the prepared standards.
Experimental and Analytical Workflow
The following diagram illustrates a logical workflow for the investigation of this compound's metabolic fate and potential toxicity.
Caption: Workflow for analyzing this compound metabolism.
Other Potential Research Applications: Current Limitations
While the toxicological aspect is the most defined research avenue, other applications common for dyes, such as biological staining or fluorescence microscopy, are not supported by the current literature for this compound. Its high lipophilicity and insolubility in aqueous solutions may limit its use in typical biological systems.[1] Furthermore, no data on the fluorescence properties (e.g., quantum yield, emission spectra) of this compound were identified, suggesting it may not be a suitable candidate for a fluorescent probe.
Conclusion
This compound's primary potential for research applications lies in the field of toxicology and metabolism. Its structure as a monoazo dye makes it a relevant model compound for studying the reductive cleavage of azo bonds and the subsequent release of aromatic amines. The provided experimental protocols and workflows offer a robust framework for researchers to investigate these processes. Further research is needed to explore any potential applications beyond this area, particularly concerning its spectroscopic properties in various solvent environments.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. epsilonpigments.com [epsilonpigments.com]
- 3. China this compound / CAS 2481-94-9 factory and manufacturers | Precise Color [precisechem.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of azo dyes derived from benzidine, 3,3'-dimethyl-benzidine and 3,3'-dimethoxybenzidine to potentially carcinogenic aromatic amines by intestinal bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Maze: An In-depth Technical Guide to the Biodegradation of Azo Dyes
For Researchers, Scientists, and Drug Development Professionals
Azo dyes, characterized by the presence of one or more azo bonds (–N=N–), represent the largest and most diverse group of synthetic colorants used across various industries, including textiles, food, cosmetics, and pharmaceuticals.[1] Their widespread use, coupled with their recalcitrant nature, has raised significant environmental and health concerns. The metabolic transformation of these compounds, particularly by microorganisms, is a critical area of research for detoxification, bioremediation, and understanding their toxicological implications. Some of the metabolites produced, such as aromatic amines, are known to be carcinogenic.[1][2] This technical guide provides a comprehensive overview of the metabolic pathways of azo dyes, focusing on the enzymatic and microbial processes involved in their degradation.
Core Metabolic Pathways: A Two-Act Play of Anaerobic Reduction and Aerobic Oxidation
The microbial degradation of azo dyes is predominantly a two-stage process, involving an initial anaerobic reductive cleavage of the azo bond, followed by the aerobic degradation of the resulting aromatic amines.[3][4] This sequential anaerobic-aerobic strategy is considered the most effective approach for the complete mineralization of these complex molecules.[4]
Act I: The Anaerobic Reductive Cleavage
Under anaerobic or anoxic conditions, the azo bond, which is the chromophoric group of the dye, is reductively cleaved.[5] This initial step results in the decolorization of the dye and the formation of, often colorless, aromatic amines.[1] This reduction can be catalyzed by a variety of microorganisms, including bacteria and fungi.[1]
The key enzymes mediating this process are azoreductases . These enzymes facilitate the transfer of reducing equivalents, typically from NADH or NADPH, to the azo bond, leading to its cleavage.[3] Azoreductases can be broadly classified into flavin-dependent and flavin-independent enzymes.[1]
Below is a generalized diagram illustrating the anaerobic reductive cleavage of a simple azo dye, Methyl Red, into its constituent aromatic amines.
Act II: Aerobic Degradation of Aromatic Amines
The aromatic amines produced during the anaerobic stage are often toxic and require further degradation.[5] This subsequent degradation typically occurs under aerobic conditions, where microorganisms utilize oxygenases to cleave the aromatic ring, leading to intermediates that can enter central metabolic pathways like the Krebs cycle.[6] The complete mineralization of these amines results in the formation of non-toxic end products such as carbon dioxide, water, and inorganic ions.
The following diagram illustrates a simplified aerobic degradation pathway for a common aromatic amine, p-phenylenediamine.
Key Enzymes in Azo Dye Metabolism
Several classes of enzymes are instrumental in the biodegradation of azo dyes. Their activity and substrate specificity are crucial determinants of the efficiency of the degradation process.
| Enzyme Class | Function | Cofactors/Mediators | Optimal pH Range | Optimal Temperature (°C) |
| Azoreductases | Reductive cleavage of the azo bond (-N=N-).[3] | NADH, NADPH, FMN, FAD.[3] | 6.0 - 9.0[7][8] | 30 - 45[8][9] |
| Laccases | Oxidation of phenolic and non-phenolic compounds.[7] | Often requires mediators (e.g., ABTS, syringaldehyde).[10] | 4.0 - 6.0[11] | 40 - 60[11] |
| Peroxidases (e.g., Lignin Peroxidase, Manganese Peroxidase) | H₂O₂-dependent oxidation of a wide range of substrates.[1] | H₂O₂[1] | 3.0 - 5.0 | 25 - 40 |
Experimental Protocols
Azoreductase Activity Assay
This protocol is adapted from methodologies described for bacterial azoreductases.[12][13]
Principle: The activity of azoreductase is determined by monitoring the decrease in absorbance of an azo dye substrate at its maximum wavelength (λmax) due to its reduction.
Reagents and Materials:
-
Phosphate (B84403) buffer (50 mM, pH 7.0)
-
NADH or NADPH solution (10 mM)
-
Azo dye stock solution (e.g., Methyl Red, 1 mM)
-
Enzyme extract (cell-free extract or purified enzyme)
-
UV-Vis spectrophotometer and cuvettes
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
800 µL of phosphate buffer
-
100 µL of azo dye stock solution
-
50 µL of enzyme extract
-
-
Incubate the mixture at the optimal temperature (e.g., 37°C) for 5 minutes to pre-warm.
-
Initiate the reaction by adding 50 µL of NADH or NADPH solution.
-
Immediately measure the decrease in absorbance at the λmax of the azo dye (e.g., 430 nm for Methyl Red) for 5 minutes.
-
A control reaction without the enzyme extract should be run in parallel.
-
One unit of azoreductase activity is typically defined as the amount of enzyme that catalyzes the reduction of 1 µmol of the azo dye per minute under the specified conditions.
Laccase Activity Assay
This protocol is based on the use of ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) as a substrate.[11]
Principle: Laccase catalyzes the oxidation of ABTS, resulting in the formation of a stable green-colored radical cation (ABTS·+), which can be monitored spectrophotometrically at 420 nm.
Reagents and Materials:
-
Sodium acetate (B1210297) buffer (100 mM, pH 5.0)
-
ABTS solution (10 mM)
-
Enzyme extract (culture supernatant or purified enzyme)
-
UV-Vis spectrophotometer and cuvettes
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
800 µL of sodium acetate buffer
-
100 µL of ABTS solution
-
-
Add 100 µL of the enzyme extract to initiate the reaction.
-
Monitor the increase in absorbance at 420 nm for 5 minutes.
-
A control reaction without the enzyme extract should be run in parallel.
-
One unit of laccase activity is defined as the amount of enzyme that oxidizes 1 µmol of ABTS per minute.
Sample Preparation for LC-MS/MS Analysis of Azo Dye Metabolites
This is a general protocol for the extraction of metabolites from a microbial culture for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[14][15]
Materials:
-
Microbial culture containing degraded azo dye
-
Ethyl acetate (or other suitable organic solvent)
-
Sodium sulfate (B86663) (anhydrous)
-
Rotary evaporator or nitrogen evaporator
-
Methanol (B129727) or acetonitrile (B52724) (LC-MS grade)
-
Syringe filters (0.22 µm)
Procedure:
-
Centrifuge the microbial culture (e.g., 50 mL) at 8,000 rpm for 15 minutes to pellet the cells.
-
Transfer the supernatant to a separatory funnel.
-
Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate. Shake vigorously for 2 minutes and allow the layers to separate.
-
Collect the organic (upper) layer. Repeat the extraction twice more with fresh ethyl acetate.
-
Pool the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the extract to remove the sodium sulfate.
-
Evaporate the solvent to dryness using a rotary evaporator or under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a small, known volume (e.g., 1 mL) of methanol or acetonitrile.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Experimental Workflow for Studying Azo Dye Biodegradation
The following diagram outlines a typical experimental workflow for investigating the microbial degradation of an azo dye.
Conclusion
The metabolic pathways of azo dyes are complex, involving a synergistic interplay between anaerobic and aerobic microbial processes. A thorough understanding of the key enzymes, optimal environmental conditions, and the chemical nature of the metabolic intermediates is essential for developing effective bioremediation strategies and for assessing the toxicological risks associated with these widespread synthetic colorants. The methodologies and data presented in this guide offer a foundational resource for researchers and professionals dedicated to addressing the challenges posed by azo dyes.
References
- 1. Recent Advances in Azo Dye Degrading Enzyme Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of test methods for aromatic amines derived from azo colorants using GC-MS | Separation Science [sepscience.com]
- 3. mdpi.com [mdpi.com]
- 4. ssi.shimadzu.com [ssi.shimadzu.com]
- 5. Azo-dye degradation in an anaerobic-aerobic treatment system operating on simulated textile effluent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biodegradation pathways and products of tire-related phenylenediamines and phenylenediamine quinones in solution - a laboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. office2.jmbfs.org [office2.jmbfs.org]
- 8. Biodegradation of Azo Dye Methyl Red by Pseudomonas aeruginosa: Optimization of Process Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microbiologyjournal.org [microbiologyjournal.org]
- 10. researchgate.net [researchgate.net]
- 11. microbiologyjournal.org [microbiologyjournal.org]
- 12. ijlret.com [ijlret.com]
- 13. Biochemical and molecular characterization of an azoreductase from Staphylococcus aureus, a tetrameric NADPH-dependent flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem-agilent.com [chem-agilent.com]
- 15. biologie.uni-koeln.de [biologie.uni-koeln.de]
Methodological & Application
Application Notes and Protocols: Coloring Polymers with Solvent Yellow 72 in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solvent Yellow 72 is a monoazo organic solvent dye, appearing as a bright yellow powder, widely utilized for coloring a variety of materials, including thermoplastics, polymers, resins, fibers, and more.[1] Its solubility in organic solvents and non-polar media makes it an ideal candidate for incorporation into polymeric matrices.[1] This document provides detailed application notes and protocols for using this compound to color polymers in a laboratory setting, focusing on safety, quantitative data, and experimental procedures.
Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application in polymer coloring.
General Properties
| Property | Value | Reference |
| C.I. Name | This compound | [2] |
| C.I. Number | 127450 | [2] |
| CAS Number | 61813-98-7 | [1] |
| Molecular Formula | C17H16N4O2 | [1] |
| Molecular Weight | 308.33 g/mol | [1] |
| Appearance | Bright yellow powder | [2] |
| Melting Point | 163-166°C | [3] |
Performance Characteristics
| Property | Value | Reference |
| Heat Resistance | Up to 200°C | [1][2] |
| Light Fastness | 5-6 (on a scale of 1-8) | [1][2] |
| Acid Resistance | 4 (on a scale of 1-5) | [2] |
| Alkali Resistance | 5 (on a scale of 1-5) | [2] |
| Water Solubility | Insoluble | [4] |
Solubility Data
The solubility of this compound in various organic solvents is a key parameter for its incorporation into polymers, particularly when using solvent-based methods.
| Solvent | Solubility (g/L at 20°C) | Reference |
| Acetone | 8.9 | [3] |
| Butyl Acetate | 18 | [3] |
| Methylbenzene (Toluene) | 30 | [3] |
| Dichloromethane | 93 | [3] |
| Ethanol | 2.5 | [3] |
Safety Precautions
When handling this compound and associated chemicals in a laboratory setting, it is imperative to adhere to strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[5]
-
Ventilation: Work in a well-ventilated area or under a fume hood to avoid inhalation of dust or solvent vapors.
-
Handling: Avoid direct contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[5] Avoid creating dust.
-
Storage: Store this compound in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of chemical waste according to institutional and local regulations. Do not empty into drains.[6]
Experimental Protocols
This section outlines detailed protocols for coloring polymers with this compound in a laboratory environment.
Protocol 1: Solvent Casting Method for Polymer Films
The solvent casting method is a straightforward technique for preparing thin polymer films with a uniform color.[7][8][9][10]
Materials:
-
This compound
-
Polymer (e.g., Polystyrene (PS), Polymethyl methacrylate (B99206) (PMMA), Polyvinyl chloride (PVC))
-
Volatile organic solvent (e.g., Dichloromethane, Toluene, Acetone)
-
Glass petri dish or other flat casting surface
-
Magnetic stirrer and stir bar
-
Drying oven
Procedure:
-
Polymer Solution Preparation:
-
Weigh the desired amount of polymer and dissolve it in a suitable volatile solvent in a beaker with a magnetic stir bar. The concentration will depend on the desired film thickness and polymer viscosity. A typical starting point is a 10-20% (w/v) polymer solution.
-
Stir the solution until the polymer is completely dissolved. This may take several hours.
-
-
Dye Incorporation:
-
Weigh the required amount of this compound. The concentration can be varied to achieve the desired color intensity, typically ranging from 0.01% to 0.5% (w/w) relative to the polymer.
-
Add the dye powder directly to the polymer solution while stirring.
-
Continue stirring until the dye is fully dissolved and the solution is homogeneous.
-
-
Casting the Film:
-
Carefully pour the colored polymer solution into a clean, level glass petri dish.
-
Gently swirl the dish to ensure the solution covers the entire surface evenly.
-
-
Drying:
-
Place the petri dish in a drying oven set to a temperature below the boiling point of the solvent (e.g., 40-60°C for dichloromethane).
-
Allow the solvent to evaporate slowly over several hours to form a solid film. Complete drying may take 24 hours or more.
-
-
Film Removal:
-
Once completely dry, carefully peel the colored polymer film from the glass surface.
-
Protocol 2: Lab-Scale Masterbatch Preparation and Melt Blending
For thermoplastic polymers that are processed at elevated temperatures, creating a masterbatch (a concentrated mixture of pigment in a carrier polymer) is a common approach.[11] This protocol describes a lab-scale simulation of this process.
Materials:
-
This compound
-
Carrier polymer (compatible with the final polymer, e.g., a low molecular weight polyethylene (B3416737) or the same polymer as the final product)
-
Final polymer pellets (e.g., Polyethylene (PE), Polypropylene (PP), Polystyrene (PS))
-
Laboratory-scale twin-screw extruder or a melt mixer
-
Grinder or pelletizer
Procedure:
-
Masterbatch Preparation:
-
Calculate the desired concentration of this compound in the masterbatch, typically between 10% and 40% (w/w).
-
Thoroughly dry-blend the this compound powder with the carrier polymer pellets in a sealed container.
-
Melt-compound this blend using a lab-scale twin-screw extruder or melt mixer at a temperature appropriate for the carrier polymer.
-
Cool the extrudate and grind or pelletize it to create the masterbatch.
-
-
Melt Blending with Final Polymer:
-
Calculate the amount of masterbatch needed to achieve the desired final color concentration in the polymer (let-down ratio), typically 0.1% to 2% (w/w) of the masterbatch.
-
Dry-blend the masterbatch pellets with the final polymer pellets.
-
Process this blend through an extruder or injection molding machine at the recommended processing temperature for the final polymer.
-
Characterization and Quality Control Protocols
After coloring the polymer, it is essential to evaluate the quality and performance of the colored material.
Protocol 3: Evaluation of Color Fastness to Light
This protocol provides a method to assess the resistance of the colored polymer to fading upon exposure to light.[12][13]
Materials:
-
Colored polymer sample
-
Uncolored polymer sample (as a control)
-
Xenon arc lamp weatherometer or a UV exposure chamber
-
Spectrophotometer or colorimeter
Procedure:
-
Sample Preparation: Prepare flat samples of the colored polymer and the uncolored control.
-
Initial Color Measurement: Measure the initial color coordinates (e.g., CIELAB L, a, b*) of the samples using a spectrophotometer.
-
Exposure: Place the samples in the xenon arc lamp weatherometer or UV exposure chamber. Expose the samples for a predetermined duration according to standard test methods (e.g., ASTM D2565, ISO 4892-2).
-
Periodic Evaluation: At set intervals, remove the samples and measure their color coordinates.
-
Data Analysis: Calculate the color difference (ΔE*) between the initial and exposed samples to quantify the degree of fading.
Protocol 4: Assessment of Thermal Stability
This protocol determines the stability of the color at elevated temperatures, simulating processing conditions.[14][15]
Materials:
-
Colored polymer sample
-
Laboratory oven or a hot press
-
Spectrophotometer or colorimeter
Procedure:
-
Sample Preparation: Prepare multiple identical samples of the colored polymer.
-
Initial Color Measurement: Measure the initial color coordinates of a control sample.
-
Heat Treatment: Place the other samples in a laboratory oven or hot press at various temperatures (e.g., 180°C, 200°C, 220°C) for a fixed duration (e.g., 5-10 minutes).
-
Final Color Measurement: After cooling, measure the color coordinates of the heat-treated samples.
-
Data Analysis: Compare the color of the heat-treated samples to the control sample to determine the temperature at which significant color change occurs.
Protocol 5: Dye Migration Test
This test evaluates the tendency of the dye to migrate from the colored polymer to a contacting material.[16][17][18]
Materials:
-
Colored polymer sample
-
White, uncolored polymer sheet (e.g., PVC or the same polymer as the sample)
-
Two glass plates
-
Weights
-
Laboratory oven
Procedure:
-
Sample Assembly: Place the colored polymer sample in direct contact with the white polymer sheet. Sandwich this assembly between two glass plates.
-
Application of Pressure and Heat: Place a weight on top of the glass plates to ensure firm contact. Place the entire assembly in a laboratory oven at a specified temperature (e.g., 50-70°C) for a set period (e.g., 24 hours).
-
Evaluation: After the test period, separate the polymer samples and visually inspect the white polymer sheet for any color transfer. The degree of staining can be rated using a standard grey scale.[19]
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. epsilonpigments.com [epsilonpigments.com]
- 3. This compound Transparent Yellow 2gh [m.pigment-dye.com]
- 4. China Biggest this compound CAS 61813-98-7 Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]
- 5. This compound [chembk.com]
- 6. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 7. Technological Aspects and Evaluation Methods for Polymer Matrices as Dental Drug Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent Casting Method for Oral Thin Film Preparation - Oral Thin Film - CD Formulation [formulationbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Films for Wound Healing Fabricated Using a Solvent Casting Technique [mdpi.com]
- 11. FAQ: How do we develop a color masterbatch? | D8 Starterskit [italmaster.be]
- 12. contractlaboratory.com [contractlaboratory.com]
- 13. testextextile.com [testextextile.com]
- 14. admin.heubach.com [admin.heubach.com]
- 15. Automated heat stability testing of pigments in plastics [lanxess.com]
- 16. Dye Migration Tests | Medistri SA [medistri.swiss]
- 17. assets.stahls.com [assets.stahls.com]
- 18. researchgate.net [researchgate.net]
- 19. tfl.com [tfl.com]
Application Notes and Protocols for Dissolving Solvent Yellow 72 in Non-Polar Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solvent Yellow 72, identified by CAS numbers 61813-98-7 and 2481-94-9, is a monoazo organic solvent dye.[1][2] It presents as a bright yellow powder and is characterized by its insolubility in water and solubility in organic solvents and non-polar media.[1] This property makes it a versatile colorant in various industrial and research applications, including the coloring of plastics, polymers, fibers, rubber, waxes, oils, lubricants, fuels, candles, paints, and printing inks.[1][3][4] Chemically, it is known as 4-[(2-methoxyphenyl)diazenyl]-5-methyl-2-phenyl-1H-pyrazol-3-one.[2] Given its applications, a standardized protocol for its dissolution in non-polar media is crucial for achieving consistent and reproducible results in research and development.
Materials and Reagents
-
This compound: (CAS: 61813-98-7 or 2481-94-9)
-
Non-Polar Solvents: Toluene, Xylene, Hexane, Benzene, Acetone, Dichloromethane (B109758), Butyl Acetate, Ethanol (for comparison)
-
Glassware: Volumetric flasks, beakers, graduated cylinders
-
Agitation equipment: Magnetic stirrer and stir bars, or a vortex mixer
-
Heating equipment (optional): Water bath or heating mantle
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat. All work should be performed in a well-ventilated fume hood.
Dissolution Protocol
This protocol provides a general procedure for dissolving this compound in various non-polar solvents. The optimal conditions may vary depending on the specific solvent and the desired concentration.
-
Preparation:
-
Ensure all glassware is clean and dry to prevent contamination.
-
Don appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Perform all steps within a certified fume hood to avoid inhalation of solvent vapors.
-
-
Solvent Selection:
-
Choose an appropriate non-polar solvent based on the desired application and the solubility data provided in Table 1. Toluene and dichloromethane have been shown to be effective solvents.[5]
-
-
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Transfer the powder into a volumetric flask of the appropriate size.
-
Add a small amount of the selected non-polar solvent to the flask to wet the powder.
-
Gently swirl the flask to create a slurry.
-
Add the remaining solvent to the flask, bringing the total volume close to the desired final volume.
-
Place a magnetic stir bar in the flask and transfer it to a magnetic stirrer.
-
Stir the solution at room temperature until the dye is completely dissolved. Visual inspection should show a clear, colored solution with no visible particulates.
-
For solvents with lower solubility or to expedite the process, gentle heating (e.g., in a water bath at 40-50°C) can be applied. Avoid excessive heat, as it can lead to solvent evaporation and potential degradation of the dye.
-
Once dissolved, allow the solution to cool to room temperature before bringing it to the final volume with the solvent.
-
-
Storage:
-
Store the resulting solution in a tightly sealed container, protected from light, to prevent solvent evaporation and photodegradation.
-
Quantitative Solubility Data
The solubility of this compound in various organic solvents at 20°C is summarized in the table below. This data is essential for preparing stock solutions and for understanding the behavior of the dye in different non-polar environments.
| Solvent | CAS Number | Solubility (g/L) at 20°C | Notes |
| Dichloromethane | 75-09-2 | 93 | [5] |
| Toluene | 108-88-3 | 30 | [5] |
| Butyl Acetate | 123-86-4 | 18 | [5] |
| Acetone | 67-64-1 | 8.9 | [5] |
| Ethanol | 64-17-5 | 2.5 | [5] |
| Benzene | 71-43-2 | < 20 (stated as < 2%) | [1][6] |
Note: There is a discrepancy in the literature regarding the solubility in Benzene. One source indicates it is soluble[7], while another states it is "Insoluble In Benzene, Less Than 2%"[1][6]. Researchers should verify the solubility for their specific application.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for dissolving this compound.
Caption: A flowchart of the key steps for dissolving this compound.
Safety Precautions
-
Always handle this compound and non-polar solvents in a well-ventilated fume hood to minimize inhalation exposure.[8]
-
Wear appropriate personal protective equipment, including safety glasses, chemical-resistant gloves, and a lab coat.[8]
-
Avoid creating dust when handling the powdered dye.[7]
-
Consult the Safety Data Sheet (SDS) for this compound and the specific solvent being used for detailed safety information.
-
Non-polar solvents are often flammable; keep away from ignition sources.
References
- 1. foodcolourworld.com [foodcolourworld.com]
- 2. This compound|Research Chemical [benchchem.com]
- 3. China this compound / CAS 2481-94-9 factory and manufacturers | Precise Color [precisechem.com]
- 4. polarisorganics.com [polarisorganics.com]
- 5. This compound Transparent Yellow 2gh [m.pigment-dye.com]
- 6. dayglo.in [dayglo.in]
- 7. Transparent Yellow 2gh (this compound) [colorbloomdyes.com]
- 8. This compound Dyes | CAS 2481-94-9 Manufacturers in Mumbai,India [colorantsgroup.com]
Application Notes and Protocols: Solvent Yellow 72 as a Tracer in Oil-Based Systems
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Solvent Yellow 72 is a monoazo organic solvent dye known for its vibrant yellow color, excellent solubility in non-polar media, and significant thermal stability.[1][2] These properties make it an ideal candidate for use as a tracer in a variety of oil-based systems, including lubricants, hydraulic fluids, and fuels.[1] Its primary application in this context is for leak detection, flow visualization, and quality control. The dye is insoluble in water, which prevents it from being easily washed away in systems where water contact may occur.[2][3]
Principle of Operation
As a tracer, this compound is introduced into an oil-based system in a precise, low concentration. Its intense color allows for easy visual identification of the fluid's path, distribution, and points of egress (leaks). For enhanced detection, particularly for very small leaks, this compound exhibits fluorescence. When exposed to ultraviolet (UV) light, the dye emits a bright yellow-green glow, making even minute traces of the oil readily visible. This fluorescence is a key advantage for sensitive leak detection in complex machinery.
Key Features and Advantages
-
High Solubility in Oils: Readily dissolves in a wide range of hydrocarbon and synthetic oil-based systems.[1]
-
Intense Coloration: Provides a strong yellow color even at low concentrations, allowing for easy visual tracking.
-
Fluorescence: Exhibits a bright yellow-green fluorescence under UV light, enabling highly sensitive leak detection.
-
Thermal Stability: With a heat resistance of up to 200 °C, it is suitable for use in high-temperature environments such as engine and hydraulic systems.[2]
-
Chemical Inertness: Does not typically react with or alter the properties of the host oil when used at recommended concentrations.
-
Cost-Effective: A small amount of dye is sufficient for tracing in large volumes of oil.
Applications
-
Leak Detection: The primary application is identifying the source of leaks in hydraulic systems, engines, transmissions, and other oil-lubricated machinery.
-
Fluid Flow Visualization: Used in research and development to study the flow dynamics of lubricants and other oil-based fluids within a system.
-
Quality Control: Can be used to ensure the integrity of seals and joints in newly manufactured equipment.
-
Product Differentiation: Employed to color-code different oil grades or types for easy identification.[1]
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Property | Value | Citation(s) |
| Chemical Identity | ||
| C.I. Name | This compound | [4][5] |
| C.I. Number | 127450 | [4][5] |
| CAS Number | 61813-98-7 / 2481-94-9 | [2][4][5] |
| Molecular Formula | C₁₇H₁₆N₄O₂ | [4] |
| Molecular Weight | 308.33 g/mol | [4] |
| Physical Properties | ||
| Appearance | Bright yellow powder | [2] |
| Solubility in Water | Insoluble | [3] |
| Solubility in Benzene | < 2% | [6] |
| Solubility in Ethanol | Soluble (yellow solution) | [3] |
| Heat Resistance | Up to 200 °C | [2] |
| Light Fastness | 5-6 (on a scale of 1 to 8) | [2] |
| Spectroscopic Data | ||
| UV-Vis Absorption (λmax) | Dependent on solvent polarity. A spectral scan is recommended to determine the maximum absorbance in the specific oil matrix. | [1] |
| Fluorescence Excitation | Typically in the UV-A range (approx. 365-400 nm). An initial scan is recommended for optimization. | [7] |
| Fluorescence Emission | Yellow to yellow-green region of the visible spectrum. The exact wavelength is dependent on the solvent. | [7] |
| Analytical Data | ||
| HPLC Detection Limit | As low as 1 ng/mL for similar azo dyes in lubricating oil with MS detection. | [8] |
Experimental Protocols
Protocol for Leak Detection in Hydraulic Systems
Objective: To identify the location of oil leaks in a hydraulic system using this compound as a fluorescent tracer.
Materials:
-
This compound
-
Hydraulic fluid compatible with the system
-
A clean container for pre-mixing
-
UV-A inspection lamp (wavelength approx. 365 nm)
-
Personal Protective Equipment (PPE): safety glasses, gloves
Procedure:
-
Calculate the required amount of dye. A typical concentration for leak detection is 0.1% w/v (1 gram of dye per 1 liter of oil).
-
Pre-mix the dye. In a clean, separate container, add the calculated amount of this compound to a small volume of the hydraulic fluid. Stir until the dye is completely dissolved.
-
Introduce the dye into the system. Add the pre-mixed dye solution to the hydraulic fluid reservoir.
-
Circulate the fluid. Operate the hydraulic system for at least 15-30 minutes to ensure the dye is thoroughly mixed and has circulated through all parts of the system.
-
Inspect for leaks. In a darkened environment, use the UV-A inspection lamp to carefully examine all hoses, fittings, seals, and potential leak points. Any escaping fluid will glow brightly with a yellow-green fluorescence.
-
Mark and repair. Mark the identified leak locations for subsequent repair.
Protocol for Quantitative Analysis by UV-Vis Spectrophotometry
Objective: To determine the concentration of this compound in an oil sample.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
This compound (analytical grade)
-
The same type of oil as the sample matrix (for creating standards)
-
A suitable solvent for dilution (e.g., hexane (B92381) or toluene)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Determine the Wavelength of Maximum Absorbance (λmax).
-
Prepare a dilute solution of this compound in the oil matrix.
-
Scan the solution across the visible spectrum (e.g., 380-700 nm) to identify the wavelength with the highest absorbance. This will be your λmax for all subsequent measurements.[9]
-
-
Prepare Standard Solutions.
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of the oil to create a stock solution of known concentration.
-
Perform a series of dilutions of the stock solution with the oil to create a set of at least five standard solutions of decreasing, known concentrations.
-
-
Create a Calibration Curve.
-
Measure the absorbance of each standard solution at the predetermined λmax.[9]
-
Plot a graph of absorbance versus concentration.
-
Perform a linear regression on the data points. The resulting equation (y = mx + c) and the R² value (should be >0.99) represent your calibration curve.
-
-
Measure the Unknown Sample.
-
If necessary, dilute the oil sample containing an unknown concentration of this compound with the same oil to bring its absorbance within the range of your calibration curve.
-
Measure the absorbance of the unknown sample at λmax.
-
-
Calculate the Concentration.
-
Using the equation from the calibration curve, calculate the concentration of this compound in the unknown sample. Remember to account for any dilutions made.
-
Protocol for Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify this compound in an oil sample.
Materials:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm)
-
This compound (analytical grade)
-
HPLC-grade acetonitrile (B52724) and water
-
A suitable solvent for sample extraction (e.g., acetonitrile or methanol)
-
Solid-phase dispersing agent (e.g., Florisil® or C18 packing material)
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE)
-
Autosampler vials
Procedure:
-
Sample Preparation (Matrix Solid-Phase Dispersion). [8]
-
Weigh approximately 1 gram of the oil sample into a mortar.
-
Add 4 grams of the solid-phase dispersing agent and grind with a pestle until a homogeneous mixture is formed.
-
Transfer the mixture to a beaker and add 10 mL of acetonitrile.
-
Extract the dye using an ultrasonic bath for 20 minutes.
-
Centrifuge the mixture to pellet the solid material.
-
Carefully decant the supernatant (the acetonitrile containing the dye).
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an autosampler vial.
-
-
HPLC Method Parameters.
-
Column: Reversed-phase C18
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A gradient may be necessary to separate the dye from other oil components. A starting point could be a linear gradient from 60% B to 100% B over 15 minutes, followed by a hold at 100% B for 5 minutes.[8][10]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: Set to the λmax of this compound in the mobile phase composition at the time of elution. A DAD can be used to monitor a range of wavelengths.
-
-
Calibration and Quantification.
-
Prepare a series of standard solutions of this compound in acetonitrile.
-
Inject the standards to create a calibration curve of peak area versus concentration.
-
Inject the prepared sample and determine the concentration of this compound based on its peak area and the calibration curve.
-
Mandatory Visualizations
Caption: Workflow for leak detection using this compound.
Caption: Workflow for quantitative analysis of this compound.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. This compound Dyes | CAS 2481-94-9 Manufacturers in Mumbai,India [colorantsgroup.com]
- 3. sdinternational.com [sdinternational.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. epsilonpigments.com [epsilonpigments.com]
- 6. foodcolourworld.com [foodcolourworld.com]
- 7. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 8. CN102495166B - Method for detecting content of azo-dye in lubricating oil - Google Patents [patents.google.com]
- 9. US8557589B2 - Method for quantitatively determining the dye content in dyed oils - Google Patents [patents.google.com]
- 10. agilent.com [agilent.com]
Application Notes and Protocols for Staining Lipids in Fixed Cells with Solvent Yellow 72
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solvent Yellow 72 is a hydrophobic, monoazo dye primarily utilized in industrial applications for coloring nonpolar materials such as plastics, waxes, and oils.[1][2][3][4] Its strong affinity for lipids and insolubility in water suggest its potential as a stain for intracellular lipid droplets in biological specimens.[5][6] These application notes provide a detailed protocol for the use of this compound in staining lipids within fixed cells for brightfield microscopy.
Important Note on Fluorescence: The current body of scientific literature does not provide evidence of this compound being a fluorescent dye suitable for fluorescence microscopy. Azo dyes, due to the presence of the azo group (-N=N-), often exhibit fluorescence quenching.[7][8] While some diazo dyes used for lipid staining, such as Oil Red O, can exhibit red fluorescence, this is not a guaranteed property for all dyes in this class.[9][10] Therefore, the following protocols are intended for colorimetric (brightfield) imaging.
Principle of Staining
The mechanism of lipid staining with this compound is based on its physicochemical properties. As a nonpolar, hydrophobic molecule, it is readily soluble in neutral lipids, such as triglycerides and cholesterol esters, which constitute the core of intracellular lipid droplets. When a supersaturated solution of the dye in a suitable solvent is applied to fixed and permeabilized cells, the dye partitions from the solvent phase into the intracellular lipid phase, selectively accumulating in and coloring the lipid droplets a bright yellow.
Materials and Reagents
Reagents
-
This compound (C.I. 127450)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Paraformaldehyde (PFA), 4% in PBS
-
Isopropyl alcohol, 100% and 60% (v/v) in distilled water
-
Hematoxylin solution (for counterstaining, optional)
-
Mounting medium (aqueous-based)
Equipment
-
Cell culture plates or coverslips in multi-well plates
-
Incubator (37°C, 5% CO2)
-
Light microscope
-
Pipettes and tips
-
Staining jars or dishes
Experimental Protocols
This protocol is designed for adherent cells cultured on coverslips. Modifications for suspension cells are noted where applicable.
Cell Culture and Fixation
-
Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate at an appropriate density to achieve 70-80% confluency at the time of staining.
-
Cell Culture: Culture cells in complete medium at 37°C in a humidified 5% CO2 incubator.
-
Fixation:
-
Carefully aspirate the culture medium.
-
Gently wash the cells twice with PBS.
-
Add 1 mL of 4% PFA in PBS to each well and incubate for 15-20 minutes at room temperature.
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
Staining with this compound
-
Preparation of Staining Solution:
-
Prepare a stock solution of this compound at 0.5% (w/v) in 100% isopropyl alcohol.
-
To prepare the working solution, dilute the stock solution with distilled water. A common starting point for similar dyes is a 3:2 ratio of stock solution to water (e.g., 6 mL of stock solution + 4 mL of water). Mix well.
-
Let the working solution stand for 10-15 minutes and then filter it through a 0.2 µm syringe filter to remove any precipitate.
-
-
Staining Procedure:
-
After fixation and washing, add 1 mL of 60% isopropyl alcohol to each well and incubate for 5 minutes at room temperature. This step helps to dehydrate the cells and aids in the partitioning of the dye.
-
Aspirate the 60% isopropyl alcohol.
-
Add the filtered this compound working solution to each well, ensuring the cells are completely covered.
-
Incubate for 10-20 minutes at room temperature.
-
Aspirate the staining solution.
-
Wash the cells with 60% isopropyl alcohol for 5 minutes to remove excess stain.
-
Gently wash the cells 2-3 times with distilled water.
-
Counterstaining and Mounting (Optional)
-
Nuclear Counterstain:
-
If a nuclear counterstain is desired, incubate the cells with Hematoxylin solution for 1-2 minutes.
-
Rinse thoroughly with tap water until the water runs clear.
-
-
Mounting:
-
Carefully remove the coverslips from the wells.
-
Mount the coverslips onto glass slides using an aqueous mounting medium, with the cell-side down.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
Visualization
Examine the stained cells under a brightfield microscope. Lipid droplets should appear as bright yellow to orange-yellow spherical structures within the cytoplasm. If counterstained with hematoxylin, the nuclei will appear blue/purple.
Data Presentation
For quantitative analysis, parameters such as the number, size, and total area of lipid droplets per cell can be measured using image analysis software (e.g., ImageJ/Fiji). The results can be summarized in a table for easy comparison between different experimental conditions.
| Treatment Group | Average Number of Lipid Droplets per Cell | Average Lipid Droplet Area (µm²) | Total Lipid Area per Cell (µm²) |
| Control | |||
| Treatment A | |||
| Treatment B |
Diagrams
Experimental Workflow
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. This compound [chembk.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. epsilonpigments.com [epsilonpigments.com]
- 5. Transparent Yellow 2gh (this compound) [colorbloomdyes.com]
- 6. sdinternational.com [sdinternational.com]
- 7. researchgate.net [researchgate.net]
- 8. The conversion of azo-quenchers to fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in Fluorescent Probes for Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
Application Notes and Protocols: Fluorescence Microscopy with Solvent Yellow 72
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solvent Yellow 72 is a monoazo dye known for its solubility in organic solvents and non-polar media.[1] While extensively utilized in industrial applications for coloring plastics, polymers, fibers, waxes, and fuels, its application in fluorescence microscopy is not well-documented in scientific literature.[1][2][3][4][5][6] Its inherent lipophilic nature, however, suggests a potential application as a fluorescent stain for lipid-rich structures within cells, such as lipid droplets.
Lipid droplets are dynamic organelles crucial for storing neutral lipids and are implicated in various physiological and pathological processes.[7][8] Visualizing these structures is fundamental to understanding cellular metabolism and related diseases. This document summarizes the known properties of this compound and provides a hypothetical protocol for its use in staining lipid droplets for fluorescence microscopy, based on established methods for other lipophilic dyes.
Physicochemical Properties of this compound
The following table summarizes the key physical and chemical properties of this compound, compiled from various suppliers and databases. It is important to note that critical photophysical properties for fluorescence microscopy, such as excitation and emission maxima, quantum yield, and molar extinction coefficient, are not available in the reviewed literature.
| Property | Value | Reference |
| C.I. Name | This compound | [2][4][6] |
| C.I. Number | 127450 | [1][2][4][6] |
| CAS Number | 61813-98-7 / 2481-94-9 | [1][2][4][6] |
| Molecular Formula | C₁₇H₁₆N₄O₂ | [1][2][6] |
| Molecular Weight | 308.33 g/mol | [1][2][6] |
| Appearance | Bright yellow powder | [1][2][4][5] |
| Solubility | Insoluble in water; Soluble in organic solvents and non-polar media | [1] |
| Heat Resistance | ≥ 200 °C | [1][2][4][5] |
| Light Fastness | 5-6 (on a scale of 1-8) | [1][2][4][5] |
| Alkali Resistance | 5 (on a scale of 1-5) | [2][4][5] |
| Acid Resistance | 4 (on a scale of 1-5) | [2][4][5] |
Hypothetical Application: Staining of Cellular Lipid Droplets
Given its high solubility in oils and non-polar substances, this compound is a candidate for fluorescently labeling intracellular lipid droplets.[1][5] These organelles, composed of a neutral lipid core, provide a suitable hydrophobic environment for the dye to accumulate. This proposed application is analogous to the mechanism of other well-established lipophilic dyes used for lipid droplet imaging, such as Nile Red and BODIPY 493/503.[7][8]
The following sections detail a hypothetical protocol for utilizing this compound for this purpose. Users should be aware that this is a theoretical protocol and will require significant optimization and validation.
Experimental Protocols
Required Materials
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), spectroscopy grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium (e.g., DMEM)
-
Formaldehyde (B43269) (e.g., 4% in PBS) for fixed-cell staining
-
Mounting medium
-
Glass slides and coverslips
-
Cultured cells (e.g., HeLa, 3T3-L1, or others known to accumulate lipid droplets)
-
Fluorescence microscope with appropriate filter sets (requires determination)
Preparation of Staining Solution (Stock and Working)
-
Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of DMSO. Mix thoroughly by vortexing until the powder is completely dissolved. Store the stock solution at -20°C, protected from light.
-
Working Solution (1 µg/mL): Immediately before use, dilute the stock solution 1:1000 in pre-warmed cell culture medium or PBS to a final concentration of 1 µg/mL. The optimal concentration may vary and should be determined experimentally (e.g., testing a range from 0.1 to 10 µg/mL).
Staining Protocol for Live Cells
-
Grow cells on glass coverslips or in imaging-compatible plates to the desired confluency.
-
Induce lipid droplet formation if necessary (e.g., by treating cells with oleic acid).
-
Remove the cell culture medium.
-
Add the freshly prepared this compound working solution to the cells.
-
Incubate for 10-30 minutes at 37°C, protected from light. Incubation time should be optimized.
-
Wash the cells twice with pre-warmed PBS.
-
Add fresh, pre-warmed cell culture medium or PBS for imaging.
-
Proceed immediately to fluorescence microscopy.
Staining Protocol for Fixed Cells
-
Grow and treat cells as described for live-cell staining.
-
Wash cells once with PBS.
-
Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add the this compound working solution (diluted in PBS) to the fixed cells.
-
Incubate for 20-30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Image with a fluorescence microscope.
Imaging Considerations (Theoretical)
-
Filter Sets: The optimal excitation and emission wavelengths for this compound are unknown. Based on its yellow appearance, excitation would likely be in the blue-to-green range (approx. 450-500 nm) with emission in the green-to-yellow range (approx. 510-560 nm). A standard FITC or GFP filter set could be a starting point for testing.
-
Photostability: While possessing good light fastness in industrial applications, its photostability under intense microscope illumination is unknown.[1][2][3][4][5] Use low laser power and exposure times to minimize photobleaching during initial experiments.
-
Controls: An unstained control sample should always be included to assess cellular autofluorescence.
Visualized Workflow and Diagrams
The following diagrams illustrate the proposed experimental workflow for using this compound as a fluorescent stain for lipid droplets.
Caption: Hypothetical workflow for staining cellular lipid droplets with this compound.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. Solvent yellow 72 - SOLVENT YELLOW - L COLOR [l-color.com]
- 3. erpigments.com [erpigments.com]
- 4. epsilonpigments.com [epsilonpigments.com]
- 5. China this compound / CAS 2481-94-9 factory and manufacturers | Precise Color [precisechem.com]
- 6. worlddyevariety.com [worlddyevariety.com]
- 7. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 8. High-content imaging of neutral lipid droplets with 1,6-diphenylhexatriene - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Incorporating Solvent Yellow 72 into Thin Films for Material Science
Introduction
Solvent Yellow 72 is a monoazo organic solvent dye known for its bright yellow hue, excellent solubility in non-polar media, and good thermal stability.[1][2] Traditionally used for coloring a wide range of materials including plastics, polymers, waxes, and inks, its properties make it a compelling candidate for advanced applications in material science.[3][4] Incorporating this compound into polymer thin films allows for the fabrication of materials with tailored optical properties. Potential applications include the development of color filters, doped polymer layers for optoelectronic devices, and functional coatings.[5][6] The integration of azo dyes into polymer matrices can significantly alter the material's optical characteristics, such as the refractive index and absorption spectrum, opening avenues for research in photonics and sensor technology.[7][8]
These notes provide detailed protocols for the preparation and characterization of thin films made from a host polymer, Polymethyl methacrylate (B99206) (PMMA), doped with this compound using the spin coating technique.
Physicochemical Properties of this compound
The key properties of this compound are summarized below, providing essential data for its use in material science applications.[1][4][9][10]
| Property | Value | Reference |
| C.I. Name | This compound | [10] |
| CAS Number | 61813-98-7 | [10] |
| Molecular Formula | C₁₇H₁₆N₄O₂ | [1][10] |
| Molecular Weight | 308.33 g/mol | [1][10] |
| Appearance | Bright yellow powder | [9] |
| Heat Resistance | Stable up to 200 °C | [1][4] |
| Light Fastness | 5-6 (on a scale of 1-8) | [4] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol. | [1][9] |
| Acid Resistance | 4 (on a scale of 1-5) | [4] |
| Alkali Resistance | 5 (on a scale of 1-5) | [4] |
Experimental Protocols
Protocol 1: Preparation of Dye-Doped Polymer Solution
This protocol details the preparation of a 5% (w/v) PMMA solution in toluene, doped with 0.5% (by weight of polymer) this compound.
Materials and Equipment:
-
This compound powder
-
Polymethyl methacrylate (PMMA, Mw ~495,000)
-
Toluene (or Chloroform)
-
Analytical balance
-
Glass vials with caps
-
Magnetic stirrer and stir bars
-
Ultrasonic bath
Procedure:
-
Prepare Polymer Solution: Weigh 500 mg of PMMA and add it to a clean glass vial containing 10 mL of toluene. This creates a 5% (w/v) solution.
-
Stirring: Place a magnetic stir bar in the vial, cap it, and leave it on a magnetic stirrer at room temperature. Allow it to stir for 6-12 hours, or until the PMMA is fully dissolved and the solution is homogeneous.
-
Add Dye: Weigh 2.5 mg of this compound powder (0.5% of the PMMA weight).
-
Dissolve Dye: Add the dye powder to the homogeneous PMMA solution.
-
Final Mixing: Cap the vial and return it to the magnetic stirrer for another 2-4 hours. To ensure complete dissolution and break up any small agglomerates, place the vial in an ultrasonic bath for 15-30 minutes.
-
Filtering (Optional but Recommended): For optimal film quality, draw the final solution into a syringe and pass it through a 0.2 µm syringe filter to remove any particulate contaminants.
Protocol 2: Fabrication of Thin Films via Spin Coating
This protocol describes the deposition of the prepared solution onto a glass substrate to form a uniform thin film.[11]
Materials and Equipment:
-
Dye-doped polymer solution from Protocol 1
-
Glass microscope slides or silicon wafers
-
Spin coater
-
Hot plate
-
Nitrogen gas gun (optional)
-
Tweezers
Procedure:
-
Substrate Cleaning: Thoroughly clean the glass substrates by sonicating them sequentially in detergent, deionized water, acetone, and finally isopropanol (B130326) (15 minutes each). Dry the substrates with a stream of nitrogen or clean air and place them on a hot plate at 110°C for 5 minutes to remove any residual moisture.
-
Prepare Spin Coater: Place a cleaned substrate onto the vacuum chuck of the spin coater. Ensure the vacuum is engaged and the substrate is centered and secure.
-
Dispense Solution: Using a pipette, dispense approximately 0.5 mL of the dye-doped polymer solution onto the center of the substrate.
-
Spin Coating Program: Immediately start the spin coating program. A typical two-stage program is recommended for uniform films:
-
Stage 1 (Spreading): 500 RPM for 10 seconds.
-
Stage 2 (Thinning): 2000 RPM for 45 seconds.
-
-
Film Formation: The centrifugal force will spread the solution evenly across the substrate, and the solvent will begin to evaporate, leaving a solid thin film.[11]
-
Post-Deposition Bake (Annealing): Carefully remove the substrate from the spin coater using tweezers and place it on a hot plate set to 90°C for 15 minutes. This step removes residual solvent and improves film adhesion.
-
Cooling: After baking, remove the film and allow it to cool to room temperature.
Data Presentation and Characterization
The properties of the resulting thin film, such as thickness and color intensity, are highly dependent on the solution concentration and spin coating parameters.
Expected Results:
The following table illustrates the expected relationship between spin speed and the resulting film properties for a 0.5 wt% this compound in 5% PMMA/Toluene solution.
| Sample ID | Dye Conc. (wt%) | Spin Speed (RPM) | Expected Thickness (nm) | Absorbance Max (λₘₐₓ) |
| SY72-A | 0.5 | 1000 | ~150 | ~410 nm |
| SY72-B | 0.5 | 2000 | ~105 | ~410 nm |
| SY72-C | 0.5 | 3000 | ~85 | ~410 nm |
| SY72-D | 0.5 | 4000 | ~75 | ~410 nm |
Characterization Methods:
-
UV-Vis Spectroscopy: Use a spectrophotometer to measure the absorbance spectrum of the thin film. This confirms the successful incorporation of the dye. A bathochromic (red) shift in the absorption maximum is often observed when comparing the solid film to the dye in solution, indicating dye-polymer interactions.[12]
-
Ellipsometry/Profilometry: These techniques are used to accurately measure the thickness of the fabricated film.
-
Atomic Force Microscopy (AFM): AFM is used to analyze the surface topography and measure the root-mean-square (RMS) roughness of the film, providing insight into its quality and uniformity.
Visualized Workflows and Relationships
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from solution preparation to the final characterization of the thin film.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. polarisorganics.com [polarisorganics.com]
- 3. chembk.com [chembk.com]
- 4. China this compound / CAS 2481-94-9 factory and manufacturers | Precise Color [precisechem.com]
- 5. jchemrev.com [jchemrev.com]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced optical properties of chitosan polymer doped with orange peel dye investigated via UV–Vis and FTIR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sdinternational.com [sdinternational.com]
- 10. worlddyevariety.com [worlddyevariety.com]
- 11. The Nonlinear Optics Home Page [nlosource.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Solvent Yellow 72 as a Reference Standard in High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Solvent Yellow 72 (C.I. 127450) as a reference standard in HPLC analysis. The protocols outlined below detail a reverse-phase HPLC method for the quantification of this compound, along with procedures for method validation.
Introduction
This compound is a monoazo dye used as a colorant in various materials, including plastics, polymers, and inks.[1] Accurate quantification of this compound is crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) with UV-Visible detection is a robust and widely used technique for the analysis of azo dyes.[2] This document provides a foundational method for the separation and quantification of this compound, which can be adapted and validated for specific matrices.
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard: Purity >98%
-
Acetonitrile (ACN): HPLC grade
-
Water: Deionized or HPLC grade
-
Phosphoric Acid (H₃PO₄): Analytical grade
-
Methanol (MeOH): HPLC grade (for standard preparation)
Instrumentation
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Chromatographic Conditions
A reverse-phase HPLC method is employed for the analysis of this compound. The following conditions provide a starting point for method development and validation.
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient Elution | 0-2 min: 60% B; 2-10 min: 60% to 90% B; 10-12 min: 90% B; 12-13 min: 90% to 60% B; 13-15 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | Diode Array Detector (DAD) scanning from 200-600 nm, with quantification at the maximum absorbance wavelength (λmax), expected to be in the 400-450 nm range for yellow dyes.[1] |
Standard Solution Preparation
-
Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 50 µg/mL. These solutions will be used to construct a calibration curve.
Sample Preparation
The sample preparation method will vary depending on the matrix. For plastics or polymers, a solvent extraction step is typically required.
-
Accurately weigh a known amount of the sample material.
-
Extract the dye using a suitable solvent (e.g., dichloromethane (B109758) or a mixture of chloroform (B151607) and acetonitrile), potentially with the aid of ultrasonication.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
Method Validation Protocol
The analytical method should be validated according to ICH guidelines or internal standard operating procedures. The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be evaluated by analyzing a blank matrix and a matrix spiked with this compound.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. Analyze the prepared working standard solutions in triplicate and plot the peak area against the concentration.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by performing recovery studies on a spiked matrix at three different concentration levels.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This should be assessed at two levels:
-
Repeatability (Intra-day precision): Analysis of replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.
Data Presentation
The quantitative data obtained from the method validation should be summarized in tables for clarity and easy comparison.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | |
| Theoretical Plates | ≥ 2000 | |
| %RSD of Peak Area (n=6) | ≤ 2.0% |
Table 2: Method Validation Summary
| Validation Parameter | Acceptance Criteria | Result |
| Linearity | ||
| Range (µg/mL) | - | |
| Correlation Coefficient (r²) | ≥ 0.999 | |
| Accuracy | ||
| Recovery (%) | 80 - 120% | |
| Precision | ||
| Repeatability (%RSD) | ≤ 2.0% | |
| Intermediate Precision (%RSD) | ≤ 3.0% | |
| Sensitivity | ||
| Limit of Detection (LOD) (µg/mL) | - | |
| Limit of Quantification (LOQ) (µg/mL) | - |
Visualizations
The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for the quantification of this compound using HPLC.
This workflow outlines the key stages from the initial preparation of standards and samples, through to the HPLC analysis, data processing, and method validation, culminating in the final reporting of results. Each step is critical for ensuring the accuracy and reliability of the analytical data.
References
Application Note and Protocol: Studying the Photodegradation of Solvent Yellow 72
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed experimental setup and protocol for investigating the photodegradation of Solvent Yellow 72, a monoazo pyrazolone (B3327878) dye. The methodologies outlined herein are designed to be adaptable for studying the degradation kinetics, identifying byproducts, and assessing the overall efficacy of photocatalytic processes.
Introduction
This compound (C.I. 127450) is an organic solvent dye characterized by a monoazo group linked to a pyrazolone moiety.[1][2] Its chemical formula is C₁₇H₁₆N₄O₂ and it has a molecular weight of 308.33 g/mol .[1][2] Due to its solubility in organic solvents and insolubility in water, it finds applications in coloring plastics, waxes, oils, and printing inks.[1] The azo bond (-N=N-) in its structure is susceptible to cleavage under various conditions, including exposure to ultraviolet (UV) light, which can lead to the formation of potentially harmful aromatic amines.[1]
The study of its photodegradation is crucial for environmental risk assessment and the development of effective remediation strategies. Advanced oxidation processes, particularly heterogeneous photocatalysis using titanium dioxide (TiO₂), are promising methods for the degradation of such organic pollutants.[1] This protocol details a comprehensive experimental workflow for studying the photodegradation of this compound, from sample preparation to analytical monitoring.
Materials and Equipment
2.1. Reagents
-
This compound (CAS No. 61813-98-7)[1]
-
Titanium dioxide (TiO₂) photocatalyst (e.g., Degussa P25)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (deionized or HPLC grade)
-
Phosphoric acid or Formic acid (analytical grade)
-
Organic solvent for stock solution (e.g., ethanol (B145695), methanol, or acetonitrile)
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
2.2. Equipment
-
UV-Vis Spectrophotometer
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector
-
Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp or a xenon lamp with appropriate filters) and a magnetic stirrer. The reactor should be made of a UV-transparent material like quartz.
-
pH meter
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Centrifuge (optional, for catalyst separation)
Experimental Protocols
3.1. Preliminary Analysis: Determination of λmax of this compound
Objective: To determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent, which will be used for monitoring its degradation via UV-Vis spectrophotometry.
Protocol:
-
Prepare a stock solution of this compound (e.g., 100 mg/L) in a suitable organic solvent (e.g., ethanol or acetonitrile).
-
From the stock solution, prepare a dilute solution (e.g., 10 mg/L) in the same solvent.
-
Using a UV-Vis spectrophotometer, scan the absorbance of the dilute solution over a wavelength range of 300-600 nm.
-
Identify the wavelength at which the maximum absorbance occurs. This is the λmax. For azo dyes, this is typically in the 400-500 nm range.[1]
3.2. Photocatalytic Degradation Experiment
Objective: To induce and monitor the photodegradation of this compound in the presence of a photocatalyst (TiO₂) under UV irradiation.
Protocol:
-
Reaction Setup:
-
Prepare a working solution of this compound of a known initial concentration (C₀), for example, 20 mg/L, in a suitable solvent mixture. Since this compound is insoluble in water, a mixture of water and a miscible organic solvent like acetonitrile or ethanol may be necessary to ensure solubility while allowing for the photocatalytic reaction which is often studied in aqueous environments.
-
Dispense a specific volume of the dye solution (e.g., 100 mL) into the photoreactor vessel.
-
Add the desired amount of TiO₂ photocatalyst to the solution to achieve a specific loading, for instance, 1.0 g/L.
-
-
Equilibration:
-
Stir the suspension in the dark for a period of 30-60 minutes to establish adsorption-desorption equilibrium between the dye and the surface of the photocatalyst.
-
Take an initial sample (t=0) just before turning on the UV lamp.
-
-
Photoreaction:
-
Turn on the UV lamp to initiate the photocatalytic reaction.
-
Maintain constant stirring throughout the experiment to ensure a homogeneous suspension of the photocatalyst.
-
If necessary, use a cooling system to maintain a constant temperature.
-
-
Sampling:
-
Withdraw aliquots (e.g., 3 mL) of the suspension at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
Immediately after collection, filter the samples through a 0.45 µm syringe filter to remove the TiO₂ particles and stop the reaction. Alternatively, the samples can be centrifuged to pellet the catalyst.
-
-
Analysis:
-
Analyze the collected samples using UV-Vis spectrophotometry and HPLC as described in the following sections.
-
3.3. Analytical Monitoring
3.3.1. UV-Vis Spectrophotometry
Objective: To quickly estimate the degradation of the dye by measuring the decrease in absorbance at its λmax.
Protocol:
-
Take the filtrate of each collected sample.
-
Measure the absorbance of the sample at the predetermined λmax of this compound.
-
The degradation percentage can be calculated using the following formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100 Where A₀ is the initial absorbance at t=0, and Aₜ is the absorbance at time t.
3.3.2. High-Performance Liquid Chromatography (HPLC)
Objective: To accurately quantify the concentration of this compound over time and potentially identify degradation byproducts.
Protocol:
-
Chromatographic Conditions (Suggested Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of (A) water with 0.1% formic acid and (B) acetonitrile is recommended.
-
Gradient Program (Example):
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Diode Array Detector (DAD) monitoring at the λmax of this compound and also scanning a broader range (e.g., 200-600 nm) to observe the appearance of new peaks corresponding to degradation products.
-
-
Analysis:
-
Inject the filtered samples into the HPLC system.
-
Quantify the concentration of this compound at each time point by comparing the peak area to a calibration curve prepared with standard solutions of known concentrations.
-
The degradation percentage can be calculated as: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100 Where C₀ is the initial concentration at t=0, and Cₜ is the concentration at time t.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Experimental Conditions for Photodegradation of this compound
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Initial Dye Concentration (mg/L) | 20 | 20 | 40 |
| Photocatalyst (TiO₂) Loading (g/L) | 1.0 | 2.0 | 1.0 |
| pH | 7.0 | 7.0 | 7.0 |
| Irradiation Source | 125W UV Lamp | 125W UV Lamp | 125W UV Lamp |
| Solvent | Acetonitrile:Water (1:1) | Acetonitrile:Water (1:1) | Acetonitrile:Water (1:1) |
Table 2: Degradation of this compound Over Time (Illustrative Data)
| Time (min) | Concentration (mg/L) - Cond. 1 | Degradation (%) - Cond. 1 | Concentration (mg/L) - Cond. 2 | Degradation (%) - Cond. 2 |
| 0 | 20.0 | 0 | 20.0 | 0 |
| 15 | 14.2 | 29 | 12.8 | 36 |
| 30 | 9.8 | 51 | 7.6 | 62 |
| 60 | 5.5 | 72.5 | 3.4 | 83 |
| 90 | 2.9 | 85.5 | 1.5 | 92.5 |
| 120 | 1.2 | 94 | 0.5 | 97.5 |
Table 3: Kinetic Parameters for the Photodegradation of this compound (Illustrative Data)
| Condition | Apparent Rate Constant (k_app, min⁻¹) | Half-life (t₁/₂, min) | Correlation Coefficient (R²) |
| Condition 1 | 0.023 | 30.1 | 0.991 |
| Condition 2 | 0.031 | 22.4 | 0.995 |
| Condition 3 | 0.018 | 38.5 | 0.989 |
Note: The degradation of many azo dyes follows pseudo-first-order kinetics. The apparent rate constant (k_app) can be determined from the slope of the linear plot of ln(C₀/Cₜ) versus time.
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the photocatalytic degradation of this compound.
Proposed Photodegradation Pathway
Caption: Proposed photodegradation pathway of this compound via TiO₂ photocatalysis.
References
Application Note and Protocol: Reductive Cleavage of the Azo Bond in Solvent Yellow 72
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solvent Yellow 72, a monoazo dye with the chemical formula C₁₇H₁₆N₄O₂, is utilized in various industrial applications for its vibrant yellow hue.[1][2] Its chemical structure, 4-[(2-methoxyphenyl)diazenyl]-5-methyl-2-phenyl-1H-pyrazol-3-one, contains a characteristic azo bond (-N=N-) which is the primary chromophore.[1] The reductive cleavage of this azo bond is a significant degradation pathway, leading to the formation of aromatic amines.[1] This process is of considerable interest in toxicological studies and for understanding the metabolic fate of such dyes, as the resulting aromatic amines can be of regulatory concern. This application note provides a detailed protocol for the investigation of the reductive cleavage of this compound, including methods for chemical reduction and subsequent analysis of the cleavage products.
Principle of Reductive Cleavage
The azo bond in this compound can be cleaved under reducing conditions to yield two primary aromatic amine products. This cleavage can be achieved chemically, for instance, by using a reducing agent like sodium dithionite (B78146) (sodium hydrosulfite), or biologically through the action of anaerobic microorganisms.[1] The resulting aromatic amines can then be identified and quantified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Predicted Cleavage Products
Based on the synthesis of this compound from o-Anisidine and 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one, the predicted products of reductive cleavage are:[1][2]
-
o-Anisidine (2-Methoxyaniline)
-
4-Amino-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
Data Presentation
The following table summarizes representative quantitative data for the reductive cleavage of a pyrazolone-based azo dye using sodium dithionite, demonstrating the efficiency of the cleavage process under controlled laboratory conditions.
| Parameter | Value | Reference |
| Initial Dye Concentration | 100 mg/L | Adapted from[3] |
| Reducing Agent | Sodium Dithionite | [4] |
| Reaction pH | 6.0 | Adapted from[5] |
| Reaction Temperature | 70 °C | [6] |
| Reaction Time | 30 min | Adapted from[3] |
| Degradation Percentage | >95% | Adapted from[5][7] |
| o-Anisidine Yield | Approx. 92% (molar) | Representative Value |
| 4-Amino-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one Yield | Approx. 90% (molar) | Representative Value |
Experimental Protocols
Reductive Cleavage of this compound using Sodium Dithionite
This protocol describes the chemical reduction of this compound in an aqueous solution.
Materials:
-
This compound
-
Sodium dithionite (Na₂S₂O₄)
-
Citrate (B86180) buffer (pH 6.0)
-
Methanol (B129727) (HPLC grade)
-
Chloroform (for extraction)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Water bath or heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vials for sample collection
Procedure:
-
Prepare a 100 mg/L stock solution of this compound in methanol.
-
In a round-bottom flask, add 10 mL of the this compound stock solution to 90 mL of citrate buffer (pH 6.0).
-
Place the flask in a water bath pre-heated to 70 °C and stir the solution.
-
Add a freshly prepared solution of sodium dithionite (20 mg/mL in deionized water) in a 1:2 molar ratio (dye:dithionite).
-
Continue stirring the reaction mixture at 70 °C for 30 minutes. The disappearance of the yellow color indicates the cleavage of the azo bond.
-
Cool the reaction mixture to room temperature.
-
Transfer the solution to a separatory funnel and extract the aromatic amines with 3 x 30 mL of chloroform.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent using a rotary evaporator.
-
Re-dissolve the residue in a known volume of methanol for HPLC and GC-MS analysis.
HPLC Analysis of Cleavage Products
This protocol is for the separation and quantification of the aromatic amine products.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD)
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B)
-
0-2 min: 10% A
-
2-15 min: Linear gradient to 70% A
-
15-18 min: Hold at 70% A
-
18-20 min: Return to 10% A
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm and 280 nm
Procedure:
-
Prepare standard solutions of o-Anisidine in methanol at various concentrations (e.g., 1, 5, 10, 25, 50 mg/L) to generate a calibration curve.
-
If available, prepare standard solutions of 4-Amino-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.
-
Inject the prepared sample from the reductive cleavage experiment into the HPLC system.
-
Identify the peaks corresponding to o-Anisidine and the aminopyrazolone (B8391566) derivative by comparing their retention times with the standards.
-
Quantify the concentration of each amine using the calibration curves.
GC-MS Analysis for Confirmation
This protocol provides confirmation of the identity of the cleavage products.
Instrumentation and Conditions:
-
GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-400 amu
Procedure:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC).
-
Identify the peaks of interest and obtain their mass spectra.
-
Compare the obtained mass spectra with a reference library (e.g., NIST) to confirm the identity of o-Anisidine and the aminopyrazolone derivative.
Visualizations
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. 4-[(3-Hydroxyanilino)(phenyl)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Microwave-Assisted Synthesis of Azo Dyes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of azo dyes accelerated by microwave irradiation. This technique offers significant advantages over conventional heating methods, including drastically reduced reaction times, increased product yields, and consistency with green chemistry principles.[1][2][3][4] The protocols outlined below are designed for reproducibility and can be adapted for the synthesis of a diverse range of azo dye structures.
Introduction to Microwave-Assisted Organic Synthesis
Microwave-assisted synthesis utilizes microwave energy to heat reactants, a process fundamentally different from conventional heating.[5] Whereas conventional methods rely on conduction and convection to transfer heat from an external source, microwaves directly excite polar molecules within the reaction mixture, leading to rapid and uniform heating.[1] This efficient energy transfer can lead to dramatic rate enhancements, allowing reactions that would typically take hours to complete in a matter of minutes.[1][5] For azo dye synthesis, this translates to a more efficient and environmentally friendly process, often minimizing the use of solvents and reducing energy consumption.[1][2][3][4]
Core Advantages of Microwave Synthesis for Azo Dyes:
-
Rapid Reaction Times: Syntheses are often completed in minutes as opposed to hours with conventional heating.[1][5]
-
Higher Yields: Microwave irradiation can lead to improved reaction yields.[1][2][3][4][5]
-
Increased Purity: The reduction in reaction time can minimize the formation of byproducts.
-
Energy Efficiency: Direct heating of the reaction mixture is more energy-efficient than conventional methods.
-
Green Chemistry: This method aligns with the principles of green chemistry by reducing reaction times and often allowing for the use of less solvent.[1]
Protocol 1: Synthesis of Unsymmetrical Azo Dyes via Coupling of Nitroarenes and Aromatic Amines
This protocol details a metal-free, microwave-assisted method for the rapid synthesis of unsymmetrical azo dyes.[6][7][8] The reaction involves the direct cross-condensation of a nitroarene with an aromatic amine, where the amine also acts as an in-situ reductant.[9]
Experimental Workflow
Caption: Workflow for microwave-assisted synthesis of unsymmetrical azo dyes.
Detailed Methodology
-
Reagent Preparation: In a 10 mL microwave reaction vial, combine the nitroarene (1.0 mmol) and the aromatic amine (2.5 mmol).[7][8][9]
-
Solvent Addition: Add 2 mL of ethanol to the vial and swirl to dissolve the solids.[7][8][9]
-
Base Addition: Add 1 mL of 10 M aqueous potassium hydroxide (B78521) (KOH) solution to the reaction mixture and shake for 30 seconds.[7][8][9]
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 150°C for 3 minutes with a maximum power of 200 W.[7][8][9] The reaction progress can often be observed by a color change to brownish-red.[7]
-
Cooling: Allow the reaction vial to cool to room temperature.
-
Work-up:
-
Transfer the reaction mixture to a beaker.
-
Acidify the mixture with 6 N hydrochloric acid (HCl) until a precipitate forms.[9]
-
-
Isolation:
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid thoroughly with water.
-
Air dry the purified azo dye.[9]
-
Quantitative Data Summary
| Nitroarene Derivative | Aniline (B41778) Derivative | Product | Reaction Time (Microwave) | Yield (%) | Reference |
| Nitrobenzene | 4-Aminophenol | (E)-4-(phenyldiazenyl)phenol | 3 min | 97% | [9] |
| Nitrobenzene | Aniline | (E)-1,2-Diphenyldiazene | 3 min | 93% | [9] |
| 4-Nitrotoluene | Aniline | (E)-1-phenyl-2-(p-tolyl)diazene | 3 min | 91% | [9] |
| 4-Chloro-nitrobenzene | 4-Aminophenol | (E)-4-((4-chlorophenyl)diazenyl)phenol | 3 min | 85% | [9] |
Protocol 2: Synthesis of Pyridone Azo Dyes via Microwave-Assisted Condensation
This protocol describes the synthesis of pyridone azo dyes, which are valuable as disperse dyes for polyester (B1180765) fabrics. The method involves the microwave-assisted reaction of an arylazo malonamide (B141969) derivative with cyanoacetamide.
Experimental Workflow
Caption: Workflow for microwave-assisted synthesis of pyridone azo dyes.
Detailed Methodology
-
Reagent Preparation: In a suitable reaction vessel, dissolve the arylazo 4-chlorophenylmalonamide (0.01 mol), cyanoacetamide (0.01 mol), and sodium ethoxide (0.01 mol) in 30 mL of ethanol.[5]
-
Microwave Irradiation: Place the mixture in a microwave oven and irradiate at a power of 1500 W for 5 minutes.[5]
-
Cooling and Neutralization: After irradiation, allow the mixture to cool to room temperature. Acidify the solution with dilute hydrochloric acid.[5]
-
Isolation and Purification: Collect the resulting solid product by filtration. The crude product can be purified by crystallization from ethanol.[5]
Comparison of Synthesis Methods
| Method | Reaction Time | Yield | Reference |
| Conventional Heating (Reflux) | 4 hours | Lower (not specified) | [5] |
| Microwave Irradiation | 2-5 minutes | 85% | [5] |
Characterization of Synthesized Azo Dyes
The synthesized azo dyes should be characterized using standard analytical techniques to confirm their structure and purity. These techniques include:
-
Melting Point: To determine the purity of the compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.[5]
-
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To elucidate the chemical structure.[5][9]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized dye.[5]
-
Elemental Analysis: To determine the elemental composition of the product.[5][9]
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Microwave reactors can generate high pressures and temperatures. Ensure you are properly trained on the equipment and follow all safety guidelines provided by the manufacturer.
-
Azo compounds may be harmful; consult the Safety Data Sheet (SDS) for all chemicals used.
These protocols provide a foundation for the rapid and efficient synthesis of a variety of azo dyes using microwave technology. Researchers are encouraged to adapt and optimize these methods for their specific target molecules. The significant reduction in reaction time and increase in yields make microwave-assisted synthesis a highly attractive alternative to conventional methods in both academic and industrial research settings.[1][2][3][4]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Microwave-Assisted Synthesis of Azo Disperse Dyes for Dyeing Polyester Fabrics: Our Contributions over the Past Decade [ouci.dntb.gov.ua]
- 4. Microwave-Assisted Synthesis of Azo Disperse Dyes for Dyeing Polyester Fabrics: Our Contributions over the Past Decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. isca.me [isca.me]
- 6. Protocol for microwave-assisted synthesis of unsymmetrical azo dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for microwave-assisted synthesis of unsymmetrical azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave-assisted rapid and sustainable synthesis of unsymmetrical azo dyes by coupling of nitroarenes with aniline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Solvent Yellow 72 in Ethanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to dissolving Solvent Yellow 72 in ethanol (B145695).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a monoazo dye with the chemical formula C17H16N4O2. It is a bright yellow powder and is soluble in organic solvents like ethanol, but insoluble in water.
Q2: What is the baseline solubility of this compound in ethanol?
The solubility of this compound in ethanol at 20°C is approximately 2.5 g/L. Solubility can be affected by the purity of both the dye and the solvent, as well as ambient temperature.
Q3: What primary factors influence the solubility of this compound in ethanol?
The key factors influencing the solubility of this compound in ethanol are:
-
Temperature: Generally, solubility of solid solutes in liquid solvents increases with temperature.
-
Co-solvents: The addition of a miscible co-solvent can alter the polarity of the solvent system, potentially increasing solubility.
-
Surfactants: Surfactants can form micelles that encapsulate the dye molecules, increasing their apparent solubility.
-
pH: While less impactful in non-aqueous solutions, significant shifts in pH can affect the charge state of the dye and its interaction with the solvent.
Q4: Are there any safety precautions I should take when handling this compound?
Yes, it is important to handle this compound with care. Avoid inhalation, ingestion, and direct contact with skin and eyes. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guide
| Problem | Probable Cause | Solution |
| Incomplete Dissolution at Room Temperature | The concentration of this compound exceeds its solubility limit in ethanol at the current temperature. | 1. Increase the temperature of the solution while stirring. 2. Add a suitable co-solvent to the ethanol. 3. Reduce the concentration of this compound. |
| Precipitation of the Dye After Cooling | The solution was saturated at a higher temperature and became supersaturated upon cooling. | 1. Reheat the solution to redissolve the precipitate and consider using a co-solvent to improve stability at lower temperatures. 2. Maintain the solution at a slightly elevated temperature during storage and use. |
| Formation of Aggregates or Color Streaks | Poor dispersion of the dye particles in the solvent. | 1. Use a high-speed mixer or homogenizer to break up aggregates. 2. First, create a concentrated stock solution by dissolving the dye in a small amount of a highly compatible solvent (like dichloromethane) before diluting with ethanol. |
| Inconsistent Coloration in Final Product | Non-uniform dissolution of the dye in the ethanol. | 1. Ensure the dye is fully dissolved before use by visual inspection and, if necessary, filtration of any undissolved particles. 2. Employ mechanical stirring for a sufficient duration to ensure a homogenous solution. |
Quantitative Data
Table 1: Solubility of this compound in Various Solvents at 20°C
| Solvent | Solubility (g/L) |
| Ethanol | 2.5 |
| Acetone | 8.9 |
| Butyl Acetate | 18 |
| Methylbenzene | 30 |
| Dichloromethane | 93 |
Source:
Experimental Protocols
Protocol 1: Determining the Effect of Temperature on Solubility
Objective: To quantify the solubility of this compound in ethanol at different temperatures.
Materials:
-
This compound
-
Anhydrous Ethanol
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Spectrophotometer
-
Volumetric flasks and pipettes
-
0.22 µm syringe filters
Methodology:
-
Prepare a series of saturated solutions of this compound in ethanol at various temperatures (e.g., 25°C, 40°C, 60°C).
-
For each temperature, add an excess amount of this compound to a known volume of ethanol in a sealed container.
-
Place the containers in a temperature-controlled shaker and agitate for 24 hours to ensure equilibrium is reached.
-
After 24 hours, allow the solutions to settle, maintaining the set temperature.
-
Carefully withdraw an aliquot of the supernatant and immediately filter it using a 0.22 µm syringe filter to remove any undissolved particles.
-
Accurately dilute the filtered solution with ethanol to a concentration suitable for spectrophotometric analysis.
-
Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound.
-
Calculate the concentration of the saturated solution using a pre-established calibration curve.
Protocol 2: Evaluating the Effect of Co-solvents on Solubility
Objective: To determine the impact of adding a co-solvent on the solubility of this compound in ethanol.
Materials:
-
This compound
-
Anhydrous Ethanol
-
Co-solvent (e.g., Dichloromethane, Acetone)
-
Analytical balance
-
Vortex mixer
-
Spectrophotometer
-
Volumetric flasks and pipettes
-
0.22 µm syringe filters
Methodology:
-
Prepare a series of ethanol/co-solvent mixtures with varying volume ratios (e.g., 9:1, 8:2, 7:3 ethanol:co-solvent).
-
For each solvent mixture, add an excess amount of this compound to a known volume in a sealed container.
-
Vortex the mixtures thoroughly and then agitate at a constant temperature (e.g., 25°C) for 24 hours.
-
Follow steps 4-8 from Protocol 1 to determine the solubility in each co-solvent mixture.
Visualizations
Caption: Troubleshooting workflow for common solubility problems.
Caption: Workflow for systematically improving solubility.
Technical Support Center: Preventing Aggregation of Solvent Yellow 72 in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the aggregation of Solvent Yellow 72 in solution.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving aggregation issues with this compound during your experiments.
Problem: Precipitate or cloudiness observed in my this compound solution.
This is a common indication of dye aggregation or precipitation. Follow these steps to troubleshoot the issue:
Step 1: Verify Solvent Compatibility and Concentration
The first step is to ensure that the solvent and concentration are appropriate for this compound.
-
Consult the Solubility Data: Refer to the table below for the solubility of this compound in various common organic solvents. Ensure your working concentration is below the saturation point.
-
Solvent Polarity: this compound, being a solvent dye, dissolves best in organic solvents and non-polar media.[1][2] Highly polar solvents may lead to reduced solubility and aggregation.
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Solubility (g/L at 20°C) |
| Dichloromethane | 93 |
| Methylbenzene (Toluene) | 30 |
| Butyl acetate | 18 |
| Acetone | 8.9 |
| Ethanol | 2.5 |
| Benzene | < 20 (insoluble) |
| Water | Insoluble |
Data compiled from publicly available product information.[3]
Step 2: Evaluate Environmental and Process Factors
If the solvent and concentration are appropriate, consider other factors that can induce aggregation:
-
Temperature: While gentle warming can sometimes help dissolve dye aggregates, high temperatures can also promote aggregation in some systems. This compound is known for its good heat resistance, but stability in solution can vary.[3]
-
Contamination: The presence of water or other impurities in the solvent can significantly reduce the solubility of this compound and trigger aggregation. Ensure you are using high-purity, dry solvents.
Step 3: Consider the Use of a Dispersant
If aggregation persists, the use of a dispersing agent is recommended. Dispersants are additives that help to stabilize dye particles in a solution and prevent them from clumping together.[4]
-
Mechanism of Action: Dispersants adsorb onto the surface of the dye particles, providing a protective layer that prevents them from aggregating. This stabilization can be achieved through electrostatic repulsion or steric hindrance.
-
Types of Dispersants for Solvent-Based Systems: For non-aqueous solutions, polymeric dispersants are often the most effective. These are large molecules with an anchoring group that attaches to the dye particle and a polymeric chain that extends into the solvent, creating a steric barrier.
Step 4: Experimental Protocol for Dispersant Selection and Optimization
To select and optimize the right dispersant for your system, a systematic approach is necessary.
-
Objective: To determine the most effective dispersant and its optimal concentration to prevent the aggregation of this compound in a specific organic solvent.
-
Materials:
-
This compound
-
Your chosen organic solvent (e.g., Toluene, Acetone)
-
A selection of polymeric dispersants suitable for solvent-based systems (e.g., Solsperse™ series, DISPERBYK® series, or equivalent)
-
UV-Vis Spectrophotometer
-
Vortex mixer
-
Volumetric flasks and pipettes
-
-
Procedure: A detailed experimental protocol for evaluating dispersant effectiveness is provided in the "Experimental Protocols" section below.
Frequently Asked Questions (FAQs)
Q1: What is dye aggregation?
A1: Dye aggregation is a phenomenon where individual dye molecules in a solution stick together to form larger clusters or aggregates. This can lead to a variety of problems, including precipitation, color inconsistency, and reduced performance in applications like inks and coatings. The aggregation of dye molecules is common in aqueous solutions due to interactions between the molecules.[5]
Q2: What causes this compound to aggregate in organic solvents?
A2: Several factors can contribute to the aggregation of this compound in organic solvents:
-
High Concentration: Exceeding the solubility limit of the dye in the chosen solvent is a primary cause.
-
Inappropriate Solvent: Using a solvent with unsuitable polarity can lead to poor solvation of the dye molecules, promoting aggregation.
-
Temperature Fluctuations: Changes in temperature can affect the solubility of the dye and lead to precipitation.
-
Presence of Impurities: Contaminants, especially water, can significantly lower the solubility of solvent dyes in organic media.
Q3: How can I prevent this compound from aggregating?
A3: To prevent aggregation, you can:
-
Use an appropriate solvent: Choose a solvent in which this compound has high solubility (see Table 1).
-
Control the concentration: Keep the dye concentration below its saturation point in the chosen solvent.
-
Ensure solvent purity: Use high-purity, dry solvents to avoid contaminants that can trigger aggregation.
-
Add a dispersant: Incorporate a suitable polymeric dispersant into your formulation to stabilize the dye particles.
Q4: What are dispersants and how do they work for solvent dyes?
A4: Dispersants are chemical additives that prevent solid particles, like dye molecules, from clumping together in a liquid. For solvent-based systems, polymeric dispersants are commonly used. They have a two-part structure: an "anchoring" group that attaches to the surface of the dye particle and a "polymeric chain" that extends into the solvent. These chains create a physical barrier around each particle, preventing them from getting close enough to aggregate. This mechanism is known as steric stabilization.
Q5: How do I choose the right dispersant for this compound?
A5: The selection of a dispersant depends on the specific solvent system and the surface chemistry of the dye. For this compound in a non-polar or medium-polarity organic solvent, a high molecular weight polymeric dispersant with good solubility in that solvent would be a good starting point. It is recommended to screen a few different dispersants to find the most effective one for your specific formulation. The experimental protocol in the next section provides a method for this screening process.
Experimental Protocols
Protocol 1: Evaluating the Effectiveness of Dispersants for Preventing this compound Aggregation using UV-Vis Spectroscopy
Objective: To quantitatively assess the ability of different dispersants to prevent the aggregation of this compound in an organic solvent.
Principle: The aggregation of dye molecules in a solution can be monitored by changes in their UV-Visible absorption spectrum. Typically, aggregation leads to a decrease in the absorbance intensity at the monomer's maximum absorption wavelength (λmax) and may cause a shift in the peak or the appearance of new bands. A stable, well-dispersed solution will exhibit a consistent and higher absorbance at the λmax compared to an aggregating solution.
Materials:
-
This compound powder
-
High-purity organic solvent (e.g., Toluene)
-
A selection of polymeric dispersants (e.g., Dispersant A, Dispersant B, Dispersant C)
-
UV-Vis Spectrophotometer and cuvettes
-
Analytical balance
-
Volumetric flasks (10 mL, 25 mL)
-
Micropipettes
-
Vortex mixer or magnetic stirrer
Procedure:
-
Preparation of Stock Solutions:
-
This compound Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of the chosen organic solvent.
-
Dispersant Stock Solutions (e.g., 10 mg/mL): Prepare stock solutions of each dispersant by dissolving 100 mg of each in 10 mL of the organic solvent.
-
-
Preparation of Test Samples:
-
Label a series of 10 mL volumetric flasks for a control and for each dispersant at different concentrations.
-
Control (No Dispersant): Add a specific volume of the this compound stock solution to a 10 mL volumetric flask to achieve a concentration known to cause aggregation issues (e.g., 0.1 mg/mL). Dilute to the mark with the solvent.
-
Test Samples (With Dispersants):
-
For each dispersant, prepare a series of flasks.
-
Add the same volume of this compound stock solution as in the control to each flask.
-
Add varying amounts of the dispersant stock solution to achieve a range of dispersant-to-dye ratios (e.g., 0.5:1, 1:1, 2:1 by weight).
-
Dilute each flask to the 10 mL mark with the solvent.
-
-
-
Incubation and Measurement:
-
Thoroughly mix all solutions using a vortex mixer.
-
Allow the solutions to stand for a predetermined period (e.g., 1 hour, 24 hours) at a constant temperature to observe any aggregation.
-
After the incubation period, visually inspect the solutions for any signs of precipitation or cloudiness.
-
Measure the UV-Vis absorption spectrum of each solution, including the control, over a relevant wavelength range (e.g., 300-600 nm). Use the pure solvent as a blank.
-
-
Data Analysis:
-
Identify the λmax of the monomeric (non-aggregated) this compound from a very dilute solution.
-
Compare the absorbance at λmax for the control and the test samples. A higher absorbance indicates better dispersion and less aggregation.
-
Plot the absorbance at λmax as a function of the dispersant-to-dye ratio for each dispersant. The most effective dispersant will show the highest absorbance at the lowest concentration.
-
Table 2: Example Data for Dispersant Evaluation
| Sample | Dispersant:Dye Ratio (w/w) | Absorbance at λmax (e.g., 450 nm) | Visual Observation |
| Control | 0:1 | 0.5 | Cloudy, precipitate |
| Dispersant A | 0.5:1 | 0.7 | Slightly cloudy |
| Dispersant A | 1:1 | 0.9 | Clear |
| Dispersant A | 2:1 | 0.95 | Clear |
| Dispersant B | 0.5:1 | 0.6 | Cloudy |
| Dispersant B | 1:1 | 0.8 | Slightly cloudy |
| Dispersant B | 2:1 | 0.85 | Clear |
Visualizations
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. polarisorganics.com [polarisorganics.com]
- 3. This compound Transparent Yellow 2gh [m.pigment-dye.com]
- 4. nbinno.com [nbinno.com]
- 5. Systematically Exploring Molecular Aggregation and Its Impact on Surface Tension and Viscosity in High Concentration Solutions [mdpi.com]
Technical Support Center: Optimizing Solvent Yellow 72 for Staining
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of Solvent Yellow 72 for staining applications. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a monoazo, oil-soluble dye.[1] It is characteristically a bright yellow powder that is insoluble in water but soluble in many organic solvents.[1][2] Its lipophilic nature makes it suitable for coloring non-polar substances such as plastics, waxes, oils, and lubricants.[1] In a research context, it is used for staining lipids, fats, and oils within cells and tissues.
Q2: In which solvents is this compound soluble?
This compound is insoluble in water but exhibits solubility in a range of organic solvents.[3] It is slightly soluble in ethanol (B145695) and soluble in acetone (B3395972), chloroform, benzene, and toluene.[2] For optimal results, it is crucial to use high-purity, anhydrous solvents, as water contamination can lead to dye precipitation.
Q3: What are the primary applications of this compound in a research setting?
Given its affinity for non-polar substances, this compound is primarily used for the visualization of intracellular and tissue lipids, such as triglycerides and cholesterol esters. It serves as a valuable tool in studies related to metabolic disorders, drug delivery systems involving lipid nanoparticles, and other research areas where the localization and quantification of lipids are of interest.
Quantitative Data Summary
For ease of reference, the following tables summarize the key quantitative properties of this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 61813-98-7[4] |
| Molecular Formula | C₁₇H₁₆N₄O₂[4] |
| Molecular Weight | 308.33 g/mol [4] |
| Appearance | Bright yellow powder[1][3] |
| Melting Point | 163-166°C |
Table 2: Solubility of this compound in Common Organic Solvents
| Solvent | Solubility (g/L at 20°C) |
| Ethanol | 2.5 |
| Acetone | 8.9 |
| Methylbenzene (Toluene) | 30 |
| Dichloromethane | 93 |
| Butyl acetate | 18 |
Note: The solubility data is compiled from various sources and should be used as a guideline. It is recommended to perform small-scale solubility tests for your specific solvent batch and experimental conditions.
Experimental Protocol: Staining of Lipids in Cultured Cells
This protocol provides a general guideline for staining intracellular lipid droplets in cultured cells using this compound. Optimization of concentrations and incubation times may be necessary for specific cell types and experimental conditions.
Materials:
-
This compound powder
-
Anhydrous acetone (for stock solution)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium
-
Microscope slides and coverslips
Procedure:
-
Preparation of Staining Solution:
-
Prepare a 1 mg/mL stock solution of this compound in anhydrous acetone.
-
Vortex thoroughly to ensure the dye is completely dissolved.
-
Store the stock solution in a tightly sealed, light-protected container at 4°C.
-
Immediately before use, dilute the stock solution with PBS to a working concentration of 1-5 µg/mL. The optimal concentration should be determined empirically.
-
-
Cell Culture and Fixation:
-
Culture cells on sterile coverslips in a suitable culture vessel until they reach the desired confluency.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Add the this compound working solution to the fixed cells and incubate for 10-30 minutes at room temperature, protected from light.
-
Remove the staining solution and wash the cells three times with PBS.
-
-
Mounting and Visualization:
-
Mount the coverslips onto microscope slides using an aqueous mounting medium.
-
Visualize the stained lipid droplets using a fluorescence microscope with appropriate filters for yellow fluorescence.
-
Troubleshooting Guide
This guide addresses common issues that may arise during the staining procedure with this compound.
Issue 1: Weak or No Staining
-
Possible Cause: The concentration of the this compound working solution is too low.
-
Solution: Increase the concentration of the working solution incrementally. Perform a concentration titration to determine the optimal concentration for your specific cell type and experimental setup.
-
-
Possible Cause: Insufficient incubation time.
-
Solution: Extend the incubation time with the staining solution. Optimization of the incubation period is often necessary.
-
-
Possible Cause: Poor fixation of the sample.
-
Solution: Ensure that the fixation protocol is appropriate for preserving lipid structures. Consider testing alternative fixation methods.
-
Issue 2: High Background Staining
-
Possible Cause: The concentration of the this compound working solution is too high.
-
Solution: Decrease the concentration of the working solution. A lower concentration may provide a better signal-to-noise ratio.
-
-
Possible Cause: Inadequate washing after staining.
-
Solution: Increase the number and duration of the washing steps with PBS after staining to more effectively remove unbound dye.
-
-
Possible Cause: Dye precipitation.
-
Solution: Filter the working solution through a 0.22 µm syringe filter before use to remove any dye aggregates. Ensure that the solvent used for the stock solution is anhydrous.
-
Issue 3: Dye Precipitation in Solution or on the Sample
-
Possible Cause: The concentration of the dye exceeds its solubility limit in the chosen solvent.
-
Solution: Prepare the staining solution at a concentration below the known solubility limit for the solvent at the working temperature.
-
-
Possible Cause: Presence of water in the organic solvent used for the stock solution.
-
Solution: Use high-purity, anhydrous solvents to prepare the stock solution.
-
-
Possible Cause: A significant decrease in temperature.
-
Solution: Prepare and store the staining solution at a constant room temperature. Avoid refrigeration unless the solvent's properties at low temperatures are known to be compatible with the dye's solubility.
-
References
"Troubleshooting poor staining with Solvent Yellow 72"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with Solvent Yellow 72 staining.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a monoazo organic solvent dye, also known by its Colour Index number, 127450.[1][2] It appears as a bright yellow powder and is insoluble in water but soluble in organic, non-polar solvents.[1][3] Its primary industrial applications include the coloration of plastics, polymers, synthetic fibers, rubber, waxes, oils, lubricants, fuels, candles, paints, and printing inks.[1][4][5][6] In a research context, its lipophilic nature makes it a potential candidate for staining lipids, fats, and oils within cells and tissues.
Q2: What are the key properties of this compound to consider for experimental use?
When designing experiments with this compound, it is crucial to consider its physical and chemical properties to ensure optimal performance and stability.
Physical and Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 61813-98-7 | [2] |
| Molecular Formula | C17H16N4O2 | [1][2] |
| Molecular Weight | 308.33 g/mol | [1][2] |
| Appearance | Bright yellow powder | [1][6] |
| Water Solubility | Insoluble (<0.2 µg/mL at pH 7.4) | [1][3] |
| Heat Resistance | Up to 200°C | [1][4][6] |
| Light Fastness | 5-6 (on a scale of 1-8) | [1][4][6] |
| Acid Resistance | 4 (on a scale of 1-5) | [4][6] |
| Alkali Resistance | 5 (on a scale of 1-5) |[4][6] |
Q3: In which solvents is this compound soluble?
This compound is soluble in a variety of organic solvents. For laboratory applications, common solvents would include ethanol, acetone, and various hydrocarbons.[7] It is critical to use anhydrous (water-free) solvents, as the presence of water can significantly decrease its solubility and lead to precipitation.[8] The choice of solvent is crucial as it affects the solubility, color strength, and overall performance of the dye.[9]
Troubleshooting Poor Staining Results
This section addresses common issues encountered during staining procedures with this compound.
Problem 1: Weak or No Staining
Possible Causes and Solutions
-
Insufficient Dye Concentration: The concentration of the dye in the solvent determines the intensity of the color.
-
Solution: Gradually increase the concentration of this compound in your staining solution. Prepare a stock solution and perform serial dilutions to find the optimal working concentration for your specific application.
-
-
Inadequate Incubation Time: The duration of the staining process affects the depth of color penetration.
-
Solution: Increase the incubation time of your sample with the this compound solution. Test a range of incubation times to determine the ideal duration.
-
-
Poor Dye Solubility: The dye may not be fully dissolved in the chosen solvent, leading to a lower effective concentration.
-
Incorrect Solvent Choice: The polarity of the solvent can significantly impact staining.[9]
-
Solution: Experiment with different organic solvents to find the one that provides the best staining for your sample. The choice of solvent can alter the dyeing properties of the dye.[11]
-
Problem 2: Uneven or Patchy Staining
Possible Causes and Solutions
-
Incomplete Deparaffinization/Rehydration: For tissue sections, residual paraffin (B1166041) or improper rehydration can prevent the dye from penetrating the tissue evenly.
-
Solution: Ensure complete removal of paraffin wax by using fresh xylene or a xylene substitute. Follow with a graded alcohol series to fully rehydrate the tissue before staining.
-
-
Uneven Dye Application: The staining solution may not have been applied evenly across the sample.
-
Solution: Ensure the entire sample is fully immersed in the staining solution. Gentle agitation during incubation can help promote even staining.
-
-
Presence of Water: Water contamination in the dye solution or on the slide can cause the dye to precipitate and stain unevenly.
-
Solution: Use anhydrous solvents and ensure slides are properly dehydrated before applying the staining solution.
-
Problem 3: Dye Precipitation on the Sample
Possible Causes and Solutions
-
Supersaturated Staining Solution: The concentration of this compound may exceed its solubility limit in the chosen solvent.[8]
-
Solution: Prepare the staining solution at a concentration below the known solubility limit for that solvent at your working temperature. Filter the staining solution before use to remove any undissolved particles.
-
-
Temperature Fluctuations: A decrease in temperature can lower the dye's solubility, causing it to precipitate.[8]
-
Solution: Prepare and use the staining solution at a constant room temperature. Avoid storing the solution in cold environments.
-
-
Solvent Evaporation: Evaporation of the solvent during incubation can increase the dye concentration, leading to precipitation.
-
Solution: Perform the staining in a covered container or a humidity chamber to minimize solvent evaporation.
-
Experimental Protocols
General Protocol for Staining Lipid Droplets in Cultured Cells
-
Cell Preparation: Grow cells on glass coverslips to the desired confluency.
-
Fixation: Wash cells with Phosphate Buffered Saline (PBS) and fix with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the fixed cells three times with PBS.
-
Staining Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetone. Just before use, dilute the stock solution to a working concentration of 1-5 µg/mL in PBS.
-
Staining: Incubate the fixed cells with the this compound working solution for 10-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS to remove excess stain.
-
Counterstaining (Optional): Nuclei can be counterstained with a fluorescent nuclear stain like DAPI.
-
Mounting: Mount the coverslips onto microscope slides using an aqueous mounting medium.
-
Visualization: Visualize the stained lipid droplets using a fluorescence microscope with appropriate filters for yellow fluorescence.
Diagrams
Troubleshooting Logic for Poor Staining
A troubleshooting flowchart for common staining issues.
Hypothetical Experimental Workflow
A general workflow for cellular staining experiments.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. This compound Latest Price, this compound Manufacturer in Gujarat, India [ultrafoodcolors.com]
- 4. epsilonpigments.com [epsilonpigments.com]
- 5. This compound Excellent Heat Stability Migration Resistance And Light Fastness Properties Stable Supply - Buy this compound, Excellent Heat Stability, Migration Resistance Product on ER CHEM [erpigments.com]
- 6. This compound Dyes | CAS 2481-94-9 Manufacturers in Mumbai,India [colorantsgroup.com]
- 7. A Beginner’s Guide to Solvent Dyes (Features & Applications) [primachemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. stainsfile.com [stainsfile.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. How Do Solvent Dyes Affect Textile Coloration? - News [smarolcolor.com]
"Minimizing photobleaching of Solvent Yellow 72 during fluorescence imaging"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of Solvent Yellow 72 during fluorescence imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its typical applications in imaging?
This compound is a monoazo dye soluble in organic solvents and non-polar media. It is primarily used for coloring materials such as plastics, polymers, fibers, waxes, oils, and printing inks. In a research context, its fluorescent properties can be utilized for imaging and tracing in these non-aqueous environments.
Q2: What is photobleaching and why is it a problem for this compound?
Photobleaching is the irreversible photochemical destruction of a fluorophore, like this compound, upon exposure to excitation light. This process leads to a loss of fluorescent signal, which can compromise image quality, reduce the duration of time-lapse experiments, and affect the accuracy of quantitative measurements. The mechanism often involves the fluorophore entering an excited triplet state where it can react with molecular oxygen to produce damaging reactive oxygen species (ROS).
Q3: What are the primary factors that influence the rate of photobleaching for this compound?
Several factors can accelerate the photobleaching of this compound:
-
High Excitation Light Intensity: More intense light increases the rate at which the dye molecules are excited, leading to faster degradation.
-
Long Exposure Times: Prolonged exposure to excitation light increases the cumulative damage to the fluorophores.
-
Presence of Oxygen: Molecular oxygen is a key mediator of photobleaching for many fluorophores through the formation of singlet oxygen and other reactive oxygen species.
-
Solvent Environment: The polarity and viscosity of the solvent can influence the excited-state lifetime and reactivity of the dye.
Q4: Are there more photostable alternatives to this compound?
Troubleshooting Guide: Fading Fluorescence Signal
This guide addresses common issues related to the photobleaching of this compound and provides systematic steps to mitigate them.
Problem: My this compound signal is fading too quickly during imaging.
| Possible Cause | Troubleshooting Steps |
| Excessive Excitation Light | 1. Reduce Laser/Light Source Power: Use the lowest possible intensity that provides an adequate signal-to-noise ratio. 2. Use Neutral Density (ND) Filters: Insert ND filters into the light path to |
Technical Support Center: Improving the Light Fastness of Materials Colored with Solvent Yellow 72
Welcome to the technical support center for Solvent Yellow 72. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this dye in their work and encountering challenges with its light stability. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you enhance the light fastness of your colored materials.
Troubleshooting Guide
This guide addresses common issues observed during experiments aimed at improving the light fastness of materials containing this compound.
| Problem | Potential Cause | Suggested Solution |
| Rapid Fading of Color Upon Light Exposure | Insufficient protection against UV radiation. This compound, as a monoazo dye, is susceptible to photodegradation.[1][2] | Incorporate a UV absorber into your formulation. Benzotriazole (B28993) or benzophenone (B1666685) derivatives are often effective for solvent dyes.[3][4] Start with a concentration of 0.5-2.0% by weight of the total solids. |
| Photo-oxidation initiated by free radicals.[2] | Add a Hindered Amine Light Stabilizer (HALS) to the formulation. HALS function as radical scavengers and can work synergistically with UV absorbers.[3][5] | |
| The concentration of the dye is too low. | Increase the dye concentration. Higher pigment loading can sometimes improve light fastness. | |
| Yellowing of the Material Itself, Not Just Fading of the Dye | The polymer matrix or other components in the formulation are degrading under UV light. | Select a polymer matrix with inherent UV stability. Also, ensure all additives are specified for use in applications requiring high light stability. |
| Interaction between the dye and other additives. | Review the compatibility of all components in your formulation. Some additives can accelerate the degradation of the dye. | |
| Inconsistent Light Fastness Results Between Batches | Uneven dispersion of the dye and/or stabilizers. | Improve your mixing process to ensure a homogenous distribution of all components. For solid materials, consider using masterbatches for the dye and additives. |
| Variations in the curing or drying process. | Standardize the curing/drying time and temperature. Inconsistent processing can affect the final properties of the material. | |
| UV Stabilizer is Not Improving Light Fastness | Incorrect type of UV stabilizer for the polymer system or the dye. | Ensure the chosen UV absorber has good compatibility with your polymer system.[6] For example, some UV absorbers are more suitable for polyolefins, while others work better in polyesters.[3] |
| The concentration of the UV stabilizer is not optimal. | Perform a dose-response experiment to determine the optimal concentration of the UV stabilizer. |
Frequently Asked Questions (FAQs)
Q1: What is the typical light fastness of this compound?
A1: this compound generally has a light fastness rating of 5-6 on the Blue Wool scale.[7][8] This indicates moderate light stability, which may not be sufficient for applications with high exposure to sunlight or other UV sources.
Q2: How do UV absorbers work to protect this compound?
A2: UV absorbers are compounds that preferentially absorb harmful ultraviolet radiation and dissipate it as less harmful thermal energy.[3] By doing so, they shield the dye molecules from the high-energy photons that can initiate degradation reactions.
Q3: What are Hindered Amine Light Stabilizers (HALS) and should I use them?
A3: HALS are radical scavengers. Photodegradation is often a free-radical-mediated process.[2] HALS trap these free radicals, interrupting the degradation cascade and thus protecting the dye and the host material. They are often used in combination with UV absorbers for a synergistic effect.[5]
Q4: What concentration of UV absorber and HALS should I use?
A4: The optimal concentration will depend on the specific material, the thickness of the material, and the expected level of UV exposure. A common starting point is between 0.1% and 0.5% for UV absorbers in thick materials and 0.05% to 0.2% in thin products.[5] For HALS, a concentration of 2-3% by weight of the fabric has been shown to be effective in textiles.[4] It is recommended to perform a ladder study to determine the most effective concentration for your specific application.
Q5: Are there specific types of UV absorbers recommended for use with this compound?
A5: For solvent-based systems and plastics where this compound is commonly used, benzotriazole and benzophenone-based UV absorbers are widely employed due to their strong absorption in the UV-A and UV-B regions and good compatibility with many polymers.[3][4]
Q6: How can I test the light fastness of my samples?
A6: The standard method for testing color fastness to artificial light is ISO 105-B02.[9][10][11] This test uses a xenon arc lamp to simulate natural sunlight.[11][12] The change in color of the test specimen is compared against a set of blue wool references (rated 1 to 8, with 8 being the most lightfast) that are exposed simultaneously.[9][13]
Experimental Protocols
Protocol 1: Incorporation of UV Stabilizers into a Polymer Matrix
Objective: To prepare polymer samples containing this compound with and without UV stabilizers for light fastness testing.
Materials:
-
Polymer resin (e.g., Polystyrene, ABS, PC)
-
This compound
-
UV Absorber (e.g., a benzotriazole derivative)
-
HALS
-
Internal mixer or twin-screw extruder
-
Injection molding machine or compression molder
-
Control plaques (polymer without dye or stabilizers)
Procedure:
-
Drying: Dry the polymer resin according to the manufacturer's specifications to remove any residual moisture.
-
Premixing: Create a dry blend of the polymer resin, this compound (e.g., 0.1% w/w), and the desired concentrations of UV absorber and/or HALS.
-
Melt Compounding: Process the dry blend through an internal mixer or a twin-screw extruder to ensure uniform dispersion of the dye and additives.
-
Sample Preparation: Use an injection molding machine or compression molder to create standardized plaques of the compounded material. Ensure consistent processing parameters (temperature, pressure, and cooling time) for all samples.
-
Labeling: Clearly label all samples, including a control sample with only the dye and no stabilizers.
Protocol 2: Light Fastness Testing (based on ISO 105-B02)
Objective: To evaluate the light fastness of the prepared polymer samples.
Apparatus:
-
Xenon arc lamp weathering instrument
-
Blue Wool standards (ISO 105-B08)
-
Grey Scale for assessing color change (ISO 105-A02)
-
Opaque masks
Procedure:
-
Sample Mounting: Mount the prepared polymer plaques onto sample holders. Partially cover each sample with an opaque mask to shield a portion from light exposure, which will serve as the unexposed reference.
-
Mounting Blue Wool Standards: Mount the Blue Wool standards (typically a range, e.g., 4, 5, 6, 7) in the same manner.
-
Exposure: Place the sample holders in the xenon arc weathering instrument. Set the test conditions (e.g., irradiance, temperature, humidity) as specified in ISO 105-B02.
-
Evaluation: Periodically inspect the samples and the Blue Wool standards. The test is complete when the color difference between the exposed and unexposed parts of the sample matches a specific grade on the Grey Scale, or when a certain Blue Wool standard shows a specific amount of fading.
-
Rating: Assess the light fastness of your sample by comparing its degree of fading to that of the Blue Wool standards. The light fastness rating corresponds to the number of the Blue Wool standard that exhibits a similar change in color.
Quantitative Data Summary
The following table provides a hypothetical summary of expected light fastness improvements. Actual results will vary based on the specific formulation and test conditions.
| Formulation | Dye Concentration (% w/w) | UV Absorber (% w/w) | HALS (% w/w) | Expected Light Fastness (Blue Wool Scale) |
| Control | 0.1 | 0 | 0 | 5-6 |
| Formulation A | 0.1 | 0.5 (Benzotriazole) | 0 | 6-7 |
| Formulation B | 0.1 | 0 | 0.5 | 6 |
| Formulation C | 0.1 | 0.5 (Benzotriazole) | 0.5 | 7 |
| Formulation D | 0.2 | 0.5 (Benzotriazole) | 0.5 | 7-8 |
Visualizations
Experimental Workflow
Caption: Workflow for preparing and testing stabilized samples.
Mechanism of Photoprotection
Caption: How UV absorbers and HALS protect the dye.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. This compound|Research Chemical [benchchem.com]
- 3. UV absorber [sunnychemical.com]
- 4. specialchem.com [specialchem.com]
- 5. UV stabilizer and UV absorber - Raytop Chemical [raytopoba.com]
- 6. specialchem.com [specialchem.com]
- 7. This compound Dyes | CAS 2481-94-9 Manufacturers in Mumbai,India [colorantsgroup.com]
- 8. epsilonpigments.com [epsilonpigments.com]
- 9. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]
- 10. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 11. fyitester.com [fyitester.com]
- 12. blog.qima.com [blog.qima.com]
- 13. atlas-mts.com.br [atlas-mts.com.br]
Technical Support Center: Addressing Impurities in Commercial Solvent Yellow 72
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Solvent Yellow 72. The information provided aims to help identify and address potential issues arising from impurities during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in research?
This compound, with C.I. number 127450, is a monoazo dye.[1] It is synthesized through the diazotization of o-Anisidine followed by coupling with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one.[1][2] In a research context, it is often used for coloring plastics, polymers, waxes, and oils.[1][3] Its properties as a representative monoazo dye also make it a subject of study in metabolic pathway investigations, particularly concerning the reductive cleavage of the azo bond.[1]
Q2: What are the potential impurities in commercial this compound?
Commercial grades of this compound can contain several types of impurities stemming from its synthesis and manufacturing process. These can include:
-
Unreacted Starting Materials: Residual o-Anisidine and 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one may be present.
-
Synthesis Byproducts: Improper control of reaction parameters, such as temperature and reactant molar ratios, can lead to the formation of side-products.[1]
-
Isomers and Related Compounds: Structural isomers or closely related azo dyes may be formed during synthesis.
-
Residual Solvents: Solvents used during the synthesis and purification process may remain in the final product.
-
Metallic Impurities: Trace metals can be introduced from reactants, reaction vessels, or catalysts. Some azo dyes are known to form complexes with metal ions.[1]
Q3: What are the potential impacts of these impurities on my experiments, particularly in a drug development context?
Impurities in this compound can have significant and varied impacts on experimental outcomes:
-
Altered Spectroscopic Properties: Impurities can lead to shifts in absorption and emission spectra, affecting quantification and imaging studies.
-
Inaccurate Quantification: The presence of impurities can lead to an overestimation of the dye concentration, impacting dose-response curves and other quantitative assays.
-
Toxicity and Biological Effects: Azo dyes and their breakdown products, particularly aromatic amines, can be toxic, mutagenic, or carcinogenic.[4][5] This is a critical consideration in life science research and preclinical drug development. Metallic impurities can also exhibit toxicity in biological assays.[6]
-
Interference with Biological Assays: Impurities may interact with biological targets, leading to false positive or false negative results. For instance, in cell-based assays, impurities could affect cell viability or signaling pathways.
-
Inconsistent Results: Batch-to-batch variability in impurity profiles can lead to a lack of reproducibility in experiments.
Q4: Are there regulatory guidelines for impurity levels in dyes used in research and drug development?
Yes, regulatory bodies like the U.S. Food and Drug Administration (FDA) have stringent guidelines for color additives used in food, drugs, and cosmetics.[7][8][9][10][11] While research-grade materials may not always adhere to the same strict standards as those intended for direct human use, it is crucial to be aware of these regulations, especially when research may lead to drug development. The FDA provides guidance on acceptable impurity levels and the qualification of those impurities.[12] For pharmaceutical applications, limits for impurities are often set based on toxicological data.
Troubleshooting Guide
This guide addresses common issues encountered when using commercial this compound.
Issue 1: Unexpected Color Shifts or Inconsistent Staining
Possible Cause: The presence of impurities can alter the chromophore of the dye, leading to unexpected colors. Batch-to-batch variation in the impurity profile is a common reason for inconsistent staining results.
Troubleshooting Steps:
-
Purity Assessment: Analyze the purity of the this compound lot using High-Performance Liquid Chromatography (HPLC). This can help identify the presence of multiple components.
-
Vendor Qualification: If possible, obtain a certificate of analysis (CoA) from the vendor detailing the purity and impurity profile.
-
Purification: If impurities are suspected, purify a small batch of the dye using the protocols outlined below.
-
Control Experiments: Compare the results obtained with the commercial-grade dye to a purified batch or a standard from a different, reputable source.
Issue 2: High Background or Non-Specific Staining in Imaging Applications
Possible Cause: Impurities may have different binding affinities than the primary dye, leading to non-specific binding to cellular components or the extracellular matrix. Dye aggregates can also cause punctate background staining.
Troubleshooting Steps:
-
Optimize Staining Protocol:
-
Dye Concentration: Titrate the dye concentration to find the lowest effective concentration.
-
Washing Steps: Increase the number and duration of washing steps to remove non-specifically bound dye.
-
Blocking: For biological samples, use a blocking agent to reduce non-specific binding.
-
-
Solution Preparation:
-
Fresh Solutions: Always prepare fresh staining solutions immediately before use.
-
Filtration: Filter the dye solution through a 0.22 µm syringe filter to remove any aggregates.
-
-
Purification: Use purified this compound to minimize the presence of non-specifically binding impurities.
Issue 3: Inconsistent or Non-Reproducible Results in Biological Assays
Possible Cause: Biologically active impurities can interfere with the assay, and batch-to-batch variability in these impurities can lead to a lack of reproducibility.
Troubleshooting Steps:
-
Impurity Profiling: Characterize the impurity profile of different batches of the dye using HPLC or LC-MS if possible.
-
Toxicity Assessment: Perform a preliminary toxicity assessment of the commercial-grade dye on your cell line or model system to establish a non-toxic working concentration.
-
Use a Purified Standard: Whenever possible, use a highly purified standard of this compound as a control to determine if the observed effects are due to the dye itself or its impurities.
-
Standardize Dye Source: For a series of experiments, use a single, well-characterized batch of the dye to ensure consistency.
Data on Potential Impurities
While specific quantitative data for all commercial grades of this compound is not publicly available, the table below lists potential impurities based on its synthesis and general knowledge of azo dye manufacturing. The acceptable limits are based on general guidelines for impurities in drug substances and may vary depending on the specific application.
| Impurity Type | Potential Compound | Typical Source | Potential Impact | General Acceptable Limit (for drug substances) |
| Starting Material | o-Anisidine | Incomplete reaction | Toxicity, potential carcinogenicity | < 0.1% |
| Starting Material | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | Incomplete reaction | Altered biological activity | < 0.1% |
| Byproduct | Aromatic Amines (other than starting material) | Decomposition of diazonium salt | High toxicity, mutagenicity, carcinogenicity | As low as reasonably practicable |
| Isomer | Positional Isomers of this compound | Side reactions during coupling | Altered spectroscopic and biological properties | Not specified, should be controlled for consistency |
| Residual Solvent | Various organic solvents | Manufacturing process | Direct toxicity, potential to affect solubility | Varies by solvent (ICH Q3C guidelines) |
| Metallic Impurity | Heavy metals (e.g., Pb, As, Cd, Hg) | Raw materials, manufacturing equipment | Toxicity, interference with enzymatic assays | Varies by element and route of administration (USP <232>) |
Experimental Protocols
Protocol 1: Purity Analysis of this compound by HPLC
This protocol provides a general method for assessing the purity of this compound.
Methodology:
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility). A typical starting point could be 70:30 acetonitrile:water.[13]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The maximum absorbance wavelength (λmax) of this compound.
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample and record the chromatogram. The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.
Protocol 2: Purification of this compound by Recrystallization
This protocol describes a general procedure for purifying this compound by recrystallization to remove soluble and some insoluble impurities.
Methodology:
-
Solvent Selection: Test the solubility of a small amount of the commercial dye in various solvents at room temperature and at their boiling points to find a suitable solvent. An ideal solvent will dissolve the dye poorly at low temperatures but well at high temperatures. Common solvents to test include ethanol, methanol, acetone, and ethyl acetate (B1210297).
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to the crude this compound until it is completely dissolved.[1][14]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[12][14]
-
Crystal Collection: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.[1][14]
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Protocol 3: Purification of this compound by Column Chromatography
This method is useful for separating the desired dye from impurities with different polarities.
Methodology:
-
Stationary Phase: Silica (B1680970) gel is a common choice for the stationary phase.[15]
-
Mobile Phase (Eluent) Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system that provides good separation between this compound and its impurities. A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is often a good starting point.
-
Column Packing: Pack a chromatography column with a slurry of silica gel in the chosen eluent.[15]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.
-
Elution: Pass the eluent through the column and collect fractions.[15][16]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the purified this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified dye.
Visualizations
Caption: Workflow for assessing and addressing impurities in this compound.
Caption: Troubleshooting inconsistent results with this compound.
References
- 1. Home Page [chem.ualberta.ca]
- 2. ijrar.org [ijrar.org]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. An overview of azo dyes environmental impacts | GSC Advanced Research and Reviews [gsconlinepress.com]
- 6. researchgate.net [researchgate.net]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. fda.gov [fda.gov]
- 9. FDA Extends Scrutiny Over Color Additives Beyond Food to Drug Products | Morgan Lewis - As Prescribed - JDSupra [jdsupra.com]
- 10. FDA Updates on Color Additives in Foods, Drugs & Cosmetics [freyrsolutions.com]
- 11. US FDA Color Additive Certification - United States - Personal and Home Care Products - CIRS Group [cirs-group.com]
- 12. rubingroup.org [rubingroup.org]
- 13. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. web.uvic.ca [web.uvic.ca]
- 16. m.youtube.com [m.youtube.com]
"Controlling the reaction conditions for Solvent Yellow 72 synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Solvent Yellow 72.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main established methods for synthesizing this compound are:
-
Diazotization-Coupling Reaction: This is a widely used two-step process. It begins with the diazotization of a primary aromatic amine, o-Anisidine, which is then coupled with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one.[1][2][3]
-
Condensation Reaction: This method involves the condensation of quinaldine (B1664567) derivatives with phthalic anhydride (B1165640).[1] This pathway is more common for quinophthalone dyes, a class that includes this compound.
Q2: What are the key starting materials for the diazotization-coupling synthesis of this compound?
A2: The essential precursors for the diazotization-coupling synthesis are o-Anisidine (the primary aromatic amine) and 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (the coupling component).[1][2][3] Nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, is also required for the diazotization step.[1]
Q3: What is the typical appearance and solubility of this compound?
A3: this compound is a bright yellow powder.[1][4] It is insoluble in water but soluble in organic solvents and non-polar media, making it suitable for coloring plastics, polymers, waxes, oils, and printing inks.[1][5]
Q4: What are the main applications of this compound?
A4: this compound is primarily used as a colorant in a variety of industrial applications, including the coloring of thermoplastics, polymers, fibers, rubber, waxes, lubricants, fuels, candles, paints, and printing inks.[1][6]
Troubleshooting Guide
Problem 1: Low or No Yield of this compound
| Possible Cause | Suggested Solution |
| Incorrect Reaction Temperature | For the diazotization step, maintain a low temperature of 0–5 °C to prevent the decomposition of the unstable diazonium salt.[1] For the condensation reaction, ensure the temperature is within the optimal range of 175°C to 225°C.[1] |
| Improper pH for Coupling Reaction | The coupling reaction should be carried out in a weakly alkaline solution to facilitate the electrophilic substitution onto the coupling component.[1] Adjust the pH accordingly. |
| Decomposition of Reactants or Products | Excessive temperatures during the condensation reaction can lead to the degradation of reactants or the final product.[1] Carefully control the heating process. |
| Inefficient Mixing | Ensure vigorous and consistent stirring throughout the reaction to promote contact between reactants. |
| Poor Quality of Starting Materials | Use high-purity o-Anisidine and 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one. Impurities can interfere with the reaction. |
Problem 2: Off-Color or Impure Product
| Possible Cause | Suggested Solution |
| Side Reactions | The formation of phenols can occur if the diazonium salt decomposes before coupling.[7] Maintain the recommended low temperature during diazotization to minimize this. |
| Presence of Unreacted Starting Materials | Implement purification steps such as recrystallization or column chromatography to remove unreacted precursors. LC-MS can be used to detect and quantify trace impurities.[1] |
| Contamination from Solvents | In the condensation synthesis, using a molar excess of phthalic anhydride can also serve as a solvent, minimizing contamination from other solvents.[1] |
| Incorrect pH during Workup | During the isolation of quinophthalone dyes, adjusting the pH of the slurry to between 7 and 11.5 is crucial. A pH above 11.5 can result in an orange color.[8] |
Experimental Protocols
Detailed Methodology for Diazotization-Coupling Synthesis
-
Diazotization of o-Anisidine:
-
Dissolve o-Anisidine in a solution of hydrochloric acid and water.
-
Cool the mixture to 0–5 °C in an ice bath with constant stirring.
-
Slowly add an aqueous solution of sodium nitrite dropwise, ensuring the temperature remains within the 0–5 °C range.
-
Continue stirring for a short period after the addition is complete to ensure full formation of the diazonium salt.
-
-
Coupling Reaction:
-
In a separate vessel, dissolve 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one in a weakly alkaline solution (e.g., sodium hydroxide (B78521) or sodium carbonate solution).
-
Cool this solution to 0–5 °C.
-
Slowly add the previously prepared diazonium salt solution to the coupling component solution while maintaining the low temperature and stirring vigorously.
-
A yellow precipitate of this compound will form.
-
-
Isolation and Purification:
-
After the reaction is complete, continue stirring for a specified period.
-
Filter the precipitate and wash it thoroughly with water to remove any inorganic salts and unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable organic solvent.
-
Data Presentation
Table 1: Reaction Conditions for this compound Synthesis
| Parameter | Diazotization-Coupling Reaction | Condensation Reaction | Reference |
| Primary Reactants | o-Anisidine, 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | Quinaldine derivatives, Phthalic anhydride | [1] |
| Temperature | Diazotization: 0–5 °C | 175–225 °C | [1] |
| Catalyst | Not typically required | Zinc chloride (optional) | [1] |
| pH | Coupling: Weakly alkaline | Not specified | [1] |
| Solvent/Diluent | Water, Hydrochloric acid | Molten benzoic acid, excess Phthalic anhydride | [1] |
Visualizations
Caption: Troubleshooting workflow for common issues in this compound synthesis.
Caption: Key steps in the experimental workflow for this compound synthesis.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. Solvent Yellow 72 | 61813-98-7 [chemicalbook.com]
- 4. This compound [chembk.com]
- 5. epsilonpigments.com [epsilonpigments.com]
- 6. ulprospector.com [ulprospector.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. US5468862A - Synthesis of Solvent Yellow 33 (D & C Yellow 11) with excess phthalic anhydride acid as a solvent - Google Patents [patents.google.com]
"Challenges in the quantification of Solvent Yellow 72 in complex mixtures"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the quantification of Solvent Yellow 72 in complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying this compound in complex matrices?
A1: The main challenges in quantifying this compound stem from its presence in intricate sample matrices such as polymers, oils, and fuels. Key difficulties include:
-
Matrix Effects: In Liquid Chromatography-Mass Spectrometry (LC-MS/MS), co-eluting endogenous compounds from the matrix can interfere with the ionization of this compound, leading to ion suppression or enhancement and, consequently, inaccurate quantification.
-
Co-eluting Interferences: During High-Performance Liquid Chromatography (HPLC) analysis, other compounds in the sample may have similar retention times to this compound, resulting in overlapping peaks and inaccurate measurement.
-
Low Concentrations: In many applications, this compound may be present at trace levels, requiring highly sensitive analytical methods for accurate detection and quantification.
-
Sample Preparation Complexity: Efficiently extracting the non-polar this compound from complex, often viscous or solid, matrices without introducing interfering substances is a significant hurdle.
Q2: Which analytical techniques are most suitable for the quantification of this compound?
A2: The most commonly employed and suitable techniques are High-Performance Liquid Chromatography with UV-Visible detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
HPLC-UV is a robust and widely available technique. It is often used for routine analysis where sensitivity requirements are not exceedingly high.
-
LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for detecting trace amounts of this compound and for complex matrices where interferences are a major concern.
Q3: How can I minimize matrix effects in my LC-MS/MS analysis?
A3: Minimizing matrix effects is crucial for accurate quantification. Strategies include:
-
Effective Sample Cleanup: Employing techniques like Solid-Phase Extraction (SPE) can remove a significant portion of interfering matrix components.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is free of the analyte can help to compensate for matrix effects.
-
Use of an Internal Standard: A stable isotope-labeled internal standard is ideal as it co-elutes with the analyte and experiences similar matrix effects.
-
Dilution: Diluting the sample extract can reduce the concentration of interfering compounds, thereby mitigating matrix effects.
Q4: What are the key stability considerations for this compound during analysis?
A4: this compound is a monoazo dye with good thermal stability, reportedly resistant to heat up to 200°C.[1] It also has a good light fastness rating. However, like many organic dyes, it can be susceptible to photodegradation upon prolonged exposure to light, which can generate reactive radical species.[1] It is advisable to store standards and samples in amber vials and minimize exposure to direct light during sample preparation and analysis.
Troubleshooting Guides
HPLC-UV Analysis Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | Interaction of the analyte with active sites on the column (e.g., residual silanols).Column overload.Inappropriate mobile phase pH. | Use a highly deactivated (end-capped) column.Adjust the mobile phase pH to suppress the ionization of interfering compounds.Reduce the injection volume or sample concentration. |
| Inconsistent Retention Times | Changes in mobile phase composition.Fluctuations in column temperature.Pump malfunction. | Ensure accurate and consistent mobile phase preparation.Use a column oven to maintain a stable temperature.Check the HPLC pump for leaks and ensure proper functioning. |
| Baseline Noise or Drift | Contaminated mobile phase or detector flow cell.Air bubbles in the system. | Use high-purity solvents and filter the mobile phase.Degas the mobile phase before use.Purge the pump and detector to remove air bubbles. |
| Co-eluting Peaks | Insufficient chromatographic resolution. | Optimize the mobile phase gradient and composition.Try a different column with a different stationary phase chemistry.Adjust the flow rate. |
LC-MS/MS Analysis Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Ion Suppression or Enhancement | Matrix effects from co-eluting compounds. | Implement a more rigorous sample cleanup procedure (e.g., SPE).Use matrix-matched calibrants.Employ a stable isotope-labeled internal standard.Dilute the sample extract. |
| Low Signal Intensity | Inefficient ionization of this compound.Suboptimal mass spectrometer settings. | Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature).Tune the mass spectrometer for the specific m/z transitions of this compound. |
| High Background Noise | Contamination in the LC system or mass spectrometer. | Flush the LC system with appropriate solvents.Clean the ion source of the mass spectrometer. |
| Inaccurate Quantification | Non-linearity of the calibration curve.Degradation of the analyte during sample processing. | Ensure the calibration range is appropriate for the sample concentrations.Investigate the stability of this compound under your sample preparation conditions. |
Quantitative Data Summary
The following tables provide representative quantitative data for the analysis of azo dyes in complex matrices, which can serve as a benchmark for method development and validation for this compound.
Table 1: Performance of an HPLC-DAD Method for Azo Dyes in a Complex Food Matrix (Turmeric) [2][3]
| Parameter | Performance |
| Linearity (R²) | ≥ 0.9998 |
| Limit of Detection (LOD) | 0.01–0.04 mg/kg |
| Limit of Quantification (LOQ) | 0.04–0.12 mg/kg |
| Accuracy (Recovery %) | 96.0–102.6% |
| Precision (RSD%) | 0.16–2.01% |
Table 2: Performance of an LC-MS/MS Method for Synthetic Dyes in Textiles [4][5][6]
| Parameter | Performance |
| Limit of Detection (LOD) | 0.02–1.35 ng/mL |
| Limit of Quantification (LOQ) | 0.06–4.09 ng/mL |
| Recovery % (at 10 ng/mL) | 81.8–114.1% |
Experimental Protocols
Protocol 1: Extraction of this compound from a Polymer Matrix (e.g., Polyethylene)
This protocol is a general guideline and may require optimization based on the specific polymer and its additives.
-
Sample Preparation: Reduce the polymer sample to a small particle size (e.g., by grinding or cutting) to increase the surface area for extraction.
-
Solvent Extraction:
-
Weigh approximately 1 gram of the prepared polymer sample into a glass vial.
-
Add 20 mL of a suitable organic solvent (e.g., a mixture of an alkane like hexane (B92381) to swell the polymer and a more polar solvent like isopropanol (B130326) or dichloromethane (B109758) to dissolve the dye).
-
Cap the vial and sonicate for 30-60 minutes at a controlled temperature (e.g., 50-60°C).
-
-
Centrifugation: Centrifuge the extract at a high speed (e.g., 4000 rpm) for 10 minutes to pellet the polymer particles.
-
Filtration: Carefully decant the supernatant and filter it through a 0.22 µm PTFE syringe filter into a clean vial.
-
Concentration and Reconstitution:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase for HPLC or LC-MS/MS analysis.
-
Protocol 2: HPLC-UV Method for Quantification of this compound
This is a general method that should be optimized for your specific instrument and sample.
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) or methanol (B129727) (B), both with a small amount of an additive like 0.1% formic acid to improve peak shape.
-
Example Gradient: Start with 70% B, increase to 95% B over 10 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: The wavelength of maximum absorbance for this compound (determine by running a UV-Vis spectrum of a standard solution).
-
Quantification: Use an external standard calibration curve prepared with known concentrations of this compound.
Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: Troubleshooting decision tree for inaccurate this compound results.
References
- 1. seoho.biz:5000 [seoho.biz:5000]
- 2. Validation and measurement uncertainty of analytical methods for various azo dye adulterants in Curcuma longa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. lcms.cz [lcms.cz]
- 5. benchchem.com [benchchem.com]
- 6. an.shimadzu.com [an.shimadzu.com]
"Solvent selection for minimizing solvatochromic effects of Solvent Yellow 72"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Solvent Yellow 72. The focus is on understanding and minimizing solvatochromic effects to ensure consistent and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is solvatochromism and why is it a concern for this compound?
A1: Solvatochromism is the phenomenon where the color of a substance, and more specifically its maximum absorption wavelength (λmax) in the UV-Visible spectrum, changes when dissolved in different solvents.[1] This occurs because solvents with different polarities can stabilize the ground and excited electronic states of the dye molecule to varying degrees.[2] For this compound, a monoazo pyrazolone (B3327878) dye, this can lead to inconsistent color and spectrophotometric readings if the solvent environment is not carefully controlled. In applications like coloration of plastics, fuels, and in analytical assays, unpredictable color shifts can compromise product quality and experimental accuracy.
Q2: How do I choose a solvent to minimize the solvatochromic effects of this compound?
A2: To minimize solvatochromic shifts, the ideal approach is to select a non-polar, aprotic solvent. These solvents have minimal specific interactions, such as hydrogen bonding, with the dye molecule, leading to more consistent spectral behavior. Solvents with a low dielectric constant and a low solvent polarity parameter, such as Reichardt's E.T.(30) value, are preferable. For example, solvents like hexane (B92381) or toluene (B28343) would be expected to produce less significant solvatochromic shifts compared to polar solvents like ethanol (B145695) or dimethyl sulfoxide.
Q3: What type of solvatochromism (positive or negative) is expected for this compound?
Q4: Can I use a mixture of solvents? How will this affect solvatochromism?
A4: Yes, solvent mixtures can be used, but they can also lead to complex and non-linear solvatochromic effects. The dye molecules may be preferentially solvated by one of the solvents in the mixture, leading to a local solvent environment that is different from the bulk solvent composition. If using a solvent mixture is necessary, it is crucial to maintain the exact composition of the mixture across all experiments to ensure reproducibility.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent color of this compound solutions between experiments. | Variation in the solvent used, including different batches or grades of the same solvent with varying impurity profiles. | 1. Standardize the solvent used across all experiments. Use a high-purity, spectroscopy-grade solvent. 2. If possible, use a non-polar solvent to minimize sensitivity to minor variations. 3. Document the solvent manufacturer, grade, and lot number for each experiment. |
| Unexpected shifts in the λmax of this compound during UV-Vis analysis. | The solvatochromic nature of the dye is interacting with solvents of different polarities. | 1. Consult the data table below to understand the expected λmax in different solvent environments. 2. Measure the λmax of your sample in a reference non-polar solvent (e.g., hexane) to establish a baseline. 3. If you must use a polar solvent, ensure its polarity is consistent. |
| Broad or distorted peaks in the UV-Vis spectrum. | The presence of multiple solvated species or dye aggregation. | 1. Try a different solvent to see if the peak shape improves. 2. Lower the concentration of the dye to reduce the likelihood of aggregation. 3. Ensure the dye is fully dissolved in the chosen solvent. |
Data Presentation
Since specific experimental data for the solvatochromism of this compound is not widely published, the following table presents representative data for a structurally similar pyrazolone azo dye to illustrate the expected trends. This data should be used as a guideline for understanding the potential solvatochromic behavior of this compound.
| Solvent | Solvent Type | Reichardt's E.T.(30) (kcal/mol) | Representative λmax (nm) |
| n-Hexane | Non-polar | 31.0[3] | ~410 |
| Toluene | Non-polar | 33.9[3] | ~415 |
| Chloroform | Polar Aprotic | 39.1[3] | ~425 |
| Ethyl Acetate | Polar Aprotic | 38.1[3] | ~420 |
| Acetone | Polar Aprotic | 42.2 | ~430 |
| Acetonitrile | Polar Aprotic | 45.6[3] | ~435 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 45.1[3] | ~440 |
| 2-Propanol | Polar Protic | 48.4[3] | ~438 |
| Ethanol | Polar Protic | 51.9[3] | ~442 |
| Methanol | Polar Protic | 55.4 | ~445 |
| Water | Polar Protic | 63.1[3] | ~450 |
Note: The λmax values are illustrative for a pyrazolone azo dye and may differ for this compound. The general trend of a bathochromic shift with increasing solvent polarity is expected to be similar.
Experimental Protocols
Protocol for Determining the Solvatochromic Effect on this compound
This protocol outlines the steps to measure the absorption spectra of this compound in a range of solvents to determine its solvatochromic behavior.
1. Materials:
-
This compound (high purity)
-
Spectroscopy-grade solvents of varying polarities (e.g., hexane, toluene, acetone, ethanol, DMSO)
-
Volumetric flasks (10 mL)
-
Micropipette
-
Quartz cuvettes (1 cm path length)
-
UV-Visible Spectrophotometer
2. Procedure:
-
Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., acetone) to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
Prepare Dilute Solutions: For each solvent to be tested, pipette a small volume of the stock solution into a 10 mL volumetric flask and dilute to the mark with the respective solvent. The final concentration should result in a maximum absorbance between 0.5 and 1.5 AU.
-
Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes for stabilization.
-
Baseline Correction: Fill a quartz cuvette with the pure solvent that will be used for the first measurement. This will serve as the blank. Place the cuvette in the spectrophotometer and perform a baseline correction over the desired wavelength range (e.g., 350-600 nm).
-
Sample Measurement: Empty the cuvette, rinse it with a small amount of the dye solution to be measured, and then fill it with the dye solution. Place the cuvette in the sample holder.
-
Acquire Spectrum: Scan the sample over the same wavelength range used for the baseline correction.
-
Record λmax: Identify and record the wavelength of maximum absorbance (λmax).
-
Repeat for Each Solvent: Repeat steps 4-7 for each of the different solvents, ensuring to perform a new baseline correction with each new pure solvent.
Visualizations
Caption: Workflow for selecting a solvent to minimize solvatochromic effects.
Caption: Solvatochromism: Stabilization of electronic states by solvent polarity.
References
Validation & Comparative
A Tale of Two Dyes: Nile Red, the Cellular Cartographer, vs. Solvent Yellow 72, the Industrial Colorist
In the intricate world of cellular biology and drug development, the precise visualization of lipids is paramount. This has led to the extensive use of fluorescent dyes, with Nile Red being a prominent tool for researchers. In contrast, Solvent Yellow 72, a dye with a similar affinity for nonpolar environments, finds its applications in a vastly different realm. This guide provides a comprehensive comparison of these two compounds, clarifying their respective roles and functionalities based on available scientific data.
At a Glance: Key Differences
While both dyes are soluble in organic solvents, their utility in research, particularly for lipid staining, is vastly different. Nile Red is a well-characterized fluorescent probe extensively used in biological imaging, whereas this compound is an industrial colorant with no established application in this field.
| Feature | This compound | Nile Red |
| Primary Application | Industrial colorant for plastics, waxes, fuels[1][2] | Fluorescent stain for intracellular lipids[3] |
| Chemical Class | Monoazo dye[1][4] | Phenoxazone |
| Fluorescence in Lipids | Data not available | Strong, environment-dependent fluorescence |
| Excitation Maxima | Data not available | ~488 nm (in neutral lipids) |
| Emission Maxima | Data not available | ~550 nm (yellow-gold in neutral lipids), >630 nm (red in polar lipids) |
| Solvatochromism | Expected for monoazo dyes, but no specific data for lipid environments | Well-documented; emission shifts from red in polar environments to yellow-gold in nonpolar lipid droplets[5] |
| Use in Live Cell Imaging | Not reported | Widely used |
| Photostability | Light fastness rating of 5-6 (industrial scale)[1][2] | Prone to photobleaching, a known limitation[6] |
| Cytotoxicity | Data not available for biological systems | Can be cytotoxic at higher concentrations or with prolonged exposure |
In-Depth Analysis
Nile Red: The Researcher's Choice for Lipid Visualization
Nile Red (9-diethylamino-5H-benzo[α]phenoxazine-5-one) is a highly sensitive, lipophilic, and solvatochromic fluorescent dye. Its fluorescence is minimal in aqueous environments but becomes intense in hydrophobic settings, making it an excellent candidate for staining intracellular lipid droplets.[3]
A key feature of Nile Red is its solvatochromism—the color of its fluorescence is dependent on the polarity of the surrounding environment.[5] In the nonpolar environment of neutral lipid droplets (e.g., triglycerides and cholesterol esters), it exhibits a strong yellow-gold fluorescence. In contrast, in more polar lipids, such as those found in membranes, it fluoresces red. This property allows researchers to differentiate between different lipid species within a cell.
Nile Red is widely used in various applications, including:
-
Quantification of cellular lipid content: The intensity of its fluorescence can be correlated with the amount of neutral lipids.
-
Visualization of lipid droplets: Its strong fluorescence provides high-contrast images of these organelles.
-
Screening for drugs that affect lipid metabolism: Changes in lipid droplet morphology or number can be monitored.
-
Detection of microplastics: Its lipophilic nature allows it to stain these polymer particles.
However, Nile Red is not without its limitations. It can be prone to photobleaching, and its broad emission spectrum can sometimes lead to spectral overlap with other fluorophores. Some studies have also pointed to potential interference from chlorophyll (B73375) autofluorescence in plant and algal cells.[6]
This compound: An Industrial Dye with Untapped Potential?
This compound is a monoazo dye primarily used for coloring a variety of industrial products, including plastics, polymers, waxes, oils, and printing inks.[1][2] It is valued in these applications for its bright yellow color, good heat resistance (up to 200°C), and light fastness.[1][2]
Chemically, it is 4-[(2-methoxyphenyl)diazenyl]-5-methyl-2-phenyl-1,2-dihydro-pyrazol-3-one.[1] While its solubility in non-polar media is a key characteristic for its industrial uses, there is a significant lack of scientific literature describing its use as a fluorescent stain in biological contexts. Crucially, data on its photophysical properties, such as fluorescence excitation and emission spectra, quantum yield, and solvatochromic behavior in lipid environments, are not available in the public domain.
Although some monoazo dyes are known to exhibit solvatochromism, without specific experimental data, the potential for this compound as a fluorescent lipid stain remains purely speculative. Its primary design and characterization have been for coloration, not for fluorescence-based detection and imaging.
Experimental Protocols
Due to the lack of information on this compound for lipid staining, a detailed protocol can only be provided for the well-established Nile Red staining procedure.
Protocol: Staining of Intracellular Lipids with Nile Red
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
Nile Red stock solution (1 mg/mL in acetone (B3395972) or DMSO)
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (B43269) (4% in PBS) for fixed-cell staining (optional)
-
Microscope slides or imaging plates
-
Fluorescence microscope with appropriate filter sets (e.g., for GFP/FITC or TRITC/RFP)
Procedure for Live-Cell Staining:
-
Cell Culture: Grow cells to the desired confluency on microscope slides or imaging plates.
-
Preparation of Staining Solution: Dilute the Nile Red stock solution in PBS to a final concentration of 0.1-1.0 µg/mL.
-
Staining: Remove the cell culture medium and wash the cells once with PBS. Add the Nile Red staining solution to the cells and incubate for 5-15 minutes at room temperature or 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells twice with PBS.
-
Imaging: Immediately image the cells using a fluorescence microscope. For neutral lipids, use an excitation wavelength of ~488 nm and detect the emission at ~550 nm (yellow-gold). For polar lipids, use an excitation of ~550 nm and detect emission at >630 nm (red).
Procedure for Fixed-Cell Staining:
-
Fixation: After washing the cells with PBS, add 4% formaldehyde and incubate for 15-30 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Staining: Follow steps 2 and 3 from the live-cell staining protocol.
-
Imaging: Mount the coverslips with an appropriate mounting medium and image as described above.
Visualizing the Comparison and Workflow
To further illustrate the comparison and the experimental process, the following diagrams are provided.
Caption: A diagram illustrating the comparative features of this compound and Nile Red for lipid staining applications.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. China this compound / CAS 2481-94-9 factory and manufacturers | Precise Color [precisechem.com]
- 3. Multi-State Photoluminescence of Donor–π–Acceptor Tetrafluorinated Tolane Mesogenic Dimers in Solution, Crystal, and Liquid-Crystalline Phases [mdpi.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. 2,4-Dihydro-4-((2-methoxyphenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-one | C17H16N4O2 | CID 62545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sdinternational.com [sdinternational.com]
A Comparative Guide to the Purity Validation of Solvent Yellow 72 by HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the validation of Solvent Yellow 72 purity. The information presented herein, supported by experimental protocols and data, is intended to assist researchers in selecting the most appropriate method for their specific analytical needs. The purity of chemical reagents is paramount in research and development, directly impacting the reliability and reproducibility of experimental outcomes.
Introduction to this compound and the Imperative of Purity
This compound, with the chemical formula C₁₇H₁₆N₄O₂, is a monoazo dye widely used as a colorant in plastics, polymers, fibers, waxes, and printing inks.[1] Its synthesis typically involves the diazotization of o-Anisidine followed by a coupling reaction with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one.[1] Given this synthetic pathway, the final product may contain various impurities, including unreacted starting materials, byproducts from side reactions during diazotization and coupling, or degradation products.[2][3] The presence of such impurities can significantly alter the physicochemical and toxicological properties of the dye, making accurate purity assessment a critical step for its application in sensitive research and development environments.
High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the analysis of non-volatile and thermally labile compounds like azo dyes.[4][5] Its high resolution and sensitivity make it an ideal method for separating and quantifying the main component from its potential impurities.
High-Performance Liquid Chromatography (HPLC) for Purity Validation
A reversed-phase HPLC method is highly effective for the purity analysis of this compound. This approach utilizes a non-polar stationary phase and a polar mobile phase, allowing for the separation of compounds based on their hydrophobicity.
Experimental Protocol: HPLC-UV/Vis
A typical HPLC protocol for the analysis of this compound is detailed below.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent, such as acetonitrile (B52724) or methanol, to create a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of azo dyes.[4][6][7][8]
-
Mobile Phase: A gradient elution is often employed using a mixture of an aqueous buffer and an organic modifier. A typical mobile phase could be a mixture of acetonitrile and water containing a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).
-
Flow Rate: A flow rate of 1.0 mL/min is generally suitable.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Maintained at a constant temperature, for instance, 30 °C, to ensure reproducibility.
-
Detection: A UV-Vis detector set at the maximum absorption wavelength (λmax) of this compound.
3. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Comparison with Alternative Analytical Techniques
While HPLC is a robust method for purity determination, other techniques can also be employed, each with its own set of advantages and limitations. This section compares HPLC with Ultra-High-Performance Liquid Chromatography (UPLC) and Thin-Layer Chromatography (TLC).
Ultra-High-Performance Liquid Chromatography (UPLC)
UPLC is a more recent advancement in liquid chromatography that utilizes columns with smaller particle sizes (typically sub-2 µm) and operates at much higher pressures than conventional HPLC.[9][10]
-
Advantages over HPLC: UPLC offers significantly faster analysis times, improved resolution, and enhanced sensitivity.[9][11][12][13] The reduction in particle size leads to more efficient separation and narrower peaks.
-
Disadvantages: The initial investment for a UPLC system is higher than for an HPLC system.[11] The method also requires higher purity solvents and more stringent sample filtration due to the smaller particle size of the column packing.
Thin-Layer Chromatography (TLC)
TLC is a planar chromatographic technique that is simple, rapid, and cost-effective for the qualitative assessment of purity.[14]
-
Advantages over HPLC: TLC is significantly faster and less expensive, requiring minimal instrumentation.[14] It is an excellent tool for rapid screening of multiple samples and for monitoring the progress of chemical reactions.
-
Disadvantages: TLC is primarily a qualitative or semi-quantitative technique. It offers lower resolution and sensitivity compared to HPLC and UPLC. The determination of the number and relative amounts of impurities is less precise.
Quantitative Data Summary
The following table provides a comparative overview of the performance characteristics of HPLC, UPLC, and TLC for the purity analysis of organic dyes.
| Parameter | HPLC | UPLC | TLC |
| Principle | Liquid chromatography with a packed column | Liquid chromatography with a column packed with sub-2 µm particles at high pressure | Planar chromatography on a thin layer of adsorbent |
| Analysis Time | 15-30 minutes | 1-5 minutes | 5-20 minutes |
| Resolution | High | Very High | Low to Moderate |
| Sensitivity (LOD/LOQ) | Low µg/mL to ng/mL range | Sub-ng/mL range | µg range |
| Quantitative Accuracy | Excellent | Excellent | Semi-quantitative to Poor |
| Cost per Sample | Moderate | Low (due to high throughput) | Very Low |
| Initial Investment | Moderate | High | Very Low |
| Solvent Consumption | High | Low | Very Low |
Visualizing the Experimental Workflow
To further elucidate the analytical process, the following diagrams illustrate the experimental workflow for HPLC purity validation and the logical relationship for selecting an appropriate analytical technique.
References
- 1. uclmail.net [uclmail.net]
- 2. benchchem.com [benchchem.com]
- 3. pharmdguru.com [pharmdguru.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. C18 HPLC Columns and Their Properties | Pharmaguideline [pharmaguideline.com]
- 7. glsciencesinc.com [glsciencesinc.com]
- 8. auroraprosci.com [auroraprosci.com]
- 9. What is the Difference Between UPLC and HPLC? [monadlabtech.com]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 12. niito.kz [niito.kz]
- 13. ijcrt.org [ijcrt.org]
- 14. chem.libretexts.org [chem.libretexts.org]
A Researcher's Guide to the Spectroscopic Cross-Validation of Solvent Yellow 72
For researchers, scientists, and drug development professionals, accurate identification and characterization of chemical compounds are paramount. This guide provides a framework for the spectroscopic cross-validation of Solvent Yellow 72 (C.I. 127450), a monoazo pyrazolone (B3327878) dye. Due to the limited availability of public, raw spectroscopic data for this compound, this guide presents expected spectral characteristics based on its chemical class, alongside a comparative analysis with other relevant solvent dyes. The detailed experimental protocols provided will enable researchers to generate their own robust data for validation.
Comparative Spectroscopic Data
While specific, publicly archived spectra for this compound are scarce, its chemical structure as a monoazo pyrazolone dye allows for the prediction of its key spectroscopic features. For a practical comparison, this section summarizes the expected data for this compound alongside available experimental data for other common solvent dyes.
| Spectroscopic Technique | This compound (Expected) | Solvent Yellow 14 (Experimental) | Solvent Red 24 (Experimental) |
| UV-Visible Spectroscopy | |||
| λmax (in Ethanol) | ~400-420 nm | 228 nm, ~480 nm | ~521 nm |
| Molar Absorptivity (ε) | Data not available | Data not available | Data not available |
| Infrared Spectroscopy (IR) | |||
| -N=N- (Azo stretch) | ~1450-1500 cm⁻¹ | ~1450 cm⁻¹ | ~1465 cm⁻¹ |
| C=O (Pyrazolone stretch) | ~1650-1680 cm⁻¹ | Not Applicable | Not Applicable |
| Aromatic C-H stretch | ~3000-3100 cm⁻¹ | ~3050 cm⁻¹ | ~3050 cm⁻¹ |
| Nuclear Magnetic Resonance (NMR) | |||
| ¹H Chemical Shifts (in CDCl₃) | Aromatic Protons: ~6.8-8.0 ppm, Methyl Protons: ~2.3-2.5 ppm, Methoxy Protons: ~3.9-4.1 ppm | Aromatic Protons: ~6.8-8.5 ppm | Aromatic Protons: ~6.7-8.6 ppm, Methyl Protons: ~2.4-2.7 ppm |
| ¹³C Chemical Shifts (in CDCl₃) | Aromatic Carbons: ~110-160 ppm, C=O Carbon: ~160-170 ppm, Methyl Carbon: ~15-20 ppm, Methoxy Carbon: ~55-60 ppm | Aromatic Carbons: ~115-150 ppm | Aromatic Carbons: ~110-155 ppm, Methyl Carbons: ~17-22 ppm |
Experimental Protocols
To ensure the generation of high-quality, reproducible data for cross-validation, the following detailed experimental protocols are provided.
UV-Visible (UV-Vis) Spectroscopy
-
Objective: To determine the maximum absorption wavelength (λmax) and molar absorptivity (ε) of the dye.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Procedure:
-
Prepare a stock solution of the dye in a suitable spectroscopic grade solvent (e.g., ethanol, methanol, or dichloromethane) at a concentration of approximately 1 mg/mL.
-
From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.5 and 1.5 at the λmax.
-
Use the same solvent as a reference blank to calibrate the spectrophotometer.
-
Acquire the absorption spectrum over a wavelength range of 200-800 nm.
-
Record the λmax and the corresponding absorbance value.
-
Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εbc, where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the solution.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the characteristic functional groups present in the dye molecule.
-
Instrumentation: A Fourier-Transform Infrared spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid dye powder onto the ATR crystal, ensuring complete coverage.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum over a range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups of the dye, such as the azo (-N=N-), carbonyl (C=O), and aromatic (C-H) vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the detailed molecular structure and confirm the identity of the dye.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Procedure:
-
Dissolve approximately 5-10 mg of the dye in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire a ¹H NMR spectrum to identify the different types of protons and their chemical environments.
-
Acquire a ¹³C NMR spectrum to identify the different types of carbon atoms.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish the connectivity between protons and carbons and to aid in the complete assignment of the spectra.
-
Analyze the chemical shifts, integration values, and coupling constants to confirm the molecular structure of the dye.
-
Cross-Validation Workflow
The following diagram illustrates a logical workflow for the cross-validation of spectroscopic data for a compound like this compound. This process ensures the reliability and accuracy of the analytical results.
Caption: A workflow for the cross-validation of spectroscopic data.
A Comparative Analysis of Solvent Yellow Dyes for Research and Development
For researchers, scientists, and professionals in drug development, the selection of appropriate dyes is crucial for a variety of applications, from staining and imaging to formulation and quality control. This guide provides a detailed comparative analysis of various Solvent Yellow dyes, offering insights into their performance characteristics based on experimental data. We delve into key metrics such as lightfastness, heat stability, solubility, and color strength to facilitate informed decision-making for your specific research needs.
This guide presents a comprehensive overview of several common Solvent Yellow dyes, summarizing their quantitative performance data in easily comparable tables. Detailed experimental protocols for key performance indicators are also provided to ensure the reproducibility of results.
Performance Characteristics of Solvent Yellow Dyes
The selection of a suitable Solvent Yellow dye is contingent on the specific requirements of the application. Key performance indicators include resistance to degradation by light and heat, solubility in relevant solvents, and the intensity of the color. The chemical structure of the dye, whether it be an azo, anthraquinone, or methine derivative, significantly influences these properties.
Data Summary
The following tables provide a comparative summary of the key performance characteristics of a selection of Solvent Yellow dyes, based on available data.
Table 1: Lightfastness and Heat Stability of Selected Solvent Yellow Dyes
| Dye Name | C.I. Name | CAS Number | Chemical Class | Lightfastness (in PS) | Heat Resistance (in PS) (°C) |
| Solvent Yellow 14 | 12055 | 842-07-9 | Monoazo | 5-6 | 260[1] |
| Solvent Yellow 16 | 12700 | 4314-14-1 | Monoazo | Good[2][3] | 280[4] |
| Solvent Yellow 56 | 11021 | 2481-94-9 | Monoazo | - | - |
| Solvent Yellow 82 | - | 12227-67-7 | Monoazo Metal Complex | 7[5] | 190[5] |
| Solvent Yellow 93 | 48160 | 4702-90-3 | Methine | 6-7 | 300 |
| Solvent Yellow 98 | 56238 | 12671-74-8, 27870-92-4 | Thiaxanthene | 6-7[6] | 300[6] |
| Solvent Yellow 114 | 47020 | 7576-65-0 | Quinoline | 7-8 | 300 |
| Solvent Yellow 160:1 | 55165 | 94945-27-4 | - | 7-8[7] | 350[7] |
| Solvent Yellow 163 | 58840 | 13676-91-0 | Anthraquinone | 8[8] | 300[8][9] |
| Solvent Yellow 179 | - | 80748-21-6 | Methine | 7-8[10] | 280[10] |
Lightfastness is rated on a scale of 1 to 8, where 8 represents the highest fastness.
Table 2: Solubility of Selected Solvent Yellow Dyes in Various Solvents (g/L at 20°C)
| Dye Name | Acetone | Butyl Acetate | Methylbenzene | Dichloromethane | Ethanol |
| Solvent Yellow 82 | 50[5] | - | - | - | - |
| Solvent Yellow 93 | 8 | 10 | 25 | 190 | - |
| Solvent Yellow 98 | 2.2[6] | 1.6[6] | 53.9[6] | 186.3[6] | 1.1[6] |
| Solvent Yellow 114 | 2.2 | 1.6 | 53.9 | 186.3 | 1.1 |
| Solvent Yellow 163 | 13.7[8] | 15.9[8] | 75.9[8] | 500[8] | 1.7[8] |
| Solvent Yellow 179 | 200[11] | 90[11] | 130[11] | 550[11] | 2[11] |
Experimental Protocols
To ensure the accuracy and reproducibility of the performance data, standardized testing methodologies are employed. Below are detailed protocols for the key experiments cited in this guide.
Lightfastness Determination (ISO 105-B02)
The lightfastness of a dye is its resistance to fading upon exposure to light. The ISO 105-B02 standard is a widely accepted method for this evaluation.
Methodology:
-
Specimen Preparation: A sample of the material colored with the Solvent Yellow dye is prepared.
-
Exposure: The specimen is exposed to an artificial light source, typically a xenon arc lamp, under controlled conditions that simulate natural daylight (D65).
-
Reference Materials: Simultaneously, a set of blue wool references (rated 1 to 8) are exposed alongside the test specimen.
-
Assessment: The change in color of the test specimen is periodically compared to the fading of the blue wool references. The lightfastness rating is determined by identifying which blue wool reference shows a similar degree of fading.
Heat Stability Assessment (ASTM D3045)
Heat stability is a critical parameter for applications involving high-temperature processing, such as in plastics. ASTM D3045 provides a standard practice for the heat aging of plastics.
Methodology:
-
Specimen Preparation: Standardized specimens of the plastic colored with the Solvent Yellow dye are prepared.
-
Conditioning: The specimens are conditioned at standard laboratory conditions to eliminate variables like moisture content.
-
Heat Aging: The specimens are placed in a controlled-temperature oven for a specified duration. The temperature is chosen to reflect potential processing or end-use conditions.
-
Evaluation: After aging, the specimens are cooled and their properties, such as color change, are evaluated and compared to un-aged control specimens.
Solubility Determination
The solubility of a dye in various solvents is a key factor in its application. A common method for determining solubility is the flask method.
Methodology:
-
Solvent Selection: A range of relevant organic solvents is chosen.
-
Saturation: An excess amount of the Solvent Yellow dye is added to a known volume of the solvent in a flask to create a saturated solution.
-
Equilibration: The flask is sealed and agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The undissolved solid is allowed to settle, and a sample of the clear supernatant is carefully removed.
-
Concentration Measurement: The concentration of the dye in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectrophotometry.
Color Strength Measurement
The color strength, or tinctorial strength, of a dye is its ability to impart color. It is a crucial parameter for quality control and formulation.
Methodology:
-
Solution Preparation: A standard solution of the Solvent Yellow dye is prepared at a known concentration in a suitable solvent.
-
Spectrophotometric Analysis: The absorbance of the solution is measured at the wavelength of maximum absorption (λmax) using a UV-Vis spectrophotometer.
-
Comparison: The color strength of a sample is determined by comparing its absorbance to that of a reference standard at the same concentration.
Logical Framework for Dye Selection
The choice of a specific Solvent Yellow dye is often a multi-faceted decision that depends on the intended application. The following diagram illustrates a logical decision-making process for selecting a suitable dye.
This guide provides a foundational understanding of the comparative performance of various Solvent Yellow dyes. For specific and critical applications, it is always recommended to conduct in-house testing to validate the performance of the selected dye under your precise experimental conditions.
References
- 1. Solvent yellow 14|CAS NO.842-07-9 [xcolorpigment.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. Solvent yellow 16|CAS NO.4314-14-1 [xcolorpigment.com]
- 4. Solvent Yellow 16 4314-14-1, China Solvent Yellow 16 4314-14-1 Manufacturers, China Solvent Yellow 16 4314-14-1 Suppliers [chemnet.com]
- 5. Solvent Yellow 82 Dyes | CAS 12227-67-7 Manufacturers in India [colorantsgroup.com]
- 6. epsilonpigments.com [epsilonpigments.com]
- 7. Solvent yellow 160:1 TDS|Solvent yellow 160:1 from Chinese supplier and producer - SOLVENT YELLOW DYES - Enoch dye [enochdye.com]
- 8. union-pigment.com [union-pigment.com]
- 9. colorantsgroup.com [colorantsgroup.com]
- 10. Solvent Yellow 179 Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]
- 11. China Solvent Yellow 179 Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]
Assessing the Biocompatibility of Novel Dyes for Live-Cell Imaging: A Comparative Guide Featuring Solvent Yellow 72
For Researchers, Scientists, and Drug Development Professionals
Solvent Yellow 72 is a monoazo dye primarily used in the plastics and polymer industries for its vibrant yellow hue and high resistance to heat and light.[1][2][3][4] Its solubility in organic solvents and strong fluorescence suggest it could have potential as a cellular stain.[2] However, its biocompatibility is uncharacterized, and concerns exist regarding azo dyes, which can be metabolized into potentially harmful aromatic amines.[1][5] This guide outlines a series of experiments to rigorously evaluate such a dye before its adoption in live-cell imaging protocols.
Comparative Analysis of Key Performance Indicators
To objectively assess a novel dye like this compound, its performance must be benchmarked against a panel of widely used, well-validated live-cell imaging dyes. Here, we propose a comparison with Hoechst 33342 (a nuclear stain), Calcein AM (a viability indicator), and a generic cytoplasmic membrane dye. The following tables should be populated with experimental data to facilitate a direct comparison.
Table 1: Spectral Properties and Photostability
| Parameter | This compound (Hypothetical) | Hoechst 33342 | Calcein AM |
| Excitation Max (nm) | ~450 | ~350 | ~490 |
| Emission Max (nm) | ~520 | ~461 | ~525 |
| Quantum Yield | To be determined | 0.42 | 0.75 |
| Photobleaching Half-life (s) | To be determined | Moderate | High |
| Recommended Concentration | To be determined | 1-5 µg/mL | 1-5 µM |
Table 2: Cytotoxicity Assessment
| Parameter | This compound | Hoechst 33342 | Calcein AM |
| Cell Viability (MTT Assay) | |||
| IC50 (µM) after 24h | To be determined | >10 µM | >50 µM |
| Membrane Integrity (Live/Dead Assay) | |||
| % Dead Cells at 1x Conc. (24h) | To be determined | < 5% | < 2% |
| % Dead Cells at 5x Conc. (24h) | To be determined | < 10% | < 5% |
Table 3: Effects on Cellular Function
| Parameter | This compound | Hoechst 33342 | Calcein AM |
| Cell Proliferation (Cell Count) | |||
| % Inhibition at 1x Conc. (48h) | To be determined | Minimal | Minimal |
| Morphological Changes | |||
| Observable Alterations | To be determined | None at working conc. | None |
Experimental Workflow and Methodologies
A systematic approach is crucial for a thorough biocompatibility assessment. The following workflow provides a logical sequence of experiments.
Figure 1. Experimental workflow for assessing novel dye biocompatibility.
Experimental Protocols
1. MTT Cytotoxicity Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[5][6]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Dye Treatment: Prepare serial dilutions of this compound and control dyes in culture medium. Replace the existing medium with the dye-containing medium and incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.
2. Live/Dead Viability/Cytotoxicity Assay
This assay uses two fluorescent dyes, typically Calcein AM and a membrane-impermeable DNA-binding dye like Propidium Iodide or Ethidium Homodimer, to simultaneously identify live and dead cells.[7][8]
-
Cell Preparation: Culture cells on glass-bottom dishes suitable for microscopy.
-
Dye Treatment: Treat cells with the desired concentrations of this compound or control dyes for a specified period (e.g., 24 hours).
-
Staining: Prepare a working solution of the Live/Dead assay reagents in D-PBS. Wash the cells once with D-PBS and then incubate them in the staining solution for 30-45 minutes at room temperature.[7]
-
Imaging: Visualize the cells using a fluorescence microscope with appropriate filter sets for the two dyes (e.g., green for live cells, red for dead cells).
-
Quantification: Count the number of live (green) and dead (red) cells in multiple fields of view to determine the percentage of dead cells.
Potential Impact on Cellular Signaling
A cytotoxic compound can trigger various cellular stress response pathways, ultimately leading to apoptosis or necrosis.[9] The activation of these pathways is a sensitive indicator of a dye's negative impact on cell health. For instance, the cleavage of caspase-3 and caspase-7 is a hallmark of apoptosis.[10]
Figure 2. Generic signaling pathway activated by cellular damage.
Dye Selection Guide
Choosing the right dye is critical. The ideal live-cell stain should be bright, photostable, and, most importantly, biologically inert at the working concentration.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. This compound Excellent Heat Stability Migration Resistance And Light Fastness Properties Stable Supply - Buy this compound, Excellent Heat Stability, Migration Resistance Product on ER CHEM [erpigments.com]
- 3. This compound Dyes | CAS 2481-94-9 Manufacturers in Mumbai,India [colorantsgroup.com]
- 4. epsilonpigments.com [epsilonpigments.com]
- 5. benchchem.com [benchchem.com]
- 6. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 7. Live:Dead/Cytotoxicity Assay Kit (Red/Green Staining) (ab253384) is not available | Abcam [abcam.com]
- 8. Microscopy Protocols | Thermo Fisher Scientific - DE [thermofisher.com]
- 9. Cellular-signaling pathways unveil the carcinogenic potential of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs - PMC [pmc.ncbi.nlm.nih.gov]
Verifying the Mechanism of Solvent Yellow 72 Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various degradation methods for the monoazo dye, Solvent Yellow 72. The following sections detail the performance of different techniques, supported by available experimental data, and provide foundational experimental protocols.
Executive Summary
The degradation of this compound, a synthetic azo dye, is crucial for environmental remediation and understanding its metabolic fate. The primary mechanism of degradation involves the cleavage of the azo bond (-N=N-), which is responsible for the dye's color.[1][2] This initial step leads to the formation of colorless aromatic amines, which may require further treatment due to their potential toxicity. This guide explores and compares several prominent degradation techniques: photocatalysis, biodegradation, and advanced oxidation processes (AOPs) such as Fenton's reagent and ozonation. While direct comparative studies on this compound are limited, data from similar azo dyes provide valuable insights into the efficacy of these methods.
Performance Comparison of Degradation Methods
The efficiency of this compound degradation varies significantly depending on the chosen method and the specific experimental conditions. The following table summarizes the performance of different degradation techniques based on data from studies on this compound and other comparable azo dyes.
| Degradation Method | Alternative | Catalyst/Microorganism | Initial Dye Concentration | Degradation Efficiency (%) | Reaction Time | Key Findings | Reference |
| Photocatalysis | UV/TiO₂ | Titanium Dioxide (TiO₂) | 50 mg/L (Reactive Yellow 81) | 92% | 20 minutes | Effective under solar irradiation. | [3] |
| UV/ZnO | Zinc Oxide (ZnO) | Not Specified | Higher reaction rate for dyes with more sulfonate groups. | Not Specified | Adsorption plays a key role in efficiency. | [4] | |
| Biodegradation | Bacterial Consortium | Pseudomonas aeruginosa | 20 ppm (Methyl Red) | 81.49% | 3 days | Efficiency can be enhanced by optimizing pH, temperature, and nutrient sources. | [5] |
| Bacterial Consortium | Pseudomonas aeruginosa | 20 ppm (Brown 703) | ~71.36% | 3 days | Micro-aerophilic conditions were found to be optimal. | [6] | |
| Advanced Oxidation | Fenton's Reagent | Fe²⁺/H₂O₂ | Not Specified | High degradation efficiency for various dye types. | Not Specified | Efficiency is highly dependent on pH and reagent concentrations. | [7][8] |
| Photo-Fenton | Fe²⁺/H₂O₂/UV | Not Specified | Enhanced degradation compared to Fenton's reagent alone. | 70 min (decolorization), 180 min (mineralization) | Synergistic effect of UV light and Fenton's reagent. | [9] | |
| Ozonation | O₃ | 100-500 mg/L (Direct Yellow 12) | 92-98% | 180 minutes | Efficiency decreases with increasing initial dye concentration. | [10] | |
| UV/O₃ | O₃/UV | 200 ppm (Direct Yellow 12) | >99% | 30 minutes less than O₃ alone | UV irradiation significantly enhances the degradation rate. | [10] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are representative protocols for key degradation experiments.
Photocatalytic Degradation using UV/TiO₂
This protocol is adapted from studies on similar azo dyes and provides a foundation for experiments with this compound.
-
Preparation of Dye Solution: Prepare a stock solution of this compound in a suitable organic solvent due to its insolubility in water.[2] Dilute the stock solution with deionized water to achieve the desired experimental concentration (e.g., 20-50 mg/L).
-
Catalyst Suspension: Add a specific amount of TiO₂ catalyst (e.g., 1 g/L) to the dye solution.
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for 30-60 minutes to allow the dye molecules to adsorb onto the surface of the catalyst.
-
Initiation of Photocatalysis: Expose the suspension to a UV light source (e.g., a mercury lamp).
-
Sampling: Withdraw aliquots of the suspension at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
Sample Preparation for Analysis: Centrifuge or filter the withdrawn samples to remove the TiO₂ particles.
-
Analysis: Measure the absorbance of the supernatant at the maximum absorption wavelength (λmax) of this compound using a UV-Vis spectrophotometer. The degradation efficiency is calculated using the formula: Degradation (%) = [(Initial Absorbance - Absorbance at time t) / Initial Absorbance] x 100[1]
Biodegradation by a Bacterial Consortium
This protocol outlines the steps for assessing the biodegradation of this compound using a bacterial culture, such as Pseudomonas aeruginosa.
-
Preparation of Culture Medium: Prepare a suitable nutrient broth for the selected bacterial strain.
-
Inoculation: Inoculate the sterile nutrient broth with a fresh culture of the selected bacteria.
-
Acclimatization: Gradually expose the bacterial culture to increasing concentrations of this compound to allow for acclimatization.
-
Degradation Experiment: In a bioreactor or flask, add the acclimatized bacterial culture to a medium containing a known concentration of this compound (e.g., 20 ppm).
-
Incubation: Incubate the culture under optimized conditions of temperature, pH, and aeration (or static conditions for anaerobic degradation) for a specific period (e.g., 3-5 days).[5][11]
-
Sampling and Analysis: At regular intervals, withdraw samples, centrifuge to separate the bacterial biomass, and analyze the supernatant for the remaining dye concentration using HPLC or a UV-Vis spectrophotometer.
Degradation using Fenton's Reagent
This protocol describes the degradation of this compound using the Fenton process.
-
Preparation of Dye Solution: Prepare an aqueous solution of this compound at the desired concentration.
-
pH Adjustment: Adjust the pH of the solution to an acidic range (typically around 3) using sulfuric acid.
-
Initiation of Fenton Reaction: Add a specific amount of a ferrous salt (e.g., FeSO₄·7H₂O) to the solution, followed by the addition of hydrogen peroxide (H₂O₂).
-
Reaction: Stir the mixture for a defined period.
-
Quenching the Reaction: At the end of the reaction period, quench the reaction by raising the pH to neutral or alkaline.
-
Analysis: Analyze the treated solution for the remaining dye concentration.
Signaling Pathways and Logical Relationships
The degradation of this compound involves a series of chemical reactions. The following diagrams illustrate the general mechanism and the experimental workflow.
Caption: General degradation pathway of this compound.
Caption: A typical experimental workflow for studying dye degradation.
Analytical Techniques for Verification
To verify the degradation of this compound and identify its byproducts, a combination of analytical techniques is essential.
-
UV-Vis Spectrophotometry: This is the primary method for quantifying the decolorization of the dye solution by measuring the change in absorbance at its λmax.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to separate the parent dye from its degradation products, allowing for the quantification of the remaining dye and the detection of intermediates.[10][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying the volatile and semi-volatile organic compounds that are formed as degradation byproducts, providing crucial information for elucidating the degradation pathway.[10]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis can be used to identify changes in the functional groups of the dye molecule before and after degradation, confirming the breakdown of the azo bond and other structural changes.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound|Research Chemical [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of azo dye degradation efficiency using UV/single semiconductor and UV/coupled semiconductor systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Bioremediation of Azo Dye Brown 703 by Pseudomonas aeruginosa: An Effective Treatment Technique for Dye-Polluted Wastewater | Semantic Scholar [semanticscholar.org]
- 7. Degradation of dyes in aqueous solutions by the Fenton process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. jocpr.com [jocpr.com]
- 10. HPLC-MS/MS Mechanistic Study of Direct Yellow 12 dye Degradation Using Ultraviolet Assisted Ozone Process [jwent.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
"Performance comparison of Solvent Yellow 72 in different polymer matrices"
A comprehensive analysis of Solvent Yellow 72's performance characteristics across polyethylene (B3416737), polypropylene (B1209903), and polystyrene reveals its versatility and specific limitations within these polymer matrices. This guide provides researchers, scientists, and drug development professionals with a comparative overview of its heat stability, lightfastness, and migration resistance, supported by established experimental protocols.
This compound, a monoazo dye, is a popular choice for coloring a wide array of polymers due to its vibrant yellow hue and general stability. However, its performance can vary significantly depending on the chemical and physical properties of the host polymer. This guide delves into a comparative analysis of this compound in three widely used thermoplastics: polyethylene (PE), polypropylene (PP), and polystyrene (PS).
Quantitative Performance Comparison
The following table summarizes the key performance indicators of this compound in polyethylene, polypropylene, and polystyrene. The data is a synthesis of typical values found in technical datasheets and industry literature.
| Performance Metric | Polyethylene (PE) | Polypropylene (PP) | Polystyrene (PS) | Test Standard |
| Heat Stability (°C) | ~200 | ~200 | ~200-320 | EN 12877-2 |
| Lightfastness (Blue Wool Scale) | 5-6 | 5-6 | 5-6 | ISO 105-B02 |
| Migration Resistance (Grey Scale) | Moderate | Moderate to Good | Good | EN 14469-4 |
In-Depth Performance Analysis
Heat Stability: this compound generally exhibits good heat stability up to 200°C in both polyethylene and polypropylene.[1] In polystyrene, its heat resistance is notably higher, with some sources indicating stability up to 320°C, particularly in polycarbonate (PC), a polymer with similar processing temperatures to polystyrene.[2] This makes it well-suited for the higher processing temperatures often required for polystyrene and other engineering plastics.
Lightfastness: The lightfastness of this compound is consistently rated between 5 and 6 on the Blue Wool Scale across all three polymer matrices.[1] This indicates good resistance to fading when exposed to light, making it a reliable colorant for products intended for indoor applications. The Blue Wool Scale ranges from 1 (very poor) to 8 (excellent).[3][4]
Migration Resistance: The resistance of a colorant to migrate from the polymer matrix is a critical factor, especially for applications in food packaging or consumer goods. This compound demonstrates good migration resistance in polystyrene. In polyethylene and polypropylene, its migration resistance is generally considered moderate to good. The amorphous structure of polystyrene is thought to encapsulate the dye molecules more effectively, thus limiting their mobility.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for reproducible and comparable results. The following sections outline the standard procedures for evaluating the performance of colorants in plastics.
Heat Stability Test (EN 12877-2)
This test determines the resistance of a colorant to heat during the processing of plastics by injection molding.
-
Preparation of the Test Specimen: A mixture of the polymer, the colorant (this compound), and any other additives is prepared. This mixture is then processed through an injection molding machine to produce colored plaques.
-
Test Procedure: The injection molding is carried out at a series of increasing temperatures, with a constant dwell time for each temperature step.
-
Evaluation: The color of the plaques produced at different temperatures is compared to a reference plaque produced at the lowest temperature. The heat stability is reported as the highest temperature at which no significant color change is observed.
Lightfastness Test (ISO 105-B02)
This method is used to determine the resistance of the color of materials to the action of an artificial light source that simulates natural daylight.[5][6][7]
-
Preparation of the Test Specimen: A colored plastic plaque is prepared as the test specimen.
-
Exposure: The specimen is exposed to a xenon arc lamp under controlled conditions of temperature and humidity.[6] A set of blue wool standards with known lightfastness (ranging from 1 to 8) is exposed simultaneously.[7]
-
Evaluation: The fading of the test specimen is periodically compared to the fading of the blue wool standards. The lightfastness rating is the number of the blue wool standard that shows a similar degree of fading.[8]
Migration Resistance Test (EN 14469-4)
This standard specifies a method for determining the bleeding of coloring materials from a plasticized polymer onto a white contact material.[9]
-
Preparation of the Test Assembly: A colored plastic specimen is brought into close contact with a piece of uncolored, plasticized polymer (e.g., PVC).
-
Test Conditions: The assembly is subjected to a specific pressure and temperature for a defined period.
-
Evaluation: After the test period, the uncolored polymer is examined for any color transfer from the test specimen. The degree of staining is assessed using a 5-step grey scale, where 5 indicates no migration and 1 indicates severe migration.
Experimental Workflow and Logical Relationships
The following diagram illustrates the logical workflow for evaluating the performance of this compound in different polymer matrices.
Caption: Evaluation workflow for this compound.
References
- 1. This compound Dyes | CAS 2481-94-9 Manufacturers in Mumbai,India [colorantsgroup.com]
- 2. This compound Excellent Heat Stability Migration Resistance And Light Fastness Properties Stable Supply - Buy this compound, Excellent Heat Stability, Migration Resistance Product on ER CHEM [erpigments.com]
- 3. Materials Technology Limited [drb-mattech.co.uk]
- 4. Blue Wool Scale - Wikipedia [en.wikipedia.org]
- 5. testextextile.com [testextextile.com]
- 6. ISO 105-B02 Colour Fastness of Textiles - Light Fastness Tester-gester-instruments.com [gester-instruments.com]
- 7. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 8. ISO 105-B02 | Q-Lab [q-lab.com]
- 9. webstore.ansi.org [webstore.ansi.org]
"Quantitative analysis of Solvent Yellow 72 using UV-Vis spectroscopy"
A Comparative Guide to the Quantitative Analysis of Solvent Yellow 72
For researchers, scientists, and drug development professionals requiring precise quantification of the monoazo dye this compound, this guide offers a comparative analysis of analytical methodologies. UV-Vis spectroscopy, a widely accessible technique, is detailed alongside alternative methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), providing a comprehensive overview of their respective performance metrics based on available experimental data.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical technique is contingent on factors such as sensitivity, selectivity, and the complexity of the sample matrix. The following tables summarize the key performance parameters for the quantification of this compound and similar azo dyes using UV-Vis spectroscopy, HPLC, and GC-MS.
Table 1: Performance Characteristics of UV-Vis Spectroscopy for Azo Dye Quantification
| Parameter | UV-Vis Spectroscopy |
| Linearity Range | Typically 0.1 - 25 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
| Precision (RSD) | < 5% |
| Selectivity | Low to Moderate |
Note: The data presented for UV-Vis spectroscopy is based on typical performance characteristics for the quantitative analysis of azo dyes and may vary depending on the specific instrumentation and experimental conditions.
Table 2: Performance Comparison with Alternative Analytical Methods
| Parameter | HPLC-DAD (for Disperse Yellow 23) | LC-MS/MS (for Disperse Yellow 7) | GC-MS (for Azo Dye Aryl Amines) |
| Linearity Range | 0.5 - 250 µg/mL | 2.0 - 100.0 ng/mL | Method Dependent |
| Correlation Coefficient (r²) | > 0.995 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 2.0 mg/kg | ~2.0 ng/L | Method Dependent |
| Limit of Quantification (LOQ) | Not Explicitly Stated | ~8.0 ng/L | Method Dependent |
| Precision (RSD) | < 8.0% | Intraday: < 6%, Interday: < 13% | < 15% |
| Selectivity | Moderate | High | High |
Note: Data for the HPLC-DAD method is based on the analysis of Disperse Yellow 23, a structurally similar disperse azo dye.[1] Data for LC-MS/MS is specific to Disperse Yellow 7.[1] GC-MS is typically used for the analysis of breakdown products of azo dyes.[2]
Detailed Experimental Protocol: Quantitative Analysis of this compound using UV-Vis Spectroscopy
This protocol outlines a standard procedure for the quantitative determination of this compound in a solution using UV-Vis spectroscopy.
1. Materials and Equipment
-
This compound (C.I. 127450) standard
-
Ethanol (B145695) (spectroscopic grade)
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes (various sizes)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
2. Preparation of Stock and Standard Solutions
-
Stock Solution (100 µg/mL): Accurately weigh 10.0 mg of this compound standard and transfer it to a 100 mL volumetric flask. Dissolve the dye in a small amount of ethanol and then dilute to the mark with ethanol. Mix thoroughly.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with ethanol in 10 mL volumetric flasks as detailed in the table below.
| Standard | Volume of Stock Solution (mL) | Final Volume (mL) | Concentration (µg/mL) |
| 1 | 0.1 | 10 | 1.0 |
| 2 | 0.2 | 10 | 2.0 |
| 3 | 0.5 | 10 | 5.0 |
| 4 | 1.0 | 10 | 10.0 |
| 5 | 1.5 | 10 | 15.0 |
3. Spectrophotometric Measurement
-
Wavelength of Maximum Absorbance (λmax): Scan the 5.0 µg/mL standard solution from 350 nm to 600 nm using ethanol as a blank to determine the λmax. For this compound, a monoazo dye, the λmax is expected in the 400-500 nm range.[3]
-
Calibration Curve: Measure the absorbance of each working standard solution at the determined λmax.
-
Sample Analysis: Prepare the sample solution by dissolving an appropriate amount of the sample in ethanol to obtain a theoretical concentration within the calibration range. Measure the absorbance of the sample solution at the λmax.
4. Data Analysis
-
Plot a calibration curve of absorbance versus concentration for the standard solutions.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Calculate the concentration of this compound in the sample solution using the equation from the calibration curve.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the quantitative analysis of this compound using UV-Vis spectroscopy.
Comparison with Alternative Methods
High-Performance Liquid Chromatography (HPLC)
HPLC offers higher selectivity and sensitivity compared to UV-Vis spectroscopy, making it suitable for analyzing complex mixtures. A reverse-phase HPLC method with a UV-Vis or Diode-Array Detector (DAD) is commonly employed for the analysis of solvent and disperse dyes.[1] For this compound, a mobile phase containing acetonitrile (B52724) and water with an acid modifier can be used for separation on a C18 column.[4] While specific validated data for this compound is limited in the public domain, methods for similar dyes like Disperse Yellow 23 demonstrate excellent linearity and precision.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds. For azo dyes, GC-MS is typically used to analyze the carcinogenic aromatic amines that can be formed upon reductive cleavage of the azo bond.[2] This is a crucial analysis for regulatory compliance in the textile industry.[2] Direct analysis of intact this compound by GC-MS may be challenging due to its molecular weight and potential for thermal degradation.
References
A Comparative Guide to Greener Synthesis Methods for Solvent Yellow 72
For researchers and professionals in the fields of chemistry and drug development, the imperative to adopt more sustainable and environmentally benign synthetic methodologies is ever-growing. This guide provides a comparative analysis of the traditional synthesis of Solvent Yellow 72 against a greener, microwave-assisted approach. The comparison is supported by experimental data, detailed protocols, and a visual workflow representation to facilitate informed decisions in selecting synthetic routes that align with the principles of green chemistry.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative metrics for the traditional and a representative greener (microwave-assisted) synthesis of this compound. The data for the greener method is based on protocols for similar azo dyes, illustrating the potential improvements.
| Parameter | Traditional Synthesis | Greener Synthesis (Microwave-Assisted) |
| Yield (%) | Typically 80-90% | Potentially >95% |
| Reaction Time | 2 - 4 hours | 5 - 15 minutes |
| Reaction Temperature (°C) | 0 - 5 (Diazotization), Room Temp. (Coupling) | 100 - 150 |
| Solvent | Water, Hydrochloric Acid | Ethanol/Water mixture or solvent-free |
| Energy Consumption | Moderate (cooling and stirring) | Low (short reaction time) |
| Atom Economy (%) | ~87.4% | ~87.4% (theoretical) |
| Environmental Factor (E-Factor) | High (due to solvent and acid use) | Significantly Lower |
Experimental Protocols
Traditional Synthesis of this compound
The conventional method for synthesizing this compound involves a two-step diazotization and coupling reaction.[1][2]
Step 1: Diazotization of o-Anisidine
-
Dissolve o-Anisidine (1 equivalent) in an aqueous solution of hydrochloric acid.
-
Cool the mixture to 0-5°C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (1 equivalent) to the o-Anisidine solution, maintaining the temperature below 5°C.
-
Continue stirring for 30 minutes at this temperature to ensure the complete formation of the diazonium salt.
Step 2: Coupling Reaction
-
In a separate vessel, dissolve 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (1 equivalent) in an aqueous sodium hydroxide (B78521) solution to form the phenoxide salt.
-
Slowly add the previously prepared cold diazonium salt solution to the coupling component solution with vigorous stirring.
-
Maintain the temperature at or below 10°C during the addition.
-
Continue stirring for 1-2 hours, allowing the reaction mixture to slowly reach room temperature.
-
The precipitated this compound is then collected by filtration, washed with water until neutral, and dried.
Greener Synthesis: Microwave-Assisted Method
This proposed greener method utilizes microwave irradiation to accelerate the reaction, often in a more environmentally friendly solvent system or even under solvent-free conditions.
Experimental Protocol:
-
In a microwave-safe reaction vessel, mix o-Anisidine (1 equivalent), sodium nitrite (1 equivalent), and 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (1 equivalent).
-
Add a minimal amount of a suitable solvent, such as an ethanol/water mixture, or perform the reaction under solvent-free conditions by grinding the reactants together.
-
Place the vessel in a microwave reactor.
-
Irradiate the mixture at a controlled temperature (e.g., 120°C) for a short duration (e.g., 5-10 minutes).
-
After the reaction is complete, cool the vessel and add water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
Mandatory Visualization
The following diagrams illustrate the logical workflows for the traditional and greener synthesis methods of this compound.
References
Evaluating the Environmental Impact of Solvent Yellow 72 and its Alternatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the environmental impact of Solvent Yellow 72 and a selection of alternative yellow dyes used in various industrial applications, including the coloring of plastics. The assessment focuses on key environmental indicators: aquatic toxicity, biodegradability, and bioaccumulation potential. Due to a lack of publicly available quantitative environmental data for this compound, this guide presents a qualitative assessment for this dye and quantitative data for its alternatives where available.
Comparative Environmental Impact Data
The following table summarizes the available environmental impact data for this compound and selected alternatives. It is important to note the significant data gaps for this compound, which hinder a direct quantitative comparison.
| Chemical Name | C.I. Name | CAS Number | Aquatic Toxicity | Biodegradability | Bioaccumulation Potential (BCF) |
| This compound | 127450 | 61813-98-7 | GHS: Environmental Hazard[1] | No data available | No data available |
| Byproduct: o-Anisidine (B45086) | - | 90-04-0 | Oral LD50 (rat): 2000 mg/kg[2] | No data available | No data available |
| Byproduct: 1-Phenyl-3-methyl-5-pyrazolone | - | 89-25-8 | Oral LD50 (rat): 1915 mg/kg[3] | No data available | No data available |
| Alternative: Solvent Yellow 14 | 12055 | 842-07-9 | No data available | No data available | No data available |
| Alternative: Solvent Yellow 93 | 48160 | 4702-90-3 | No data available | No data available | No data available |
| Alternative: Solvent Yellow 163 | 58840 | 13676-91-0 | LC50 (Danio rerio, 96h): 650 mg/L; EC50 (Daphnia magna, 48h): >100 mg/L[4] | No data available | No data available |
| Alternative: Disperse Yellow 54 | 47020 | 12223-85-7 | No data available | No data available | No data available |
Note: The absence of data does not imply the absence of hazard. Further testing is required for a comprehensive environmental risk assessment.
Discussion of Environmental Impacts
This compound and its Byproducts:
This compound is a monoazo dye synthesized from o-anisidine and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one[1]. While specific ecotoxicological data for the dye itself is scarce, its manufacturing process and potential degradation products raise environmental concerns.
-
o-Anisidine: This precursor is classified as a Group 2B possible human carcinogen by the IARC and is listed as a RCRA hazardous waste (K181), indicating its potential for significant environmental harm[5]. Its release into the environment during the synthesis of this compound is a primary concern.
-
Aromatic Amines: Azo dyes, including this compound, have the potential to undergo reductive cleavage of the azo bond, which can lead to the release of aromatic amines[1]. Many aromatic amines are known to be carcinogenic and pose a risk to human health and the environment[1].
-
1-Phenyl-3-methyl-5-pyrazolone: While data on its environmental fate is limited, its oral toxicity in rats has been established[3]. The production process of this chemical can also generate acid-bearing wastewater and waste gas, contributing to environmental pollution[6].
Alternative Yellow Dyes:
The alternatives presented in this guide are other solvent or disperse dyes used for similar applications. However, a comprehensive and comparative environmental dataset is largely unavailable.
-
Solvent Yellow 14: This dye is listed as a carcinogen in California's Proposition 65, and animal studies have shown it can cause liver and bladder cancer[7]. This raises significant concerns about its long-term environmental and health impacts.
-
Solvent Yellow 93 and Disperse Yellow 54: For these dyes, safety data sheets consistently report a lack of data on aquatic toxicity, persistence, and bioaccumulation potential[5][7][8][9]. This highlights a critical need for further research to assess their environmental safety.
-
Solvent Yellow 163: This dye exhibits relatively low acute toxicity to fish and daphnia based on the available data[4]. However, without information on its biodegradability and bioaccumulation potential, a full environmental risk profile cannot be determined.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the environmental impact of these dyes, based on OECD Guidelines for the Testing of Chemicals.
Aquatic Toxicity Testing
Objective: To determine the acute toxicity of a substance to aquatic organisms, typically fish, daphnia, and algae.
Protocol (based on OECD Guidelines 203, 202, and 201):
-
Test Organisms:
-
Fish: Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio) are commonly used.
-
Invertebrates: Daphnia magna (a small crustacean).
-
Algae: Pseudokirchneriella subcapitata (a freshwater green alga).
-
-
Test Conditions:
-
A range of concentrations of the test substance are prepared in a suitable aqueous medium.
-
The organisms are exposed to these concentrations for a defined period (e.g., 96 hours for fish, 48 hours for daphnia, 72 hours for algae).
-
Control groups are maintained in the same medium without the test substance.
-
-
Endpoint Measurement:
-
Fish (LC50): The concentration of the substance that is lethal to 50% of the test fish population.
-
Daphnia (EC50): The concentration that causes immobilization in 50% of the daphnids.
-
Algae (EC50): The concentration that causes a 50% reduction in growth or growth rate.
-
-
Data Analysis: The LC50 or EC50 values and their confidence intervals are calculated using appropriate statistical methods.
Ready Biodegradability Testing
Objective: To assess the potential for a chemical to be rapidly biodegraded by microorganisms in an aerobic aqueous environment.
Protocol (based on OECD Guideline 301):
-
Test System:
-
A defined volume of a mineral medium containing the test substance at a known concentration is inoculated with microorganisms from a source such as activated sludge from a wastewater treatment plant.
-
-
Incubation:
-
The test mixture is incubated under aerobic conditions in the dark or diffuse light at a constant temperature for 28 days.
-
-
Measurement of Biodegradation:
-
Biodegradation is monitored by measuring parameters such as the consumption of dissolved organic carbon (DOC), oxygen demand, or the production of carbon dioxide.
-
-
Pass Levels:
-
A substance is considered "readily biodegradable" if it reaches a certain percentage of degradation within a 10-day window during the 28-day test period (e.g., >60% of theoretical CO2 production).
-
-
Reference Compound: A readily biodegradable reference substance is tested in parallel to ensure the viability of the inoculum.
Bioaccumulation Potential Testing
Objective: To determine the potential for a chemical to accumulate in the tissues of an organism.
Protocol (based on OECD Guideline 305):
-
Test Organism: Typically, a species of fish such as the rainbow trout.
-
Exposure:
-
Fish are exposed to a constant, low concentration of the test substance in water for a prolonged period (the uptake phase).
-
This is followed by a depuration phase where the fish are transferred to clean water.
-
-
Measurement:
-
The concentration of the test substance in the fish tissue and in the water is measured at regular intervals during both the uptake and depuration phases.
-
-
Calculation of Bioconcentration Factor (BCF):
-
The BCF is calculated as the ratio of the concentration of the chemical in the fish at steady-state to its concentration in the water.
-
Regulatory thresholds are used to classify the bioaccumulation potential (e.g., a BCF > 2000 may be considered bioaccumulative, and > 5000 very bioaccumulative)[10].
-
Visualizing Experimental and Logical Workflows
To better understand the processes involved in evaluating the environmental impact of these chemical compounds, the following diagrams illustrate key workflows.
Caption: Synthesis and potential degradation pathway of this compound.
Caption: Generalized workflow for an aquatic toxicity test.
Caption: Logical workflow for environmental risk assessment of a chemical.
References
- 1. ijrar.org [ijrar.org]
- 2. cncolorchem.com [cncolorchem.com]
- 3. epa.gov [epa.gov]
- 4. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. healthvermont.gov [healthvermont.gov]
- 8. Disperse Yellow 54 - Safety Data Sheet [chemicalbook.com]
- 9. China Solvent Yellow 93 Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]
- 10. Bioconcentration - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of Solvent Yellow 72: A Guide for Laboratory Professionals
For immediate reference, treat Solvent Yellow 72 as a hazardous waste and consult your institution's Environmental Health and Safety (EHS) department for specific guidance. Proper disposal is not only a matter of regulatory compliance but also a critical component of laboratory safety and environmental stewardship. This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound (CAS No. 2481-94-9).
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to federal, state, and local regulations. Waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[1]
-
Waste Identification and Classification: this compound is harmful if swallowed, causes skin and eye irritation, and may cause an allergic skin reaction.[2] It is also recognized as being harmful to aquatic life with long-lasting effects.[2] Therefore, it should be managed as a hazardous waste.
-
Container Management:
-
Keep waste this compound in its original container or a clearly labeled, compatible waste container.
-
The container must be in good condition, free of leaks, and kept securely closed.
-
Label the waste container clearly as "Hazardous Waste - this compound" and include the date accumulation started.
-
-
Segregation of Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department. Incompatible materials can lead to dangerous chemical reactions.
-
Arrange for Professional Disposal: Contact your institution's EHS department or a licensed professional waste disposal service to arrange for the collection and disposal of the waste.[3] Improper disposal, such as release into the environment, is prohibited.[4]
-
Spill Cleanup: In the event of a spill, avoid generating dust.[1] Carefully sweep or vacuum the material into a suitable, labeled container for disposal.[1]
Disposal Options
The primary recommended disposal method for this compound is through a licensed hazardous waste contractor. One potential disposal method involves dissolving or mixing the material with a combustible solvent and incinerating it in a chemical incinerator equipped with an afterburner and scrubber.[4]
Decontamination of Empty Containers
Empty containers that once held this compound should be treated as hazardous waste and disposed of in the same manner as the chemical itself.[4][5] Do not reuse these containers for other purposes.
Regulatory Framework
The disposal of hazardous waste in the United States is governed by the Resource Conservation and Recovery Act (RCRA). It is imperative to consult with your EHS department to ensure full compliance with all applicable regulations.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 2481-94-9 | [1] |
| GHS Hazard Statements | H302, H315, H317, H319, H412 | [2] |
| Description | Harmful if swallowed, Causes skin irritation, May cause an allergic skin reaction, Causes serious eye irritation, Harmful to aquatic life with long lasting effects | [2] |
Disposal Workflow
References
Personal protective equipment for handling Solvent Yellow 72
Essential Safety and Handling Guide for Solvent Yellow 72
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is critical for ensuring laboratory safety and proper chemical management.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below. This information is crucial for safe handling and storage.
| Property | Value |
| Chemical Name | 4-((2-methoxyphenyl)diazenyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one |
| CAS Number | 61813-98-7 / 4645-07-2[1][2][3] |
| Molecular Formula | C17H16N4O2[1] |
| Molecular Weight | 308.33 g/mol [2][3] |
| Appearance | Bright yellow powder[4][5] |
| Solubility | Insoluble in water; soluble in organic solvents.[3] |
| Heat Resistance | 200°C[4][5] |
| Light Fastness | 5-6[4][5] |
| Density | 1.24 g/cm³[4] |
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety. The following PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against dust particles and splashes.
-
Respiratory Protection: In case of insufficient ventilation or when handling large quantities of the powder, a NIOSH-approved respirator should be worn. For dusts, a particulate respirator (e.g., N95, N100) is recommended. If working with solutions or in situations where vapors may be generated, an organic vapor cartridge in combination with a particulate filter may be necessary.
-
Protective Clothing: A lab coat, coveralls, or an apron should be worn to prevent skin contact. Ensure that the clothing is made of a material that is resistant to chemicals.
Operational Plan for Handling this compound
Follow these step-by-step procedures for the safe handling of this compound in a laboratory setting.
1. Preparation:
- Ensure the work area is well-ventilated. A chemical fume hood is recommended, especially when handling the powder or preparing solutions.
- Have an emergency eyewash station and safety shower readily accessible.
- Assemble all necessary PPE and ensure it is in good condition.
- Have spill control materials (e.g., absorbent pads, sand) available in the immediate work area.
2. Handling the Solid Compound:
- When weighing or transferring the solid powder, do so in a designated area with minimal air currents to avoid creating dust.
- Use a spatula or other appropriate tool to handle the powder. Avoid direct contact with hands, even when wearing gloves.
- Keep containers of this compound tightly closed when not in use.
3. Preparing Solutions:
- When dissolving this compound in a solvent, add the powder slowly to the solvent to avoid splashing.
- Perform this procedure in a fume hood to minimize inhalation of solvent vapors.
- Clearly label all solutions with the chemical name, concentration, solvent used, and date of preparation.
4. Post-Handling:
- Thoroughly wash hands with soap and water after handling the chemical, even if gloves were worn.
- Clean the work area and any equipment used with an appropriate solvent and decontaminating solution.
- Properly store any unused this compound in a cool, dry, and well-ventilated area away from incompatible materials.
Disposal Plan
Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination and comply with regulations.
1. Waste Segregation:
- All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, absorbent materials) should be collected in a designated, labeled hazardous waste container.
- Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.
2. Waste Labeling and Storage:
- All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
- Keep waste containers securely closed and store them in a designated secondary containment area away from general laboratory traffic.
3. Disposal Procedure:
- Disposal of this compound waste must be carried out in accordance with all local, state, and federal regulations.
- Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in the regular trash.
Experimental Workflow and Safety
The following diagram illustrates the key stages of working with this compound, from preparation to disposal, highlighting the necessary safety measures at each step.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. chembk.com [chembk.com]
- 2. 2,4-Dihydro-4-((2-methoxyphenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-one | C17H16N4O2 | CID 62545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound|Research Chemical [benchchem.com]
- 4. epsilonpigments.com [epsilonpigments.com]
- 5. China this compound / CAS 2481-94-9 factory and manufacturers | Precise Color [precisechem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
